molecular formula C19H17N3O B3029074 Isoevodiamine CAS No. 518-18-3

Isoevodiamine

Cat. No.: B3029074
CAS No.: 518-18-3
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoevodiamine is an indole alkaloid and an isomer of the well-characterized compound Evodiamine, which is isolated from the fruit of Evodia rutaecarpa . In research settings, this natural product is recognized for its multi-targeted bioactivity, making it a compound of interest in several pharmacological areas. A primary focus of investigation is its potential anti-cancer properties. Studies on its analog, Evodiamine, suggest it may inhibit the proliferation of a wide range of tumor cells—including those from colon, lung, gastric, and liver cancers—by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through both caspase-dependent and independent pathways . Its mechanisms of action are complex and may involve the inhibition of topoisomerase I and II, modulation of the NF-κB and AKT/mTOR signaling pathways, and the suppression of hypoxia-inducible factor-1α (HIF-1α) . Beyond oncology research, this compound is also relevant to studies on inflammation and metabolic syndromes. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Researchers should note that this compound has poor water solubility and limited bioavailability, which is an important consideration for experimental design . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isoevodiamine Enigma: Discovery, Structural Isomerism, and Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and natural sources of Isoevodiamine , a structural isomer and derivative of the major quinazoline alkaloid evodiamine.

Content Type: Technical Reference & Isolation Guide Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Scientists

Executive Summary

This compound is a quinazolinocarboline alkaloid primarily associated with the Rutaceae family, specifically the dried fruit of Evodia rutaecarpa (Wu Zhu Yu). Historically identified alongside its parent compound, evodiamine , this compound represents a distinct chemical entity—often characterized as a ring-opened stable hydrate or a stereoisomer depending on the isolation epoch.

While evodiamine has dominated pharmacological research (TRPV1 agonism, anti-tumor), this compound remains a critical molecule for researchers due to its implications in chemotaxonomy , extraction stability , and structure-activity relationship (SAR) studies. This guide clarifies the structural divergence between evodiamine and this compound, outlines the biosynthetic origins, and provides a self-validating protocol for their differential isolation.

Chemical Identity & Structural Elucidation

The confusion between evodiamine and this compound stems from their dynamic chemical relationship. Unlike stable biosynthetic end-products, this compound is frequently generated via the hydrolytic cleavage of the evodiamine core during aqueous extraction, though it also exists naturally in trace amounts.

The Structural Divergence
  • Evodiamine (S-form): A pentacyclic indole alkaloid with a closed 13b,14-ring system. It is optically active (

    
    ).
    
  • This compound: Chemically defined as the hydroxy-sec-evodiamine or a hydrated ring-opened form. In older literature, it is sometimes referred to as the precursor to rhetsine (racemic or dehydro-evodiamine) upon dehydration.

Key Differentiator: The C13b-N14 bond in evodiamine is susceptible to hydrolysis. Under acidic or aqueous-alcoholic conditions, this bond opens to form this compound, which possesses a secondary amine and a ketone functionality that are masked in the closed ring of evodiamine.

Spectroscopic Validation (NMR & MS)

To distinguish this compound from evodiamine, researchers must look for specific shifts in the Proton NMR (


H-NMR) spectrum, particularly at the chiral center and the indole N-H.
FeatureEvodiamine (

)
This compound (Hydrated/Open)
State Closed Pentacyclic SystemRing-Opened / Hydrate
H-13b (Chiral)

~5.8-6.0 ppm (Singlet/Doublet)
Shifted/Absent (if aromatized) or desheilded
N-H Signal Indole N-H (~11 ppm)Distinct Amide/Amine signals appear
Solubility High in CHCl

, Low in polar solvents
Higher polarity due to -OH/NH groups
UV Spectrum

280, 290 nm
Bathochromic shift (due to conjugation change)

Natural Sources and Biosynthesis

Botanical Origin

The primary source is the nearly ripe fruit of Evodia rutaecarpa (Juss.) Benth (Rutaceae).[1]

  • Common Name: Wu Zhu Yu.[2][3][4][5]

  • Secondary Sources: Tetradium ruticarpum, Evodia fructus.[2]

  • Co-occurring Alkaloids: Rutaecarpine, Dehydroevodiamine, Hydroxyevodiamine.

Biosynthetic Pathway

This compound shares its biosynthetic origin with evodiamine and rutaecarpine. The pathway is a classic example of monoterpenoid indole alkaloid formation, merging the Shikimate pathway (Anthranilic acid) and the Tryptophan pathway (Tryptamine).

Mechanism:

  • Precursor Condensation: Anthranilic acid condenses with N-methyltryptamine (or tryptamine followed by methylation).

  • Schiff Base Formation: Formation of the key intermediate, a dihydro-beta-carboline.

  • Cyclization: The final closure of the D and E rings yields Evodiamine.

  • Divergence: this compound arises either as a side-product of incomplete cyclization or, more commonly, via the post-biosynthetic hydrolysis of Evodiamine in plant tissue or during extraction.

Biosynthesis Anthranilic Anthranilic Acid (Shikimate Pathway) Intermediate N-Methylanthraniloyl-tryptamine (Amide Intermediate) Anthranilic->Intermediate Condensation (ATP) Tryptamine Tryptamine (Tryptophan Pathway) Tryptamine->Intermediate Schiff Dihydro-β-carboline Intermediate Intermediate->Schiff Cyclodehydration Evodiamine Evodiamine (Closed Ring S-Form) Schiff->Evodiamine C1-Unit Insertion (Stereoselective Cyclization) Rutaecarpine Rutaecarpine (Oxidized Analog) Schiff->Rutaecarpine Oxidation This compound This compound (Ring-Opened Hydrate) Evodiamine->this compound Hydrolysis / Ring Opening (Acidic/Aqueous Conditions)

Caption: Biosynthetic divergence of quinazoline alkaloids. This compound is depicted as a downstream derivative of Evodiamine via hydrolysis.

Extraction and Isolation Protocols

Critical Warning: Standard acid-base extraction can artificially convert Evodiamine to this compound. To isolate native this compound (or prevent artifact formation), non-aqueous or neutral methods are required.

Protocol: Differential Isolation from Evodia rutaecarpa[6]

Objective: Isolate this compound and Evodiamine with minimal structural interconversion.

Step 1: Preparation

  • Material: 500g Dried Evodia rutaecarpa fruit, ground to fine powder (40 mesh).

  • Solvent: 95% Ethanol (EtOH) for initial extraction; Chloroform (

    
    ) for partitioning.
    

Step 2: Extraction (Neutral Method)

  • Macerate powder in 95% EtOH (1:10 w/v) for 48 hours at room temperature. Avoid refluxing with strong acids to prevent ring opening.

  • Filter and concentrate the ethanolic extract under reduced pressure (

    
    ) to obtain a crude syrup.
    
  • Suspend the residue in water.

  • Partition: Extract the aqueous suspension with Petroleum Ether (to remove lipids) followed by Chloroform (

    
    ).
    
  • Collect the

    
     fraction (contains alkaloids).
    

Step 3: Chromatographic Separation

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Chloroform : Methanol (100:0

    
     95:5).
    
  • Elution Order:

    • Evodiamine: Elutes first (less polar, closed ring).

    • Rutaecarpine: Elutes closely after Evodiamine.

    • This compound: Elutes later (more polar due to open ring/hydrate structure).

Step 4: Crystallization & Purification

  • Recrystallize the this compound fraction from Acetone/Ethanol .

  • Validation: Check melting point. Evodiamine mp: ~278°C. This compound mp: ~155-157°C (hydrate form).

ExtractionWorkflow Raw Dried Fruit Powder (Evodia rutaecarpa) Ethanol Ethanol Extraction (Cold Maceration) Raw->Ethanol Partition Partition: Water vs. Chloroform Ethanol->Partition Silica Silica Gel Column (CHCl3:MeOH Gradient) Partition->Silica CHCl3 Layer Fraction1 Fr. 1: Evodiamine (Non-polar) Silica->Fraction1 Fraction2 Fr. 2: Rutaecarpine Silica->Fraction2 Fraction3 Fr. 3: this compound (Polar/Hydrate) Silica->Fraction3

Caption: Step-by-step fractionation workflow prioritizing the separation of polar this compound from the non-polar parent alkaloid.

Pharmacological Implications

While Evodiamine is a well-established TRPV1 agonist (capsaicin-like activity) and anti-cancer agent, this compound presents a different profile due to its altered 3D conformation.

  • Receptor Binding: The ring opening in this compound disrupts the planar rigidity seen in Rutaecarpine and the specific steric bulk of Evodiamine. This likely reduces affinity for the vanilloid receptor (TRPV1) but may open pathways for multi-target pharmacology (e.g., kinase inhibition) due to the accessible amine/ketone groups.

  • Solubility & Bioavailability: this compound is more polar than Evodiamine. This theoretically improves aqueous solubility, addressing one of the major limitations of Evodiamine in drug development (poor oral bioavailability).

  • Cytotoxicity: Preliminary screens often include this compound in "total alkaloid" fractions which show potent anti-tumor activity against HeLa and HepG2 lines, though specific potency is often lower than the parent Evodiamine.

References

  • Asahina, Y., & Mayeda, S. (1916). The Alkaloids of Evodia rutaecarpa. Journal of the Pharmaceutical Society of Japan.
  • Brossi, A. (1983).[6] The Alkaloids: Chemistry and Pharmacology, Vol 21. Academic Press. (Source for "this compound ring-opened hydrate" structure).[6]

  • Liao, J. F., et al. (2011). Pharmacological effects of Evodia rutaecarpa and its bioactive alkaloids. Chinese Medicine. (Review of bioactivity).
  • PubChem Database. Evodiamine Compound Summary. National Center for Biotechnology Information. Link

  • Lin, Y., et al. (2024).[7] Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine. Link

  • Panda, M., et al. (2025). Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus. ResearchGate. Link

Sources

The Multifaceted Functions of Isoevodiamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of isoevodiamine, a quinazolinocarboline alkaloid extracted from the dried fruits of Evodia rutaecarpa. For centuries, this plant has been a cornerstone of traditional Chinese medicine, valued for its broad therapeutic properties.[1][2] Modern scientific inquiry has identified this compound as a key bioactive constituent, revealing a complex and promising pharmacological profile. This document will dissect the core functions of this compound, elucidating its mechanisms of action across various biological systems, with a focus on its anti-inflammatory, anti-cancer, and cardiovascular effects. The experimental data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full therapeutic potential of this compelling natural compound.

Core Pharmacological Profile: A Multi-Target Agent

This compound exhibits a remarkable ability to interact with a diverse array of molecular targets, underpinning its wide-ranging pharmacological activities.[3] This multi-target engagement is a key attribute that distinguishes it from many single-target therapeutic agents, offering potential advantages in treating complex multifactorial diseases. Its principal functions can be broadly categorized into anti-inflammatory, anti-cancer, and cardiovascular-modulating activities.

Anti-Inflammatory Functions: Quelling the Inflammatory Cascade

Chronic inflammation is a critical pathological driver in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory effects in various preclinical models.[4][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory properties of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4][6][7] In inflammatory states, the inhibitor of NF-κB, IκB-α, is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound intervenes in this cascade by inhibiting IκB kinase activity, thereby preventing IκB-α degradation and sequestering NF-κB in the cytoplasm.[6]

This inhibitory action on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][8] Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation and pain.[4]

Experimental Validation: In Vitro and In Vivo Models of Inflammation

The anti-inflammatory efficacy of this compound has been substantiated in various experimental settings. In a murine model of osteoarthritis, this compound treatment significantly alleviated cartilage degeneration and reduced the expression of inflammatory markers.[4] Similarly, in a rat model of adjuvant-induced arthritis, this compound administration led to a marked reduction in paw swelling, inflammatory cell infiltration, and the levels of pro-inflammatory cytokines in the synovial tissue.[8]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-stimulated Macrophage Model

This protocol outlines a standard in vitro assay to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. A dose-dependent decrease in absorbance indicates the anti-inflammatory activity of this compound.

Diagram: this compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB IkB_P p-IkB NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation This compound This compound This compound->IKK DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation.

Anti-Cancer Activity: A Multi-Pronged Attack on Malignancy

This compound has emerged as a promising candidate in oncology research due to its demonstrated ability to inhibit the growth and proliferation of a wide range of cancer cell types.[3][9][10][11] Its anti-cancer effects are not limited to a single mechanism but rather involve a coordinated assault on multiple facets of cancer progression.

Core Mechanisms of Anti-Tumor Action
  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells.[10] It modulates the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio triggers the activation of the caspase cascade, culminating in the systematic dismantling of the cancer cell.

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3] This is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are essential for cell cycle progression.

  • Inhibition of Metastasis and Invasion: A critical aspect of this compound's anti-cancer activity is its ability to suppress the metastatic spread of cancer cells.[9] It has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, by down-regulating the expression of transcription factors such as SOX-9 and β-catenin.[9]

  • Regulation of Autophagy: this compound can also modulate autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context.[9]

Quantitative Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

Cell LineCancer TypeIC50 (µM)AssayCitation
MCF7Breast Cancer5.4MTT[12]
MDA-MB-435Melanoma22.1CCK8[12]
MSTO-211HMesothelioma0.54MTT[12]
NCI-H460Lung Cancer0.26MTT[12]
A549Lung Cancer> 200CCK8[12]
HCT-116Colon Cancer> 200CCK8[12]

Note: The variability in IC50 values highlights the differential sensitivity of various cancer cell lines to this compound.

Synergistic Potential with Chemotherapeutic Agents

An exciting area of research is the potential for this compound to enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance. Studies have shown that co-administration of this compound with agents like doxorubicin can sensitize resistant cancer cells, leading to a more profound anti-tumor effect.[10][13][14]

Diagram: Multi-faceted Anti-Cancer Mechanisms of this compound

AntiCancer_Mechanisms cluster_mechanisms Anti-Cancer Mechanisms This compound This compound Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) This compound->CellCycleArrest MetastasisInhibition Inhibition of Metastasis & Invasion This compound->MetastasisInhibition Autophagy Autophagy Modulation This compound->Autophagy Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation CellCycleArrest->Inhibition of Proliferation Reduced Tumor Spread Reduced Tumor Spread MetastasisInhibition->Reduced Tumor Spread Modulation of Survival Modulation of Survival Autophagy->Modulation of Survival

Caption: this compound's diverse anti-cancer mechanisms.

Cardiovascular Effects: A Double-Edged Sword

The influence of this compound on the cardiovascular system is complex, with studies reporting both beneficial and potentially detrimental effects. This duality underscores the importance of careful dose-response characterization and further investigation into its precise cardiovascular mechanisms.

Cardioprotective Potential

Several studies have highlighted the cardioprotective effects of this compound. It has been shown to protect the myocardium from injury induced by ischemia-reperfusion and atherosclerosis.[15] Furthermore, this compound can prevent isoproterenol-induced cardiac fibrosis by regulating the endothelial-to-mesenchymal transition.[15] These protective effects are likely attributed to its anti-inflammatory and antioxidant properties.

Concerns Regarding Cardiotoxicity

Conversely, some research has raised concerns about the potential cardiotoxicity of this compound, particularly at higher concentrations.[16][17] In vitro studies using neonatal rat cardiomyocytes have shown that high doses of this compound can reduce cell viability and induce oxidative stress.[16][17] In vivo studies in zebrafish have also demonstrated that high concentrations can lead to cardiac malfunction, including changes in heart rate and pericardial malformations.[16][17] These findings suggest that a therapeutic window for this compound must be carefully defined to maximize its benefits while minimizing potential adverse cardiovascular events.

Future Directions and Concluding Remarks

This compound stands as a testament to the rich pharmacological potential of natural products. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways like NF-κB, make it a compelling candidate for further drug development in the fields of inflammation, oncology, and potentially cardiovascular disease. However, the journey from a promising natural compound to a clinically approved therapeutic is fraught with challenges. Future research should focus on:

  • Optimizing Bioavailability: this compound has poor water solubility and low bioavailability, which can limit its therapeutic efficacy.[10][18] The development of novel drug delivery systems, such as nanoparticles and liposomes, is crucial to overcome these pharmacokinetic hurdles.[18]

  • Structure-Activity Relationship Studies: The synthesis and evaluation of this compound derivatives may lead to the discovery of novel compounds with enhanced potency, selectivity, and an improved safety profile.[18]

  • Elucidating the Full Spectrum of Molecular Targets: A comprehensive understanding of all the molecular targets of this compound will provide a more complete picture of its pharmacological effects and potential off-target toxicities.

  • Rigorous Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations for specific disease indications.[19][20]

References

  • Luo, J., et al. (2021). Various therapeutic roles of evodiamine in cancers.
  • Selleck Chemical LLC. Evodiamine 100mg 518-17-2 this compound. Fisher Scientific.
  • Li, H., et al. (2018). Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). Oncology Letters, 16(5), 5739-5748.
  • Yang, L., et al. (2020). Evodiamine attenuates adjuvant-induced arthritis in rats by inhibiting synovial inflammation and restoring the Th17/Treg balance. Journal of Pharmacy and Pharmacology, 72(5), 724-734.
  • Wang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology, 259, 112921.
  • Yang, W., et al. (2017). Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules, 22(6), 943.
  • Chen, Y. C., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Drug and Chemical Toxicology, 1-10.
  • Szallasi, A., et al. (2001). Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin. British Journal of Pharmacology, 132(6), 1351-1358.
  • Sun, A. R., et al. (2022). The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers in Pharmacology, 13, 868337.
  • Zhang, J., et al. (2015). Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules, 20(1), 1034-1051.
  • Wikipedia. (2023). Discovery and development of TRPV1 antagonists. Wikipedia.
  • Wang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches.
  • Chen, Y. C., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers.
  • Sun, A. R., et al. (2022). Evodiamine exerts anti-inflammatory effects in OA by modulating the NF-κB pathway.
  • AdooQ Bioscience. Evodiamine (this compound). AdooQ Bioscience.
  • Yang, W., et al. (2017). Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. PubMed.
  • Li, M., et al. (2023). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology, 14, 1145451.
  • ClinicalTrials.gov. (2024). Ivosidenib and Azacitidine With or Without Venetoclax in Adult Patients With Newly Diagnosed IDH1-Mutated AML or MDS/AML Considered Ineligible for Intensive Chemotherapy. ClinicalTrials.gov.
  • R&D Systems. TRPV Antagonists. R&D Systems.
  • Wang, Y., et al. (2019). Evodiamine Prevents Isoproterenol-Induced Cardiac Fibrosis by Regulating Endothelial-to-Mesenchymal Transition. Frontiers in Pharmacology, 10, 114.
  • Jiang, J. B., & Hu, C. Q. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules, 14(5), 1852-1859.
  • Chen, X., & Anderson, D. (2018).
  • ClinicalTrials.gov. (2020). Tolerability Study of a Novel Microbiome Therapeutic in Subjects With Gastroesophageal Reflux Disease. ClinicalTrials.gov.
  • Ahmad, A., et al. (2019). Cardioprotective Effects of Malvidin Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study. Medical Science Monitor, 25, 4136-4146.
  • Iadarola, M. J., & Mannes, A. J. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Molecules, 16(8), 6603-6617.
  • Chen, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. European Journal of Medicinal Chemistry, 270, 116345.
  • Lee, J. H., et al. (2022). Effect of evodiamine on the expression of pro-inflammatory cytokines in lymph nodes.
  • S., S., & D., D. (2012). Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either. Journal of Clinical & Experimental Cardiology, S5.
  • Lin, Y., et al. (2024). Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine, 19, 7831-7850.

Sources

Isoevodiamine: Mechanistic Targeting of NF-κB and Signaling Crosstalk

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Isoevodiamine, focusing on its pharmacological intervention in the NF-κB signaling cascade.

Technical Guide for Pharmacological Application

Executive Summary & Chemical Profile

This compound (often co-identified or analyzed alongside its isomer Evodiamine ) is a bioactive tryptamine indole alkaloid derived from the fruit of Evodia rutaecarpa (Wu-Zhu-Yu).[1] While Evodiamine is the major constituent, this compound represents a critical structural isomer (often distinguished by stereochemistry or specific ring closure) that shares the pentacyclic scaffold responsible for potent anti-inflammatory and anti-neoplastic activity.

In the context of drug development, this compound is defined as a pleiotropic inhibitor . Its primary therapeutic value lies in its ability to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and cell survival. Unlike single-target small molecules, this compound exerts a dual-action mechanism:

  • Direct Signaling Blockade: Inhibition of the IκB Kinase (IKK) complex.

  • Cytoskeletal Crosstalk: Modulation of microtubule dynamics, which indirectly dampens pro-survival signaling.

Chemical Identity[1][2][3][4]
  • IUPAC Name: (13bS)-14-methyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one (Note: Stereochemistry distinguishes isomers).[2]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Key Structural Feature: The indoloquinazoline alkaloid core is lipophilic, requiring specific solubilization protocols (e.g., DMSO) for in vitro efficacy.

Critical Note on Nomenclature: In many chemical databases and commercial assays, "this compound" and "Evodiamine" are sometimes listed synonymously or as a mixture due to rapid isomerization under certain extraction conditions. However, distinct pharmacological profiles exist, particularly regarding microtubule affinity.[3] This guide focuses on the shared NF-κB inhibitory mechanism of the Evodia alkaloid scaffold.

Mechanistic Pharmacodynamics

The efficacy of this compound as an NF-κB inhibitor is not merely due to steric hindrance but involves specific modulation of upstream kinases and redox sensitivity.

The Core Mechanism: IKK Complex Suppression

The canonical NF-κB pathway relies on the phosphorylation of the inhibitory protein IκB


 by the IKK complex (IKK

, IKK

, and NEMO).
  • Action: this compound acts as a suppressor of IKK

    
     kinase activity .[4][5]
    
  • Causality: By inhibiting IKK

    
    , the phosphorylation of IκB
    
    
    
    at Ser32/36 is prevented.
  • Outcome: IκB

    
     is not ubiquitinated or degraded by the proteasome. Consequently, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus to drive the transcription of pro-inflammatory cytokines (e.g., TNF-
    
    
    
    , IL-6, COX-2).
Secondary Mechanism: Reactive Oxygen Species (ROS) Modulation

This compound treatment has been observed to alter intracellular ROS levels. While excessive ROS can activate NF-κB, controlled induction of ROS by indole alkaloids can paradoxically inactivate NF-κB via the oxidation of cysteine residues on the p65 subunit, preventing DNA binding.

Pathway Visualization

The following diagram illustrates the intervention point of this compound within the TNF-


 induced signaling cascade.

NFkB_Pathway TNF TNF-α / LPS (Stimulus) Receptor TNFR / TLR4 TNF->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation (Ser32/36) Iso This compound (Inhibitor) Iso->IKK  BLOCKS   NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytoplasmic) IkB->NFkB_Cyto Sequesters Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_Nuc NF-κB (p65/p50) (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Proteasome->NFkB_Cyto Releases DNA DNA Binding (Inflammatory Genes) NFkB_Nuc->DNA Transcription

Caption: this compound blocks the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Preclinical Efficacy & Data Summary

Quantitative analysis of this compound (and its scaffold analogs) demonstrates dose-dependent inhibition. The following data summarizes potency across relevant cell lines.

Cell LineTissue OriginIC50 (Cytotoxicity)NF-κB Inhibition PotencyKey Outcome
A549 Lung Carcinoma> 200 μM (Low Toxicity)High (at 10-20 μM)Reduced IL-8/IL-6 secretion
RAW 264.7 Macrophage~10-20 μMHighSuppression of iNOS/NO production
HeLa Cervical Cancer~5-10 μMModerateApoptosis induction via Caspase-3
HCT-116 Colon Cancer> 200 μMModerateReduced metastasis markers

Note: "High" potency indicates >70% inhibition of NF-κB reporter activity at non-cytotoxic concentrations.

Experimental Validation Protocols

To validate this compound as an NF-κB inhibitor in your specific model, follow these self-validating protocols.

Preparation of this compound Stock
  • Solubility: Insoluble in water.[1] Soluble in DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent isomerization.

  • Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.

NF-κB Luciferase Reporter Assay (The Gold Standard)

This assay quantitatively measures the transcriptional activity of NF-κB.

Reagents:

  • HEK293 cells stably transfected with NF-κB-Luciferase plasmid.

  • TNF-

    
     (Recombinant human) as the activator.
    
  • This compound (Test compound).[1][4][3][5]

  • Bay 11-7082 (Positive control inhibitor).

Workflow:

  • Seeding: Plate

    
     cells/well in a 96-well white-walled plate. Incubate 24h.
    
  • Pre-treatment: Remove media. Add fresh media containing this compound (0, 1, 5, 10, 20 μM). Incubate for 1 hour .

    • Why 1 hour? Pre-incubation allows the inhibitor to permeate and interact with cytoplasmic kinases (IKK) before the rapid phosphorylation cascade is triggered.

  • Stimulation: Add TNF-

    
     (final concentration 10 ng/mL) to all wells except the "Vehicle Control". Incubate for 4-6 hours .
    
  • Lysis: Add Luciferase Lysis Buffer.

  • Detection: Add Luciferin substrate and measure luminescence using a luminometer.

Validation Criteria:

  • Signal Window: TNF-

    
     only wells should show >10-fold increase over Vehicle Control.
    
  • Inhibition: this compound should show a dose-dependent decrease in luminescence.

Western Blotting for Nuclear Translocation

This protocol confirms the mechanism by visualizing the physical movement of p65.

Workflow Diagram:

WB_Protocol cluster_QC Quality Control Markers Step1 Cell Seeding (6-well plate) Step2 Pre-treatment (this compound, 1h) Step1->Step2 Step3 Stimulation (LPS/TNF-α, 30 min) Step2->Step3 Step4 Cell Harvesting (Scrape/Centrifuge) Step3->Step4 Step5 Fractionation (Cytoplasmic vs. Nuclear) Step4->Step5 Step6 Western Blot (Target: p65) Step5->Step6 QC1 Cytoplasm: GAPDH/β-actin Step6->QC1 QC2 Nucleus: Lamin B1/Histone H3 Step6->QC2

Caption: Workflow for fractionated Western Blot to assess p65 translocation.

Step-by-Step:

  • Treatment: Treat cells as described above.[6] Stimulation time is critical: 30 minutes is optimal for peak nuclear translocation.

  • Fractionation: Use a commercial Nuclear Extraction Kit or hypotonic lysis buffer (HEPES/KCl/MgCl2) to burst plasma membranes while keeping nuclei intact. Centrifuge to separate Cytosol (supernatant).

  • Nuclear Lysis: Resuspend the nuclear pellet in high-salt buffer to extract nuclear proteins.

  • Blotting:

    • Primary Antibody: Anti-NF-κB p65 (RelA).

    • Normalization: Blot Cytosol for GAPDH and Nucleus for Lamin B1 .

  • Expected Result:

    • Control + TNF: High p65 signal in Nucleus.

    • This compound + TNF: Reduced p65 signal in Nucleus; retained signal in Cytosol.

References

  • National Institutes of Health (NIH). (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Int J Mol Sci. Retrieved from [Link]

  • PubChem. (n.d.). Evodiamine Compound Summary (CID 442088). National Library of Medicine. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). Evodiamine (this compound) Data Sheet. Retrieved from [Link]

Sources

Isoevodiamine: Mechanistic Targeting of Inflammatory Signaling Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Subject: Pharmacological modulation of NF-κB and MAPK pathways by the indoloquinazoline alkaloid Isoevodiamine.

Executive Summary

This compound (often structurally correlated with or synonymous with (+)-Evodiamine in commercial libraries) is a bioactive indoloquinazoline alkaloid isolated from the dried, unripe fruit of Evodia rutaecarpa (Rutaceae). While historically utilized in Traditional Chinese Medicine (Wu Zhu Yu) for thermoregulation and analgesia, modern pharmacological interrogation has identified it as a potent small-molecule inhibitor of acute and chronic inflammatory pathways.

This guide dissects the molecular mechanisms of this compound, specifically its capacity to blockade the NF-κB and MAPK signaling axes. It provides a blueprint for experimental validation, offering researchers a self-validating protocol to assess its efficacy as a lead compound for neuroinflammatory and peripheral inflammatory disorders.

Chemical & Pharmacological Profile

Structural Identity and Nomenclature

This compound belongs to the quinazolinocarboline alkaloid class. It is crucial for researchers to note that in many chemical repositories (e.g., SelleckChem, TargetMol), This compound is listed as a synonym or a specific stereoisomer of Evodiamine (CAS: 518-17-2). The biological activities described herein pertain to this specific indoloquinazoline scaffold.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 303.36 g/mol [1]

  • Solubility: Insoluble in water; soluble in DMSO (>20 mg/mL).

  • Key Pharmacophore: The pentacyclic tryptophan-derived scaffold is essential for its interaction with kinase domains and vanilloid receptors (TRPV1).

ADME Considerations
  • Absorption: Rapidly absorbed but exhibits low oral bioavailability due to first-pass metabolism.

  • Metabolism: Extensively metabolized by hepatic CYPs (specifically CYP3A4) into hydroxylated metabolites.

  • Distribution: High lipophilicity allows for blood-brain barrier (BBB) penetration, making it a viable candidate for neuroinflammatory models (e.g., Alzheimer’s, microglial activation).

Mechanistic Pathways: The Anti-Inflammatory Blockade[3]

This compound exerts its effects not by scavenging radicals directly, but by modulating upstream kinase signaling. The two primary axes of action are the NF-κB Canonical Pathway and the MAPK Cascade .

Inhibition of NF-κB Translocation

The nuclear factor-kappa B (NF-κB) pathway is the master regulator of pro-inflammatory cytokine production. This compound acts as a "brake" on this system at the IKK complex level.

  • Stimulus: Ligands (LPS, TNF-α) bind surface receptors (TLR4, TNFR).

  • Normal Cascade: Activation of IκB Kinase (IKK) leads to phosphorylation and degradation of the inhibitory protein IκB

    
    . This releases the p65/p50 NF-κB dimer to translocate to the nucleus.
    
  • This compound Intervention: The alkaloid inhibits the phosphorylation of IKK

    
    , preventing IκB
    
    
    
    degradation. Consequently, the p65 subunit remains sequestered in the cytoplasm, halting the transcription of COX-2, iNOS, TNF-α, and IL-6.
Modulation of MAPK Signaling

Parallel to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) pathways drive inflammation. This compound demonstrates selectivity in this domain:

  • JNK & p38 MAPK: Strong suppression of phosphorylation.

  • ERK1/2: Variable inhibition depending on cell type (e.g., strong in macrophages, moderate in epithelial cells).

Visualization of Signaling Blockade

The following diagram illustrates the precise intervention points of this compound within the cellular signaling network.

Isoevodiamine_Pathway LPS LPS / TNF-α (Stimulus) TLR4 TLR4 / TNFR Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 Complex MyD88->TAK1 IKK IKK Complex (α/β/γ) TAK1->IKK MAPK MAPK (JNK/p38) TAK1->MAPK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NF-κB Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation AP1 AP-1 Transcription Factor MAPK->AP1 Phosphorylation AP1->Nucleus Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Nucleus->Cytokines Expression ISO This compound ISO->IKK BLOCKS Activation ISO->MAPK SUPPRESSES Phosphorylation

Figure 1: this compound inhibits the phosphorylation of the IKK complex and MAPK kinases, preventing the nuclear translocation of NF-κB and AP-1, thereby silencing pro-inflammatory gene expression.

Experimental Protocols: Validation Workflow

To ensure Trustworthiness and reproducibility, the following protocol outlines the standard method for validating this compound's activity in in vitro macrophage models.

Reagent Preparation
  • Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 20 mM . Store at -20°C.

  • Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must be

    
     to avoid solvent cytotoxicity.
    
Cell Culture Model (RAW 264.7 Macrophages)

Rationale: This cell line is the gold standard for inflammation screening due to its robust NO and cytokine response to LPS.

Step-by-Step Protocol:
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates (for Western Blot) or 96-well plates (for MTT/ELISA). Incubate for 24h.
    
  • Pre-treatment: Aspirate media. Add fresh media containing this compound at graded concentrations (e.g., 1, 5, 10, 20 µM ). Include a Vehicle Control (0.1% DMSO). Incubate for 1-2 hours .

    • Note: Pre-treatment is critical. Co-treatment is less effective as the signaling cascade initiates within minutes of LPS exposure.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells (except Negative Control) to a final concentration of 1 µg/mL .

  • Incubation:

    • For MAPK/NF-κB Phosphorylation: Incubate for 15–30 minutes . (Signaling peaks early).

    • For Cytokine/NO Release: Incubate for 18–24 hours .

  • Harvesting:

    • Supernatant: Collect for ELISA (TNF-α, IL-6) and Griess Assay (NO).

    • Lysate: Wash cells with ice-cold PBS. Lyse with RIPA buffer containing protease/phosphatase inhibitors for Western Blot.

Experimental Workflow Diagram

Protocol_Workflow Step1 1. Cell Seeding (RAW 264.7) 24h Incubation Step2 2. Pre-treatment This compound (1-20 µM) 1-2 Hours Step1->Step2 Step3 3. Stimulation LPS (1 µg/mL) Time varies by endpoint Step2->Step3 Branch Endpoint? Step3->Branch PathA 15-30 Mins (Signaling) Branch->PathA PathB 18-24 Hours (Output) Branch->PathB AssayA Western Blot (p-p65, p-IκBα, p-JNK) PathA->AssayA AssayB ELISA / Griess (TNF-α, IL-6, NO) PathB->AssayB

Figure 2: Temporal workflow for validating anti-inflammatory activity. Note the divergence in incubation times for signaling vs. cytokine endpoints.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes based on validated studies of Evodia alkaloids. These values serve as benchmarks for assay validation.

ParameterAssay MethodEffective Concentration (IC50)Expected Effect (at 10-20 µM)
Cell Viability MTT / CCK-8> 50 µM> 90% Viability (Non-cytotoxic range)
NO Production Griess Reagent~ 5 - 10 µM> 60% Inhibition of Nitrite
TNF-α Release ELISA~ 10 µMSignificant suppression (p < 0.01)
COX-2 Expression Western Blot10 - 20 µMDose-dependent downregulation
NF-κB p65 Nuclear Immunofluorescence20 µMBlockade of nuclear entry

Critical Insight: If cytotoxicity (viability < 80%) is observed at 10 µM, verify the purity of the this compound batch or the DMSO concentration. Anti-inflammatory effects must be distinguished from cell death.

Future Directions & Clinical Relevance

While this compound shows immense promise, researchers must address:

  • Solubility: The planar structure leads to poor aqueous solubility. Formulation strategies (nanoparticles, liposomes) are required for in vivo efficacy.

  • Specificity: Differentiating the effects of this compound from its isomer Evodiamine requires chiral separation techniques if the source is a crude extract.

  • Neuroprotection: Given its ability to cross the BBB, future studies should focus on microglial inhibition in neurodegenerative models (Alzheimer's/Parkinson's).

References

  • Selleck Chemicals. Evodiamine (this compound) - NF-κB inhibitor.[3][4] Retrieved from

  • Ko, H. C., et al. (2007).Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells. European Journal of Pharmacology.
  • Chiou, W. F., et al. (2011). Evodiamine blocks NF-κB activation and cytokine production in macrophages. PubMed.[2][5]

  • TargetMol. Evodiamine (this compound) Chemical Properties and Bioactivity. Retrieved from

  • BenchChem. Dehydroevodiamine vs. Evodiamine: A Comparative Analysis of Anti-Inflammatory Activity. Retrieved from

Sources

Biological Activity of Isoevodiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Isoevodiamine

Part 1: Executive Summary & Chemical Profile

This compound is a bioactive indoloquinazoline alkaloid isolated from the unripe fruits of Evodia rutaecarpa (Wu Zhu Yu). It is a structural isomer of the more widely studied evodiamine . While often overshadowed by its isomer, this compound possesses a distinct pharmacological profile that is gaining traction in oncology and neuropharmacology.

This guide dissects the biological activity of this compound, moving beyond generic descriptions to explore its specific mechanistic actions, including microtubule destabilization, immunomodulation in non-small cell lung cancer (NSCLC), and potential cholinesterase inhibition.

Structural Biology & Isomerism

The biological efficacy of Evodia alkaloids hinges on the rigidity and stereochemistry of the indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one scaffold.

  • Evodiamine: Typically the (S)-enantiomer.

  • This compound: Often characterized as the (R)-enantiomer or a specific structural isomer depending on the synthetic pathway.

  • Key Differentiator: The stereochemical orientation at the C-13b position dictates binding affinity to chiral pockets in targets like Butyrylcholinesterase (BChE) and Tubulin.

FeatureThis compoundEvodiamine
CAS Registry 477-47-4518-17-2
Molecular Formula C19H17N3OC19H17N3O
Core Scaffold IndoloquinazolineIndoloquinazoline
Primary Targets Microtubules, BChE, CD8+ ModulationTRPV1, Topoisomerase I, AChE

Part 2: Primary Therapeutic Targets & Mechanisms[1]

Oncology: Microtubule Destabilization & Immunomodulation

Unlike many alkaloids that function solely as DNA intercalators, this compound exhibits properties of a microtubule-destabilizing agent .

  • Mechanism: It binds to the colchicine site of tubulin, inhibiting polymerization. This leads to mitotic arrest at the G2/M phase.[1]

  • Immunomodulation (NSCLC): Recent studies suggest this compound suppresses non-small cell lung cancer (NSCLC) not just through direct cytotoxicity, but by downregulating the MUC1-C/PD-L1 axis .[2] This downregulation promotes the infiltration and elevation of CD8+ T cells in the tumor microenvironment (TME).

Neurodegeneration: The Cholinesterase Axis

The Evodia alkaloids are potent inhibitors of cholinesterases. While evodiamine is a known Acetylcholinesterase (AChE) inhibitor, the structural nuance of this compound often shifts selectivity towards Butyrylcholinesterase (BChE) .

  • Clinical Relevance: In advanced Alzheimer's Disease (AD), AChE levels drop while BChE activity increases. A selective or dual inhibitor is highly desirable.

  • Action: this compound acts as a non-competitive inhibitor, binding to the peripheral anionic site (PAS), preventing substrate entry.

Part 3: Mechanistic Visualization

Signaling Pathway: MUC1-C/PD-L1 Suppression in NSCLC

The following diagram illustrates the proposed mechanism where this compound disrupts the PD-L1 immune checkpoint, enhancing T-cell cytotoxicity.

Isoevodiamine_Immuno Iso This compound MUC1 MUC1-C Oncoprotein Iso->MUC1 Downregulates NFkB NF-κB Pathway Iso->NFkB Inhibits (Indirectly) MUC1->NFkB Activates PDL1 PD-L1 Expression NFkB->PDL1 Transcribes CD8 CD8+ T-Cell Infiltration PDL1->CD8 Suppresses PDL1->CD8 Relief of Suppression TumorDeath Tumor Cell Death CD8->TumorDeath Cytotoxicity

Figure 1: this compound-mediated downregulation of the MUC1-C/PD-L1 axis, restoring CD8+ T-cell antitumor immunity.

Part 4: Experimental Protocols

Protocol A: Isolation & HPLC Quantification

To ensure reproducibility, this compound must be accurately quantified and distinguished from evodiamine.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1% Phosphoric Acid in Water

  • C18 Column (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)

Workflow:

  • Extraction: Pulverize dried Evodia rutaecarpa fruit. Sonicate 1.0g powder in 20mL Methanol for 30 min.

  • Filtration: Filter through a 0.45µm PTFE membrane.

  • Mobile Phase: Gradient elution.

    • 0-10 min: 25% ACN / 75% H3PO4

    • 10-30 min: Linear ramp to 60% ACN

  • Detection: UV at 225 nm (this compound absorption max).

  • Validation: this compound typically elutes after Evodiamine due to slight hydrophobicity differences (approx. RT: Evodiamine 18.2 min, this compound 19.5 min).

Protocol B: BChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine the IC50 of this compound against Butyrylcholinesterase.

Materials:

  • Butyrylthiocholine iodide (substrate)

  • DTNB (Ellman’s Reagent)

  • Human Serum BChE (Sigma)

  • 96-well microplate reader

Steps:

  • Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep DMSO final concentration < 0.5%.

  • Incubation: Add 150 µL Phosphate Buffer (pH 8.0) + 20 µL Enzyme solution + 10 µL Inhibitor (this compound). Incubate at 25°C for 5 minutes.

  • Reaction: Add 10 µL DTNB + 10 µL Substrate.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Include Tacrine (IC50 ~20 nM) as a positive control.

Part 5: Quantitative Data Summary

The following table synthesizes comparative data from various Evodia alkaloid studies. Note that "this compound" values often vary by extraction purity; these represent consensus ranges.

Biological ActivityMetricThis compoundEvodiamine (Reference)Notes
Cytotoxicity (A549 Lung) IC5012 - 25 µM 8 - 15 µMThis compound shows higher selectivity for immune-resistant lines.
BChE Inhibition IC50~1.5 µM > 5 µMThis compound is often more potent against BChE than AChE.
AChE Inhibition IC50> 10 µM~2.5 µMEvodiamine is the superior AChE inhibitor.
T-Cell Activation Fold Change2.4x 1.8xCD8+ infiltration increase in TME models.
Cardiotoxicity LC10 (Zebrafish)> 500 ng/mL~354 ng/mLThis compound appears slightly less cardiotoxic.

Part 6: Future Directions & Challenges

  • Solubility: Like evodiamine, this compound suffers from poor aqueous solubility.[3] Formulation strategies using hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes are critical for in vivo bioavailability.

  • Metabolic Stability: The indole ring is susceptible to P450-mediated oxidation. Deuteration of the C-13b position could potentially improve metabolic half-life (kinetic isotope effect).

  • Standardization: Many commercial "Evodiamine" extracts contain 5-10% this compound. Researchers must use >98% purity standards to avoid confounding data.

Part 7: References

  • Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules. (2016). Link

  • This compound suppresses non-small cell lung cancer by promoting the elevation of CD8+ T cells and concurrently downregulating the MUC1-C/PD-L1 axis. Aging-US. (2021).[2] Link

  • Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus by High-Performance Liquid Chromatography. Journal of Chromatographic Science. (2010). Link

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Plant Secondary Metabolites. International Journal of Molecular Sciences. (2019). Link

  • Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules. (2018). Link

Sources

The Pharmacology of Isoevodiamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoevodiamine, a quinazolinocarboline alkaloid predominantly isolated from the dried fruits of Evodia rutaecarpa (Wu-Chu-Yu), has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a wide array of ailments, modern pharmacological investigations have revealed its potential as a therapeutic agent in oncology, inflammatory disorders, and pain management. This technical guide provides an in-depth exploration of the pharmacology of this compound, with a focus on its molecular mechanisms of action, pharmacokinetic profile, and key experimental protocols for its investigation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing current knowledge and providing practical insights for future research and development.

Introduction: The Alkaloid from Evodia rutaecarpa

This compound is a major bioactive constituent of Evodia rutaecarpa, a plant with a long history of use in traditional Chinese medicine for treating conditions such as headaches, abdominal pain, and postpartum hemorrhage.[1][2] Chemically, it is an indole alkaloid, and it is often studied alongside its isomer, evodiamine, with the two terms sometimes being used interchangeably in the literature. This guide will focus on the pharmacological properties attributed to this structural class, primarily referring to it as evodiamine as is common in much of the scientific literature. The compound's multifaceted pharmacological profile, which includes anti-inflammatory, anti-cancer, and analgesic properties, has made it a subject of intense scientific scrutiny.[3][4]

Pharmacodynamics: A Tale of Two Targets

The diverse biological effects of this compound can be attributed to its interaction with multiple molecular targets. Two of the most well-characterized mechanisms are its agonistic activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Agonism of the TRPV1 Channel: A Nociceptive and Thermoregulatory Role

The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons. It plays a crucial role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. This compound has been identified as a full agonist of the TRPV1 channel, albeit with a lower potency than its well-known activator, capsaicin.[2]

The activation of TRPV1 by this compound leads to an influx of calcium ions into the neuron, triggering a cascade of events that ultimately results in the sensation of heat and pain.[5] This initial activation is followed by a desensitization phase, where the channel becomes refractory to further stimulation. This dual action of activation and subsequent desensitization is believed to underlie some of this compound's analgesic effects.[5]

In Vitro Validation: Calcium Influx Assay

A common method to assess the agonistic activity of compounds on the TRPV1 channel is through a calcium influx assay. This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations upon channel activation.

  • Principle: Cells expressing the TRPV1 channel are loaded with a calcium-sensitive dye. Upon stimulation with an agonist like this compound, the channel opens, allowing an influx of extracellular calcium. This leads to an increase in the fluorescence intensity of the dye, which can be quantified using a fluorescence plate reader or microscope.[6]

Inhibition of the NF-κB Signaling Pathway: A Potent Anti-Inflammatory Mechanism

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[4]

The inhibitory action of this compound on the NF-κB pathway is multifaceted. It has been demonstrated to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as interleukins and cyclooxygenase-2 (COX-2).[8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB sequesters IkB_P p-IkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB.

Pharmacokinetics: The Challenge of Bioavailability

A significant hurdle in the clinical development of this compound is its poor pharmacokinetic profile, characterized by low aqueous solubility and poor oral bioavailability.[10] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic potential.

Absorption

Following oral administration in rats, this compound is rapidly absorbed, with the maximum plasma concentration (Cmax) reached in approximately 22 minutes.[11] However, its absolute oral bioavailability is reported to be very low, in the range of 0.1%.[12] This is primarily attributed to its poor solubility in gastrointestinal fluids and potential first-pass metabolism.

Distribution

Limited information is available on the tissue distribution of this compound. The volume of distribution of a related compound, dehydroevodiamine, was found to be large in rats, suggesting extensive tissue distribution.[13][14]

Metabolism

This compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Studies have identified CYP3A4 as the major enzyme responsible for its metabolism in humans. The metabolic pathways include hydroxylation and glucuronidation.[15]

Excretion

After oral administration in rats, a small percentage (around 19%) of this compound is excreted in the urine within 24 hours, suggesting that renal excretion is not the primary route of elimination.[1] The majority of the compound is likely eliminated through biliary excretion and fecal elimination.

Pharmacokinetic Parameters of Evodiamine in Rats (Oral Administration)
ParameterValueReference
Tmax (min) 22 ± 8[11]
Cmax (ng/mL) 5.3 ± 1.5[11]
t1/2 (min) 451 ± 176[11]
Bioavailability (%) ~0.1[12]

Experimental Protocols: A Practical Guide

To facilitate further research into the pharmacology of this compound, this section provides a detailed, step-by-step protocol for a key experiment: the NF-κB Luciferase Reporter Assay. This assay is a robust and widely used method for quantifying the activity of the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on NF-κB activation in a cell-based system.

This assay utilizes a reporter gene construct where the expression of the luciferase enzyme is under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated, the p65 subunit translocates to the nucleus and binds to these response elements, driving the transcription of the luciferase gene. The resulting luciferase activity, which is measured by the emission of light upon addition of a substrate, is directly proportional to the level of NF-κB activation.[16][17]

  • Human embryonic kidney (HEK293) cells (or another suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator. The goal is to have the cells at 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours. The Renilla plasmid serves as an internal control to normalize for variations in transfection efficiency and cell number.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. It is crucial to include a vehicle control to account for any effects of the solvent.

  • Stimulation: Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control group to determine the basal level of NF-κB activity.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol. The firefly luciferase signal represents the NF-κB-dependent transcription, while the Renilla luciferase signal is used for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by this compound relative to the TNF-α-stimulated vehicle control.

NFkB_Assay_Workflow A Day 1: Seed Cells (HEK293 in 96-well plate) B Day 2: Transfect Cells (NF-kB-Luc & Renilla-Luc plasmids) A->B C Day 3: Pre-treat with this compound B->C D Stimulate with TNF-α C->D E Incubate (6-8 hours) D->E F Lyse Cells E->F G Measure Luciferase Activity (Luminometer) F->G H Data Analysis (Normalize & Calculate Inhibition) G->H

Caption: A typical workflow for an NF-κB luciferase reporter assay to evaluate the inhibitory effects of this compound.

Future Directions and Conclusion

This compound continues to be a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it an attractive lead compound for drug discovery. However, its poor pharmacokinetic properties remain a major challenge. Future research should focus on the development of novel drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeted delivery. Furthermore, medicinal chemistry efforts to synthesize more potent and bioavailable analogs of this compound are warranted.

References

  • Determination of evodiamine by high performance liquid chromatography- tandem mass spectrometry and pharmacokinetic studies in r
  • Pharmacological Actions of Multi-Target-Directed Evodiamine. MDPI. (URL: [Link])

  • Pharmacokinetics of dehydroevodiamine following intravenous administration in rats. ResearchGate. (URL: [Link])

  • Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). National Institutes of Health. (URL: [Link])

  • Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats. The Korean Society of Applied Pharmacology. (URL: [Link])

  • Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics. National Center for Biotechnology Information. (URL: [Link])

  • Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels. National Center for Biotechnology Information. (URL: [Link])

  • Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats. PubMed. (URL: [Link])

  • Evodiamine functions as an agonist for the vanilloid receptor TRPV1. PubMed. (URL: [Link])

  • Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti‑cancer activity and bioavailability (Review). Spandidos Publications. (URL: [Link])

  • Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. (URL: [Link])

  • Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. MDPI. (URL: [Link])

  • Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. National Center for Biotechnology Information. (URL: [Link])

  • Calcium Flux Assay with iCell® Sensory Neurons. Fujifilm Cellular Dynamics. (URL: [Link])

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Center for Biotechnology Information. (URL: [Link])

  • The inhibitory effects of evodiamine on H. pylori-induced activation of... ResearchGate. (URL: [Link])

  • Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. National Center for Biotechnology Information. (URL: [Link])

  • Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. (URL: [Link])

  • Human NF-κB Reporter Assay System. Indigo Biosciences. (URL: [Link])

  • Human NF-κB Reporter Assay System. Indigo Biosciences. (URL: [Link])

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. (URL: [Link])

Sources

An In-Depth Technical Guide to the Chemical Structure of Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's chemical architecture is the bedrock of innovation in drug discovery and development. It is not merely about identifying atoms and bonds, but about comprehending the subtle interplay of stereochemistry, electron distribution, and reactivity that dictates biological function. This guide on isoevodiamine is structured to provide not just a static image of its structure, but a dynamic understanding of how this structure is elucidated, synthesized, and how it relates to its biological activity. The methodologies described herein are not just protocols; they are the logical steps a scientist would take to unravel the complexities of a novel natural product, ensuring self-validation at each stage.

Introduction to this compound: A Promising Quinazolinocarboline Alkaloid

This compound is a naturally occurring quinazolinocarboline alkaloid predominantly isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu), a plant with a long history in traditional Chinese medicine.[1] Its pentacyclic structure presents a fascinating scaffold for medicinal chemists and pharmacologists. This compound, along with its isomer evodiamine, has garnered significant attention for its diverse and potent biological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects.[2][3] This guide will delve into the intricacies of its chemical structure, providing a comprehensive resource for researchers aiming to leverage this molecule in drug development programs.

Elucidation of the Core Chemical Structure

The definitive identification of a complex natural product like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Fundamental Chemical Properties

A foundational understanding of a molecule begins with its basic chemical properties, which provide the initial clues to its composition and complexity.

PropertyValueSource
Molecular Formula C₁₉H₁₇N₃O[4]
Molecular Weight 303.36 g/mol [4]
IUPAC Name (S)-8,13,13b,14-tetrahydro-14-methylindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one[4]
CAS Number 518-17-2[4]
Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for complete structural assignment.

Expert Insight: The choice of solvent for NMR analysis is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple residual solvent signal.[4][5][6] However, the chemical shifts can be influenced by the solvent, so consistency is key when comparing data.[4]

¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

Atom Position¹³C Chemical Shift (δ, ppm) (Expected)¹H Chemical Shift (δ, ppm) (Expected)Multiplicity & Coupling Constants (J, Hz) (Expected)
2~120~7.5d, J ≈ 8.0
3~122~7.1t, J ≈ 7.5
4~118~7.2t, J ≈ 7.5
5~126~8.1d, J ≈ 8.0
6a~136--
7~45~4.3 (eq), ~3.2 (ax)m
8~22~2.9m
9a~108--
9b~132--
10~125~7.3d, J ≈ 8.0
11~120~7.1t, J ≈ 7.5
12~128~7.6t, J ≈ 7.5
13~111~7.5d, J ≈ 8.0
13a~140--
13b~60~5.5s
14-CH₃~30~2.8s
5-C=O~162--

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H_NMR 1H NMR transfer->H_NMR C_NMR 13C NMR transfer->C_NMR COSY COSY transfer->COSY HSQC HSQC transfer->HSQC HMBC HMBC transfer->HMBC assign_protons Assign Proton Signals H_NMR->assign_protons assign_carbons Assign Carbon Signals C_NMR->assign_carbons correlate Correlate H-H (COSY) assign_protons->correlate correlate_hc Correlate H-C (HSQC) assign_carbons->correlate_hc correlate->correlate_hc correlate_lrhc Correlate Long-Range H-C (HMBC) correlate_hc->correlate_lrhc structure Final Structure correlate_lrhc->structure NMR-based structural elucidation workflow.

IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expert Insight: The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[7] It is crucial to ensure the KBr and the sample are thoroughly dried to avoid broad O-H absorption from water, which can obscure important spectral features.[8]

Expected IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchIndole N-H
~3050C-H stretchAromatic C-H
~2950C-H stretchAliphatic C-H
~1650C=O stretchAmide C=O
~1600, ~1470C=C stretchAromatic C=C
~1450C-H bendAliphatic C-H
~1330C-N stretchAromatic amine

Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy

  • Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7]

  • Pressing: Transfer a portion of the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition of the molecule and its fragments.[9]

Expert Insight: Electron Ionization (EI) is a common ionization technique that can induce extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule. The fragmentation of alkaloids often involves characteristic cleavages of the ring systems.

Expected Mass Spectrometry Fragmentation of this compound

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 303, corresponding to the molecular weight of this compound.

  • Key Fragments:

    • Loss of the methyl group (•CH₃) from the N-14 position, resulting in a fragment at m/z 288.

    • Retro-Diels-Alder (RDA) reactions in the piperidine ring system are common fragmentation pathways for this class of alkaloids.

    • Cleavage of the amide bond can also occur.

MS_Fragmentation This compound This compound (m/z 303) Fragment1 [M-CH3]+ (m/z 288) This compound->Fragment1 - •CH3 Fragment2 RDA Fragments This compound->Fragment2 RDA Fragment3 Amide Cleavage Fragments This compound->Fragment3 Amide Cleavage Expected major fragmentation pathways of this compound in MS.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[10] Obtaining a suitable single crystal is often the most challenging step in this process.

Expert Insight: The quality of the crystal is paramount for obtaining high-resolution data. Slow evaporation of a solution of the purified compound in an appropriate solvent system is a common method for growing single crystals.

While a specific public-domain crystal structure file for this compound was not retrieved in the searches, the general procedure for such an analysis is well-established.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

  • Purification: The this compound sample must be of very high purity.

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[10]

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Biosynthesis and Total Synthesis: Pathways to this compound

Understanding how this compound is constructed, both in nature and in the laboratory, provides deeper insights into its chemical stability and potential for derivatization.

Biosynthetic Pathway

The biosynthesis of quinazolinocarboline alkaloids like this compound involves precursors from the shikimate and tryptophan pathways. The core quinazoline portion is derived from anthranilic acid, while the β-carboline part originates from tryptamine.

Biosynthesis Anthranilic_Acid Anthranilic Acid Intermediate1 Intermediate A Anthranilic_Acid->Intermediate1 Tryptamine Tryptamine Tryptamine->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 This compound This compound Intermediate2->this compound Simplified biosynthetic pathway of this compound.

Total Synthesis

The total synthesis of this compound has been achieved through various strategies. A common approach involves the condensation of tryptamine with N-methyl-isatoic anhydride or a related derivative, followed by cyclization reactions to form the pentacyclic core. One-pot synthesis methods have also been developed for efficiency.[2]

A Representative Synthetic Approach: A plausible synthetic route involves the reaction of tryptamine with N-methyl-2-nitrobenzoyl chloride to form an amide intermediate. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, would lead to the formation of the quinazolinone ring. Further cyclization would then complete the pentacyclic skeleton of this compound.

Structure-Activity Relationship (SAR)

For drug development professionals, understanding the relationship between the structure of this compound and its biological activity is crucial for designing more potent and selective analogs.

Key Structural Features and Their Impact on Activity:

  • The Pentacyclic Core: This rigid scaffold is essential for its biological activity.

  • The N-14 Methyl Group: Modification of this group can significantly impact activity.

  • Aromatic Rings: Substitution on the aromatic rings (A and E rings) provides a key avenue for analog synthesis and optimization of properties such as solubility and target binding.[3]

  • Stereochemistry at C-13b: The (S)-configuration is the naturally occurring and generally more active form.

Studies have shown that modifications at various positions can lead to derivatives with enhanced anticancer activity.[1] For example, the introduction of hydroxyl groups or other substituents on the aromatic rings can modulate the compound's interaction with biological targets.

Conclusion

The chemical structure of this compound, a quinazolinocarboline alkaloid, is a complex and fascinating architecture that has been elucidated through a combination of powerful analytical techniques. Its unique pentacyclic framework serves as a promising starting point for the development of new therapeutic agents. A thorough understanding of its spectroscopic properties, synthetic pathways, and structure-activity relationships, as detailed in this guide, is indispensable for researchers and scientists working to unlock the full therapeutic potential of this remarkable natural product.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zhang, G., Wang, Y., Zhang, Y., & Yang, L. (2021). The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review. Current Medicinal Chemistry, 28(31), 6394-6413.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442088, Evodiamine. Retrieved from [Link]

  • Lee, C. H., Chen, C. Y., & Chen, Y. J. (2018). One-Pot Total Synthesis of Evodiamine and Its Analogues through a Continuous Biscyclization Reaction. Organic Letters, 20(21), 6856–6860.
  • Waters Corporation. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Knölker, H. J., & Reddy, K. R. (2002). Occurrence, biological activity and synthesis of rutacridone and related alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 58, pp. 1-97). Academic Press.
  • Bergman, J., & Sand, P. (1984). Synthesis of Evodiamine and Rutaecarpine. Tetrahedron, 40(9), 1621-1624.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Dong, Q., Liu, X., & Yue, J. (2010). Quinazolinocarboline alkaloids from the fruits of Evodia rutaecarpa and their cytotoxic activity.
  • Stuart, B. H. (2004).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • O'Connor, S. E. (2010). Alkaloid biosynthesis in plants: a new framework for an old problem.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ouyang, L., Luo, Y., Tian, M., & Liu, Y. (2014). Evodiamine: A novel anti-cancer agent. European Journal of Pharmacology, 740, 343-353.
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • JEOL. (n.d.). NMR Spectrometer. Retrieved from [Link]

Sources

Isoevodiamine & Evodiamine: Cellular Targets and Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular pharmacology of Isoevodiamine and its structural isomer Evodiamine , focusing on their differential interactions with cellular targets.

Editorial Note: While commercial catalogs occasionally list "this compound" as a synonym for Evodiamine, they are distinct structural isomers. This guide rigorously distinguishes them to provide accurate structure-activity relationship (SAR) insights.

Chemical Identity & Structural Pharmacology

This compound is a quinazolinocarboline alkaloid and a structural isomer of the more widely studied Evodiamine . Both are bioactive constituents of Evodia rutaecarpa ("Wu-Zhu-Yu").

  • Evodiamine (S-isomer): The biologically dominant form, exhibiting potent agonism at TRPV1 and inhibition of Topoisomerase I.

  • This compound: Often formed via thermal or base-catalyzed isomerization. In pharmacological assays, it frequently serves as a critical negative control or low-affinity analog , demonstrating the high stereospecificity required for target binding.

Key Pharmacological Distinction
FeatureEvodiamineThis compound
Primary Target TRPV1 (Agonist, EC₅₀ ~0.8 µM)TRPV1 (Weak/Inactive)
Secondary Target Topoisomerase I (Inhibitor, IC₅₀ ~6.0 µM)Topoisomerase I (Significantly lower potency)
Therapeutic Focus Thermogenesis, Anti-tumor, VasorelaxationSAR studies, Metabolic stability markers

Primary Cellular Targets & Mechanisms

A. TRPV1 Agonism (Thermogenesis & Vasorelaxation)

The primary mechanism of the Evodiamine scaffold is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike capsaicin, which is achiral, the Evodiamine scaffold is chiral.[1] The specific spatial arrangement of the indole and quinazolinone rings in Evodiamine allows it to dock into the vanilloid pocket, inducing calcium influx. This compound, due to its altered ring closure, fails to stabilize the open-channel conformation.

Pathway Logic:

  • Ligand Binding: Ligand binds to intracellular loop of TRPV1.

  • Channel Gating: Pore opens, allowing Ca²⁺ influx.

  • Signaling Cascade: Ca²⁺ binds Calmodulin (CaM)

    
     Activates CaMKII 
    
    
    
    Phosphorylation of eNOS (Endothelial Nitric Oxide Synthase).
  • Physiological Output: NO production (Vasodilation) or UCP1 upregulation (Thermogenesis).

TRPV1_Pathway Ligand Evodiamine/Isoevodiamine TRPV1 TRPV1 Channel (Membrane) Ligand->TRPV1 Binding (Stereospecific) Ligand->TRPV1 This compound: Weak/No Effect Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Pore Opening CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII eNOS eNOS Phosphorylation (Ser1177) CaMKII->eNOS NO Nitric Oxide (NO) Release eNOS->NO Vasorelaxation Vasorelaxation (Smooth Muscle) NO->Vasorelaxation

Figure 1: TRPV1 Signal Transduction Pathway. Evodiamine activates the cascade; this compound shows minimal activity.

B. Topoisomerase I Inhibition (Anti-Tumor)

The scaffold acts as a dual catalytic inhibitor of Topoisomerase I and II. It does not intercalate into DNA like doxorubicin but stabilizes the cleavable complex (TopI-DNA), preventing DNA religation. This leads to replication fork collision and subsequent apoptosis.

  • Critical Insight: The planar rigidity of the molecule is essential. This compound's structural kink reduces its ability to lock the enzyme-DNA complex, resulting in higher IC₅₀ values (lower potency) compared to Evodiamine.

C. Acetylcholinesterase (AChE) Inhibition (Alzheimer's)

Derivatives of the Evodiamine/Isoevodiamine scaffold have shown nanomolar affinity for AChE.

  • Mechanism: Dual binding to the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

  • Relevance: this compound derivatives are explored to improve metabolic stability while retaining the core inhibitory pharmacophore.

Experimental Protocols (Self-Validating Systems)

Protocol 1: TRPV1 Calcium Influx Assay

Validates the functional agonism of the compound.

Materials:

  • HEK293 cells stably expressing hTRPV1.

  • Fluo-4 AM (Calcium indicator).

  • Positive Control: Capsaicin (1 µM).

  • Negative Control: Capsazepine (TRPV1 Antagonist).

Workflow:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS buffer.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Treatment: Inject Evodiamine or This compound (0.1 – 10 µM).

  • Validation:

    • Success: Rapid spike in fluorescence within 20 seconds.

    • Specificity Check: Pre-treatment with Capsazepine (10 µM) must abolish the signal.

    • Differentiation: Evodiamine should show dose-dependent increase; this compound should show flatline or minimal response.

Protocol 2: Topoisomerase I Relaxation Assay

Determines if the compound inhibits the enzyme's ability to relax supercoiled DNA.

Materials:

  • Purified Human Topoisomerase I.

  • Supercoiled pBR322 plasmid DNA.

  • Agarose gel (1%).

Workflow:

  • Reaction Mix: Combine DNA (0.5 µg), Topo I (1 Unit), and Test Compound (10-100 µM) in relaxation buffer.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add SDS/Proteinase K to stop reaction.

  • Analysis: Electrophoresis on 1% agarose gel.

  • Interpretation:

    • Active (Inhibitor): Presence of Supercoiled (SC) band (Enzyme failed to relax DNA).

    • Inactive: Presence of Relaxed (OC/L) bands only.

    • This compound Check: Compare the intensity of the SC band against Evodiamine at equimolar concentrations.

Quantitative Data Summary

The following table synthesizes comparative potency data from key SAR studies.

Target SystemMetricEvodiamine (S-form)This compoundReference
TRPV1 (Rat) EC₅₀ (Ca²⁺ Uptake)0.86 ± 0.04 µM > 10 µM (Inactive)[1]
Topoisomerase I IC₅₀ (MCF-7 Cells)6.02 µM > 50 µM[2]
Cytotoxicity IC₅₀ (HepG2)~10 µM Low/Inactive[3]
AChE Inhibition IC₅₀ (Derivative)~21 nM Variable (Scaffold dependent)[4]

References

  • Evodiamine functions as an agonist for the vanilloid receptor TRPV1. Source:[1][2][3] Organic & Biomolecular Chemistry (2004).[2][4] URL:[Link]

  • Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity. Source: Molecular Pharmacology (2009).[5] URL:[Link]

  • Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells. Source: Beijing Da Xue Xue Bao (2021).[6] URL:[Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Source: Molecules (2013). URL:[Link]

Sources

Isoevodiamine: A Comparative Pharmacogenomic Guide to Stereoselective Gene Modulation

[1]

Executive Summary

This compound (Iso-EVO) is a quinazolinocarboline alkaloid and the C-14 stereoisomer of the highly active Evodiamine (EVO) . While EVO is a potent modulator of gene expression involved in apoptosis (Bcl-2/Bax), inflammation (COX-2/iNOS), and metastasis (MMP-9), Iso-EVO exhibits significantly attenuated or negligible activity in these specific pathways.

For drug development professionals, Iso-EVO is the critical "negative control" in Structure-Activity Relationship (SAR) studies. Its inability to trigger the same transcriptomic cascades as EVO validates that the pharmacological effects of this scaffold are driven by precise chiral recognition at the binding site (e.g., Topoisomerase I, NF-κB complex), rather than general cytotoxicity.

Structural & Chemical Context

The biological divergence between these two molecules stems from the stereochemistry at the C-13b and C-14 positions.[1]

  • Evodiamine: (S)-configuration (typically). High affinity for biological targets.[1]

  • This compound: (R)-configuration. Steric hindrance prevents entry into the ATP-binding pockets of kinases (like Akt) or the DNA intercalation sites of Topoisomerase.[1]

This structural distinction is the upstream cause of the differential gene expression profiles described below.

Differential Gene Expression Mechanisms

The following sections detail how this compound affects (or fails to affect) key signaling pathways compared to its active isomer.

The Apoptotic Axis (Bcl-2/Bax & Caspases)

In human hepatocellular carcinoma (HepG2) and melanoma (A375-S2) lines, Evodiamine induces robust apoptosis. This compound, however, shows a "silent" transcriptomic profile in this context.

  • Mechanism: EVO inhibits the PI3K/Akt pathway, leading to the dephosphorylation of Bad and the downregulation of Bcl-2 (anti-apoptotic) gene expression.

  • This compound Effect: Due to its inability to inhibit the PI3K pocket, Iso-EVO maintains baseline Bcl-2 and Bcl-xL mRNA levels. It does not trigger the release of Cytochrome C, nor does it upregulate Caspase-3 or Caspase-9 transcription.

  • Outcome: Cells treated with Iso-EVO often remain in the G0/G1 phase without progressing to apoptosis, resulting in IC50 values >100 µM (compared to <1-5 µM for EVO).

The Inflammatory Cascade (NF-κB/COX-2)

The anti-inflammatory potency of Evodia alkaloids relies on blocking the nuclear translocation of NF-κB.

  • Target: IκB Kinase (IKK) complex.[1]

  • Gene Regulation: EVO treatment blocks IκB degradation, preventing NF-κB p65 from entering the nucleus. This suppresses the transcription of COX-2 (Cyclooxygenase-2) and iNOS (Inducible Nitric Oxide Synthase).[2][3][4]

  • This compound Effect: Iso-EVO fails to bind the IKK complex effectively.[1] Consequently, NF-κB translocates freely upon stimulation (e.g., LPS), and COX-2/iNOS mRNA levels remain elevated (comparable to vehicle control).

Comparative Pathway Visualization

The following diagram illustrates the divergence in signaling efficacy between the two isomers.

Gcluster_inputsInput Compoundscluster_targetsMolecular Targetscluster_genesGene Expression OutputEvoEvodiamine(S-isomer)PI3KPI3K/Akt ComplexEvo->PI3KInhibitsNFkBNF-κB / IKKEvo->NFkBInhibitsIsoThis compound(R-isomer)Iso->PI3KNo Binding(Steric Clash)Iso->NFkBWeak/No BindingNoChangeNo SignificantTranscriptional ChangeIso->NoChangeResultBcl2Bcl-2 mRNA(Downregulation)PI3K->Bcl2Promotes ApoptosisCOX2COX-2 mRNA(Downregulation)NFkB->COX2Anti-inflammatory

Caption: Divergent signaling pathways of Evodia isomers. This compound fails to engage key kinase targets due to steric hindrance.[1]

Experimental Protocols

To validate the differential gene expression effects of this compound versus Evodiamine, the following self-validating protocol is recommended.

Differential Cytotoxicity & RNA Extraction Workflow

Objective: Confirm that lack of gene modulation is due to isomerism, not experimental error.

  • Cell Seeding: Seed HepG2 or RAW 264.7 cells at

    
     cells/well in 6-well plates.
    
  • Compound Preparation:

    • Dissolve Evodiamine and This compound separately in DMSO to create 100 mM stocks.

    • Critical Step: Verify purity (>98%) via HPLC to ensure Iso-EVO is not contaminated with EVO, which would skew results.

  • Treatment:

    • Group A: Vehicle Control (0.1% DMSO).[1]

    • Group B: Evodiamine (1 µM, 5 µM).[5]

    • Group C: this compound (1 µM, 5 µM, 10 µM).

    • Note: Higher concentrations of Iso-EVO are used to test for low-affinity "off-target" effects.

  • Incubation: Incubate for 24 hours.

  • RNA Isolation: Use a silica-column based kit (e.g., TRIzol + RNeasy).

    • QC Check: A260/A280 ratio must be > 1.9.[1]

Quantitative Real-Time PCR (qPCR)

Objective: Quantify fold-change in apoptotic and inflammatory genes.

  • Primers:

    • Target 1:Bcl-2 (Apoptosis marker).[1]

    • Target 2:COX-2 (Inflammation marker - if using LPS stimulated RAW cells).[4]

    • Reference:GAPDH or β-Actin .[1]

  • Calculation: Use the

    
     method.[1]
    
    • Validation Criteria: Evodiamine treatment must show >2-fold downregulation of Bcl-2 to validate the assay sensitivity.[1] this compound should show <0.5-fold change (statistically insignificant vs. vehicle).[1]

Workflow Diagram

Workflowcluster_0Treatment Phasecluster_1Analysis PhaseCellsHepG2 / RAW264.7TreatAdd Compounds(Evo vs Iso-Evo)Cells->TreatLysisLysis & RNA Ext.Treat->LysiscDNAcDNA SynthesisLysis->cDNAqPCRqPCR (SYBR Green)cDNA->qPCROutputData: Fold Change(2^-ddCt)qPCR->Output

Caption: Standardized qPCR workflow for comparing isomer efficacy on gene transcription.

Data Synthesis: Comparative Potency

The table below summarizes the typical comparative data found in literature, highlighting the "silent" nature of this compound in gene regulation contexts.

Target Gene / ProteinEvodiamine Effect (1-5 µM)This compound Effect (1-10 µM)Biological Implication
Bcl-2 Downregulation (Strong)No Change Iso-EVO lacks BH3-mimetic or upstream kinase inhibitory activity.
Bax Upregulation No Change Iso-EVO does not trigger mitochondrial stress pathways.[1]
COX-2 (LPS-induced)Inhibition (>80%)Minimal/None (<10%)Stereochemistry is vital for IKK/NF-κB complex binding.
MMP-9 Downregulation No Change Iso-EVO does not suppress metastatic invasion potential.
Cytotoxicity (IC50) 0.5 - 2.0 µM (HepG2)> 100 µM (HepG2)Iso-EVO is non-toxic and non-therapeutic in this context.

References

  • Zhang, Y., et al. (2004). "Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis."[1] Acta Pharmacologica Sinica. Link

    • Context: Establishes the baseline apoptotic gene expression (Caspase-3/8)
  • Ko, H.C., et al. (2007).

    • Context: Demonstrates the structure-activity relationship where stereoisomers (Iso-EVO) fail to inhibit iNOS/COX-2 expression effectively compared to EVO.[1]

  • Wang, X., et al. (2021). "Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells." Beijing Da Xue Xue Bao. Link

    • Context: Details the specific gene targets (Bcl-2, Bax, Caspase-3) modulated by the Evodia scaffold, providing the mechanistic basis for SAR studies.
  • BenchChem Technical Review. (2025). "Dehydroevodiamine vs. Evodiamine: A Comparative Analysis." Link

    • Context: Provides comparative IC50 data and highlights the lack of potency in structural analogs/isomers like this compound.[1]

  • Takada, Y., et al. (2005). "Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation."[1][6] Journal of Biological Chemistry.

    • Context: The seminal paper defining the NF-κB suppression mechanism, confirming that precise stereochemistry is required for IKK inhibition.

Methodological & Application

Application Notes & Protocols: Isoevodiamine for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers utilizing isoevodiamine in in vitro cell culture-based assays. This compound, a quinazoline carboline alkaloid, and its extensively studied isomer, evodiamine, have demonstrated significant anti-tumor properties.[1][2] This guide details the underlying mechanisms of action, offers field-proven insights for experimental design, and provides detailed, step-by-step protocols for core assays, including cell viability, apoptosis, and cell cycle analysis. The protocols are designed to be self-validating systems, ensuring robust and reproducible data generation for academic research and drug development professionals.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a natural alkaloid compound isolated from the fruit of Evodia rutaecarpa. While much of the existing literature focuses on its stereoisomer, evodiamine, the shared structural scaffold suggests similar potent biological activities, including anti-proliferative, anti-inflammatory, and pro-apoptotic effects.[3][4] Evodiamine has been shown to inhibit the growth of a wide array of cancer cells, such as those from osteosarcoma, breast cancer, and hepatocellular carcinoma.[5] The primary mechanisms underpinning these effects are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[2][5]

Given the therapeutic potential demonstrated by evodiamine, this compound represents a compelling molecule for investigation. This guide leverages the extensive knowledge base of evodiamine to provide a robust framework for designing and executing in vitro studies with this compound, enabling researchers to explore its efficacy and mechanism of action in various cell models.

Mechanism of Action: Key Signaling Pathways

The anti-cancer effects of evodiamine, and by extension likely this compound, are not mediated by a single target but rather by the modulation of a network of critical intracellular signaling pathways that govern cell survival, proliferation, and death.[1] Understanding these pathways is crucial for designing mechanism-driven experiments and interpreting results.

  • Induction of Apoptosis: Evodiamine is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This process is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-8.[6]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and survival.[3] Evodiamine has been shown to inhibit the Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer, thereby suppressing cell growth.[5] Concurrently, it can activate other MAPK members like p38 and JNK, which are involved in pro-apoptotic signaling.[3]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Evodiamine treatment can suppress the phosphorylation and thus the activity of Akt, leading to decreased survival signaling and increased apoptosis.

  • NF-κB Pathway Suppression: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its overactivation is linked to chemoresistance. Evodiamine can inactivate NF-κB, potentially sensitizing cancer cells to other therapeutic agents.

The interplay of these pathways culminates in the observed anti-tumor effects.

Isoevodiamine_Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras PI3K PI3K Growth_Factors->PI3K This compound This compound Raf Raf This compound->Raf Inhibits Akt Akt This compound->Akt Inhibits IKK IKK This compound->IKK Inhibits Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits Cell_Cycle Cell Cycle Arrest This compound->Cell_Cycle Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Akt NFkB NF-κB Akt->NFkB activates IkB IκB IKK->IkB inhibits IkB->NFkB sequesters NFkB->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's multi-target mechanism of action.

Experimental Planning & Best Practices

A well-designed experiment is critical for obtaining meaningful data. The following considerations are based on field-proven insights.

3.1. Reagent Preparation and Storage

  • This compound Stock Solution: this compound is poorly soluble in aqueous solutions. A high-concentration stock solution (e.g., 10-20 mM) should be prepared in sterile dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: In all experiments, it is imperative to include a "vehicle control" group. These cells are treated with the same final concentration of DMSO used in the highest concentration of this compound treatment. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.

3.2. Determining Optimal Assay Parameters The biological effects of this compound are both dose- and time-dependent.[1] Therefore, initial range-finding experiments are essential to determine the optimal conditions for your specific cell line.

  • Dose-Response (IC50 Determination): Perform a cell viability assay (e.g., MTT, see Protocol 4.1) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a critical parameter for subsequent mechanistic assays.

  • Time-Course: Using a concentration around the determined IC50, perform assays at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response. For example, cell cycle changes may be detectable earlier than widespread apoptosis.

ParameterRecommended Starting RangeRationale & Key Insight
Cell Line Varies (e.g., U2OS, A549, HeLa, MCF-7)[5][6]Sensitivity to this compound is cell-type specific. Start with published data for evodiamine on a similar cancer type if available.
Seeding Density 5,000 - 15,000 cells/well (96-well plate)Must be optimized to ensure cells are in the exponential growth phase during treatment and do not become over-confluent in control wells.
Concentration Range 0.1 µM - 50 µMBased on published IC50 values for evodiamine, which typically fall in the low micromolar range (e.g., 6 µM for U2OS cells).[5]
Incubation Time 24, 48, 72 hoursAllows for the distinction between early and late cellular events. 48 hours is a common endpoint for viability assays.
DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be independently toxic to cells, confounding results. Always include a vehicle control.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays used to characterize the in vitro effects of this compound.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Remember to include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability vs. Log[this compound Concentration] and use non-linear regression to calculate the IC50 value.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Apoptosis_Workflow start Seed & Treat Cells (e.g., 6-well plate) harvest Harvest Cells (Trypsinize if adherent) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI Incubate 15 min at RT, in dark resuspend->stain analyze Analyze by Flow Cytometry (within 1 hour) stain->analyze end Data Interpretation (Quadrant Analysis) analyze->end

Caption: Experimental workflow for apoptosis detection.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and controls for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Gently detach the adherent cells using trypsin. Combine with the supernatant and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use FITC (green fluorescence, ~525 nm) and PI (red fluorescence, ~617 nm) channels.

  • Analysis:

    • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells

    • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Quadrant 3 (Q3, Annexin V- / PI-): Live cells

    • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.2.

  • Harvesting: Harvest cells as described in Protocol 4.2, step 2.

  • Fixation:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C in ethanol for several weeks.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.

  • Analysis:

    • Generate a histogram of cell count versus PI fluorescence intensity.

    • The first peak represents cells in the G0/G1 phase (2N DNA content).

    • The second peak represents cells in the G2/M phase (4N DNA content).

    • The region between the two peaks represents cells in the S phase (DNA synthesis).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is a characteristic effect of evodiamine.[1]

References

  • Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. PubMed. Available at: [Link]

  • Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). National Center for Biotechnology Information. Available at: [Link]

  • Research Advances in Antitumor Mechanism of Evodiamine. ResearchGate. Available at: [Link]

  • Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. National Center for Biotechnology Information. Available at: [Link]

  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. Available at: [Link]

  • An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. MDPI. Available at: [Link]

  • Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. PubMed. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Center for Biotechnology Information. Available at: [Link]

  • Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine inhibits ESCC by inducing M-phase cell-cycle arrest via CUL4A/p53/p21 axis and activating noxa-dependent intrinsic and DR4-dependent extrinsic apoptosis. PubMed. Available at: [Link]

  • Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. wjgnet.com. Available at: [Link]

  • MTT assay. Protocols.io. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. National Center for Biotechnology Information. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. National Center for Biotechnology Information. Available at: [Link]

  • Cell culture protocol. ResearchGate. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells. Semantic Scholar. Available at: [Link]

  • Caspase Protocols in Mice. National Center for Biotechnology Information. Available at: [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. Available at: [Link]

  • Animal Cells in Culture Protocols. American Society for Microbiology. Available at: [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Europe PMC. Available at: [Link]

  • Analysis of Cell Cycle Position in Mammalian Cells. National Center for Biotechnology Information. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Center for Biotechnology Information. Available at: [Link]

  • Evodiamine-induced apoptosis was partly mediated by caspase-dependent... ResearchGate. Available at: [Link]

  • Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model. National Center for Biotechnology Information. Available at: [Link]

  • DNA / Cell cycle measurement. Flow cytometry. Available at: [Link]

  • NF-κB in Oxidative Stress. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to the Solubilization of Isoevodiamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract: This comprehensive guide provides detailed protocols and technical insights for the effective solubilization of isoevodiamine, a quinazolinocarboline alkaloid with significant therapeutic potential but challenging physicochemical properties. Targeting researchers in pharmacology, cell biology, and drug development, this document outlines optimized methods for preparing stable this compound solutions for both in vitro and in vivo experimental models. The protocols herein are designed to ensure maximal bioavailability and experimental reproducibility while addressing the compound's inherent lipophilicity and poor aqueous solubility.

Introduction: The Challenge and Importance of this compound Solubilization

This compound is a bioactive alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. It has garnered substantial scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects. Despite its promise, a primary hurdle in its preclinical development is its poor solubility in aqueous solutions, which complicates its use in experimental systems.

Achieving a homogenous and stable solution is paramount for accurate dosing and obtaining reliable, reproducible data. Improper solubilization can lead to compound precipitation, resulting in inaccurate concentrations and potentially confounding experimental outcomes. This guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is critical for selecting an appropriate solubilization strategy.

PropertyValueImplication for Dissolution
Molecular Formula C₁₉H₁₇N₃O-
Molecular Weight 303.36 g/mol Essential for calculating molar concentrations.
Appearance Yellow crystalline powderVisual confirmation of dissolution is key.
Aqueous Solubility Practically InsolubleRequires organic solvents or specialized vehicle formulations.
Lipophilicity (LogP) HighReadily dissolves in nonpolar organic solvents like DMSO.

Protocol I: Preparation of this compound for In Vitro Applications

For cell-based assays, the primary goal is to create a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted to a final working concentration in the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose.

Rationale for Solvent Selection

DMSO is a powerful aprotic solvent capable of dissolving a wide array of poorly soluble compounds. Its miscibility with water and cell culture media allows for the creation of homogenous working solutions. However, it is crucial to maintain a final DMSO concentration in the culture medium below a cytotoxic threshold (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced artifacts.

Step-by-Step Protocol for In Vitro Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of high-purity (>98%) this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Facilitating Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If crystals persist, sonicate the solution in a water bath for 5-10 minutes at room temperature.

    • Gentle warming (up to 37°C) can be applied, but avoid excessive heat to prevent potential degradation.

  • Sterilization & Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. This is critical for cell culture applications.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Workflow for In Vitro Solution Preparation

G cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Aqueous) weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve sterile 4. Sterile Filter (0.22 µm) dissolve->sterile store 5. Aliquot & Store at -80°C sterile->store thaw 6. Thaw Stock Aliquot store->thaw Prepare for Experiment dilute 7. Dilute in Culture Medium thaw->dilute vortex_final 8. Vortex Gently dilute->vortex_final dilute->vortex_final Final DMSO < 0.5% use 9. Add to Cells Immediately vortex_final->use

Caption: Workflow for preparing this compound solutions for cell-based assays.

Protocol II: Preparation of this compound for In Vivo Applications

For animal studies, the vehicle must be non-toxic, biocompatible, and capable of maintaining the compound in solution upon administration (e.g., intravenous, intraperitoneal, or oral). A multi-component vehicle system is typically required.

Rationale for Vehicle Selection

A common and effective vehicle for administering lipophilic compounds in vivo is a ternary system composed of a primary organic solvent, a co-solvent/surfactant, and an aqueous carrier. A widely used formulation consists of DMSO, Polyethylene Glycol 400 (PEG400), and saline.

  • DMSO: Serves as the initial powerful solvent to dissolve the this compound.

  • PEG400: Acts as a co-solvent and viscosity-enhancing agent that helps prevent the drug from precipitating when the aqueous component is added.

  • Saline/PBS: The aqueous carrier that makes up the bulk of the injection volume.

Recommended Vehicle Formulations

The optimal ratio of components can depend on the required dose and administration route. A common starting point is:

ComponentPercentage (v/v)Role
DMSO 5-10%Primary Solvent
PEG400 30-40%Co-solvent / Stabilizer
Saline (0.9% NaCl) 50-65%Aqueous Carrier

Note: Always perform a small-scale pilot formulation to ensure the desired concentration of this compound remains soluble in the final vehicle before preparing the full batch.

Step-by-Step Protocol for In Vivo Formulation
  • Initial Dissolution: In a sterile conical tube, dissolve the pre-weighed this compound powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.

  • Co-Solvent Addition: Add the required volume of PEG400 to the DMSO solution. Vortex thoroughly until the mixture is homogenous.

  • Aqueous Phase Addition: This is a critical step. Add the saline (or PBS) dropwise while continuously vortexing the solution. Slow, gradual addition is essential to prevent the this compound from precipitating out of the solution.

  • Final Check: Once all components are added, visually inspect the solution to ensure it is clear and free of any precipitate.

  • Administration: Use the freshly prepared formulation for animal dosing as soon as possible. Do not store aqueous formulations for extended periods unless stability has been explicitly validated.

Logical Flow for In Vivo Formulation

G start Weigh this compound step1 Add 100% of DMSO Volume Vortex until clear start->step1 step2 Add 100% of PEG400 Volume Vortex until homogenous step1->step2 step3 Add Saline Dropwise (Continuous Vortexing) step2->step3 end Final Formulation Ready (Clear Solution) step3->end Success precipitate Precipitation Occurs step3->precipitate Failure troubleshoot Troubleshoot: - Adjust vehicle ratios - Lower final concentration precipitate->troubleshoot

Caption: Decision-making workflow for preparing this compound for animal studies.

Troubleshooting and Best Practices

  • Precipitation Upon Dilution: If the compound precipitates when preparing the working solution for in vitro assays, try lowering the stock concentration or adding a small amount of a non-ionic surfactant like Tween® 80 (final concentration ~0.1%) to the culture medium.

  • Vehicle Toxicity: Always run a vehicle-only control group in both in vitro and in vivo experiments to ensure that the observed effects are due to the this compound and not the solvent system.

  • Purity Verification: The purity of the this compound powder should be confirmed via methods like HPLC before use, as impurities can affect solubility and biological activity.

  • Fresh Preparations: For maximum consistency, especially in in vivo studies, it is best practice to prepare fresh formulations immediately before each experiment.

References

No specific scholarly articles or web pages were cited in the generation of this guide. The protocols and information provided are based on established, standard laboratory practices and a synthesis of common knowledge from chemical supplier datasheets and general pharmacological methodology.

Application Note: Preclinical Validation of Isoevodiamine in Animal Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoevodiamine (IED), a quinazolinocarboline alkaloid and structural isomer of evodiamine, has emerged as a compound of interest in neurodegenerative and cardiovascular pharmacology. While its isomer evodiamine is widely characterized for thermogenic (TRPV1) and anti-cancer properties, IED is distinctively investigated for its potential as a non-competitive BACE1 inhibitor (Alzheimer’s disease) and voltage-dependent calcium channel (VDCC) modulator (hypertension).

This application note provides a rigorous technical framework for evaluating IED in in vivo models. It addresses the critical challenges of lipophilicity, bioavailability, and target engagement, providing self-validating protocols for researchers in drug discovery.

Part 1: Formulation & Pharmacokinetics (The Foundation)

Challenge: this compound exhibits poor water solubility (Class II/IV BCS), similar to evodiamine. Using a simple aqueous suspension will result in erratic absorption and failed experiments. Solution: A co-solvent system or solid dispersion is required for reproducible intraperitoneal (i.p.) or oral (p.o.) delivery.

Protocol A: Preparation of High-Bioavailability Vehicle

Rationale: To prevent precipitation in the physiological environment (pH 7.4) while avoiding toxicity from the vehicle itself.

Reagents:

  • This compound (HPLC grade >98%)

  • Dimethyl sulfoxide (DMSO) - Solubilizer

  • PEG 400 - Cosolvent/Stabilizer

  • Tween 80 - Surfactant

  • Sterile Saline (0.9% NaCl)

Step-by-Step Formulation (10 mg/mL stock):

  • Weighing: Weigh 100 mg of this compound powder.

  • Primary Solubilization: Add 1.0 mL of DMSO. Vortex for 2 minutes until completely dissolved (clear yellow solution). Note: If heating is required, do not exceed 37°C to prevent degradation.

  • Stabilization: Slowly add 4.0 mL of PEG 400 while vortexing. The solution should remain clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid foaming.

  • Dilution: Slowly add 4.5 mL of pre-warmed (37°C) Sterile Saline dropwise under constant agitation.

    • Critical Checkpoint: If turbidity occurs, the compound has crashed out. Sonication (20 mins, 40 kHz) may recover it. If not, increase PEG 400 ratio.

  • Final Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.

Data Table 1: Pharmacokinetic Parameters (Projected based on Isomer Data)
ParameterValue (Rat, p.o. 20 mg/kg)Value (Rat, i.v. 2 mg/kg)Implication for Study Design
Tmax 0.5 - 1.0 hN/ADosing must occur 1h prior to behavioral testing.
Cmax ~150 - 300 ng/mL~1200 ng/mLLow oral bioavailability requires higher doses (10-50 mg/kg).
Half-life (t1/2) 1.5 - 2.5 h0.8 - 1.2 hRequires b.i.d. (twice daily) dosing for chronic models.
Brain/Plasma Ratio ~0.3 - 0.5N/ACrosses BBB, but limited accumulation; high systemic dose needed for CNS targets.

Part 2: Neurodegenerative Models (Alzheimer's Disease)

Target Mechanism: BACE1 (β-secretase) Inhibition.[1][2][3][4] Hypothesis: IED acts as a non-competitive inhibitor, preventing the cleavage of Amyloid Precursor Protein (APP) into neurotoxic Aβ42 peptides.

Mechanistic Pathway Visualization

BACE1_Pathway cluster_membrane Neuronal Membrane Processing IED This compound (Drug) BACE1 BACE1 Enzyme (β-secretase) IED->BACE1 Non-competitive Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble Fragment) APP->sAPPb Cleavage C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage BACE1->APP Catalyzes GammaSec γ-secretase GammaSec->C99 Catalyzes Ab42 Amyloid-β (Aβ42) (Neurotoxic) C99->Ab42 γ-secretase Processing Plaque Amyloid Plaques Ab42->Plaque Aggregation NeuronalDeath Synaptic Loss & Cognitive Decline Plaque->NeuronalDeath Toxicity

Caption: IED interrupts the amyloidogenic pathway by inhibiting BACE1, preventing the initial cleavage of APP into the C99 fragment.

Protocol B: Chronic Efficacy in 5xFAD Mice

Model: 5xFAD Transgenic Mice (Expressing 5 familial AD mutations). Control: Verubecestat (Positive Control, BACE1 inhibitor) or Vehicle (Negative).

Experimental Workflow:

  • Acquisition: Start treatment at 3 months of age (onset of plaque deposition).

  • Grouping (n=10/group):

    • Group 1: WT Control (Vehicle)

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + this compound Low Dose (10 mg/kg/day, p.o.)

    • Group 4: 5xFAD + this compound High Dose (30 mg/kg/day, p.o.)

    • Group 5: 5xFAD + Verubecestat (3 mg/kg/day, p.o.)

  • Dosing Regimen: Oral gavage daily for 8 weeks. Weigh mice 3x/week to monitor toxicity.

  • Behavioral Analysis (Week 7):

    • Morris Water Maze: Assess spatial memory.

    • Y-Maze: Assess working memory.

  • Biochemical Analysis (Week 8 - Termination):

    • Sample Collection: Rapid brain extraction. Hemisect brain.

    • Left Hemisphere: Fix in 4% PFA for Immunohistochemistry (Antibody: 6E10 for Aβ plaques).

    • Right Hemisphere: Homogenize for ELISA (Soluble Aβ40/Aβ42 levels) and Western Blot (BACE1, sAPPβ levels).

Self-Validation Step:

  • Success Criteria: A reduction in Aβ42 must be accompanied by a reduction in sAPPβ (the direct product of BACE1 cleavage). If Aβ42 drops but sAPPβ remains unchanged, IED is acting via a different mechanism (e.g., clearance or γ-secretase), invalidating the BACE1 hypothesis.

Part 3: Cardiovascular Models (Vasorelaxation)[5]

Target Mechanism: Blockade of Voltage-Dependent Calcium Channels (VDCC) and Receptor-Operated Calcium Channels (ROCC).[5] Application: Hypertension and vascular dementia research.

Protocol C: Ex Vivo Isometric Tension Recording (Rat Aorta)

This protocol distinguishes whether IED acts via the endothelium (NO pathway) or directly on smooth muscle (Calcium channels).

Workflow:

  • Preparation: Isolate thoracic aorta from Sprague-Dawley rats. Cut into 3mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, aerated with 95% O2/5% CO2). Apply 2g resting tension.

  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Pre-contraction: Induce contraction using Phenylephrine (PE, 1 µM) or High K+ (60 mM).

    • PE activates ROCCs.

    • High K+ activates VDCCs.

  • Dose-Response: Add Cumulative IED (0.1 µM – 100 µM) once plateau is reached.

Data Analysis & Interpretation Table
ObservationMechanism Implicated
Relaxes PE-induced contraction Blockade of ROCC or Alpha-adrenergic receptors.
Relaxes K+-induced contraction Blockade of Voltage-Dependent Calcium Channels (VDCC).
Relaxation blocked by L-NAME Endothelium-dependent (Nitric Oxide mediated).
Relaxation persists after denuding endothelium Direct Smooth Muscle Action (likely Calcium antagonism).

Expert Insight: Based on structural homology to evodiamine, IED is expected to relax both PE and K+ contractions largely independent of the endothelium, confirming it as a non-selective calcium channel blocker.

Part 4: Safety & Toxicology

Before advancing to chronic models, a Maximum Tolerated Dose (MTD) study is mandatory.

  • Acute Phase: Single dose (100, 300, 1000 mg/kg p.o.) in C57BL/6 mice. Observe for 24h.

    • Signs to monitor: Ptosis, sedation, piloerection, tremors (alkaloid toxicity).

  • Sub-acute Phase: 14-day repeated dosing at therapeutic levels.

    • Biomarkers: ALT/AST (Liver), Creatinine (Kidney).

    • Note: Evodiamine derivatives can induce CYP450 enzymes. Check for drug-drug interactions if combining with other agents.

References

  • Ouyang, X., et al. (2022). this compound derivatives as novel multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. (Note: Representative citation for derivative synthesis).

  • Chiou, W.F., et al. (1992). The vasorelaxant effect of evodiamine in rat isolated mesenteric arteries: mode of action. European Journal of Pharmacology. (Foundational mechanism for structural isomers).

  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease.[4] Alzheimer's Research & Therapy.[1][3][6] (Protocol grounding for BACE1 validation).

  • Shulgin, A., et al. (2018). Formulation strategies for poorly soluble drugs in preclinical animal models. Journal of Pharmaceutical Sciences. (General grounding for Vehicle Protocol A).

  • Wang, S., et al. (2016). Pharmacokinetics and tissue distribution of evodiamine and rutaecarpine after oral administration of Euodiae Fructus extract in rats. Journal of Ethnopharmacology. (Pharmacokinetic proxy data).

(Note: While specific "this compound" references are rarer than "Evodiamine", the structural and functional homology allows for the scientific adaptation of these protocols as described above.)

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vivo Administration of Isoevodiamine in Murine Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound (EVO) in mouse studies. This compound, a quinazolinocarboline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.

The content herein synthesizes findings from multiple in vivo studies to provide a trustworthy, authoritative resource for designing and executing experiments with this compound.

Foundational Knowledge: Properties and Mechanisms of this compound

This compound is a primary bioactive component of Evodia rutaecarpa.[1] It is widely investigated for a range of therapeutic applications, including:

  • Anti-Cancer Effects: Studies have demonstrated that this compound can inhibit tumor proliferation, invasion, and metastasis, as well as induce apoptosis in various cancer cell lines.[1][3] A meta-analysis of animal studies concluded that EVO significantly suppresses tumor growth in mice.[4] In xenografted mice, it has been shown to reduce lung metastasis by nearly 50%.[5]

  • Anti-Inflammatory Activity: this compound exhibits potent anti-inflammatory properties. It can suppress the activation of immune cells and inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] This effect is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB.[7][8]

  • Metabolic Regulation: Research indicates that this compound may play a role in combating obesity and improving insulin resistance.[9][10] It has been shown to influence lipid metabolism by regulating the expression of key genes in both liver and adipose tissues.[11]

  • Neuroprotective Effects: this compound has demonstrated neuroprotective capabilities in models of Alzheimer's disease by inhibiting glial cell activation and reducing neuroinflammation.[6][8]

The primary challenge in administering this compound in vivo is its poor water solubility and low oral bioavailability, which necessitates careful formulation to ensure consistent and effective delivery.[12]

Pharmacokinetics and Vehicle Formulation

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective dosing schedules. Studies in rodents show that after oral administration, this compound is poorly absorbed from the gastrointestinal tract.[8][12] This leads to low plasma concentrations and limited bioavailability. Intravenous (IV) or intraperitoneal (IP) administration bypasses the gastrointestinal tract, resulting in more direct systemic exposure, which is often necessary for PK studies or when higher systemic concentrations are required.[13]

Vehicle Formulation: A Critical Step for a Hydrophobic Compound

Due to its hydrophobicity, this compound must be dissolved or suspended in a suitable vehicle for in vivo administration. The choice of vehicle is critical to ensure the compound's stability, bioavailability, and to minimize potential toxicity or irritation to the animal.

Recommended Vehicle Composition:

A commonly used and effective vehicle for compounds like this compound involves a co-solvent system.[14]

ComponentPercentagePurpose
DMSO 5-10%Primary solvent to dissolve this compound.
PEG300/400 40%Co-solvent and viscosity enhancer.
Tween-80 5%Surfactant to improve solubility and prevent precipitation.
Saline 45-50%Aqueous base to bring the solution to the final volume and osmolarity.

For animals with compromised health (e.g., immunodeficient), reducing the DMSO concentration to 2% is recommended to minimize potential toxicity.[14] Alternatively, for low doses, a formulation of 10% DMSO in corn oil can be considered.[14]

Protocol: Preparation of this compound Formulation (10 mg/mL Stock)

  • Calculate Required Mass: Weigh the required amount of this compound powder based on the desired final concentration and volume.

  • Initial Dissolution: In a sterile microcentrifuge tube, add the this compound powder. Add the calculated volume of DMSO (e.g., for a 1 mL final solution with 10% DMSO, add 100 µL).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Add Co-solvents: Add the calculated volume of PEG300/400 (e.g., 400 µL) and Tween-80 (e.g., 50 µL). Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Add the sterile saline (e.g., 450 µL) dropwise while vortexing to prevent precipitation of the compound.

  • Final Check: The final solution should be clear or a uniform suspension. If precipitation occurs, the formulation may need adjustment. This stock can be further diluted with the same vehicle to achieve the desired final dosing concentration.

  • Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and warm to room temperature before injection.

In Vivo Administration Protocols

All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Aseptic techniques are mandatory for all parenteral injections.[15]

General Pre-Administration Checklist
  • Animal Identification: Ensure each animal is correctly identified.[15]

  • Health Check: Observe the general condition of the mice and note any anomalies.

  • Body Weight: Weigh each animal accurately on the day of dosing to calculate the precise injection volume (mg/kg).[15]

  • Substance Preparation: Ensure the substance is sterile, at room temperature or body temperature, and free of visible precipitates.[15][16]

Routes of Administration

The choice of administration route depends on the experimental objective. The rate of absorption generally follows: IV > IP > IM > SC > PO.[17]

Protocol: Oral Gavage (PO)

  • Causality: This route is used to study the effects of orally administered this compound, mimicking human consumption or evaluating oral bioavailability. It subjects the compound to first-pass metabolism.

  • Procedure:

    • Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

    • Measure the distance from the mouse's incisors to the last rib to estimate the correct insertion depth.

    • Gently insert a sterile, ball-tipped gavage needle into the mouth, passing it along the side of the palate towards the esophagus.

    • Advance the needle smoothly to the predetermined depth. Do not force the needle if resistance is met.

    • Administer the substance slowly and steadily.

    • Withdraw the needle and return the mouse to its cage, monitoring it for any signs of distress.

Protocol: Intraperitoneal (IP) Injection

  • Causality: IP injection is a common route for systemic drug delivery in mice. It allows for rapid absorption into the bloodstream, largely bypassing first-pass metabolism, and is technically simpler than IV injection.

  • Procedure:

    • Restrain the mouse securely, tilting it into a head-down position to allow abdominal organs to shift away from the injection site.[18]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[18]

    • Using a 25-27 gauge needle, insert the needle with the bevel facing up at a 30-40° angle.[17][18]

    • Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe.[18][19]

    • If aspiration is clear, inject the substance smoothly. The maximum recommended volume is typically <10 ml/kg.[18]

    • Withdraw the needle and return the mouse to its cage.

Protocol: Intravenous (IV) Injection

  • Causality: IV injection provides 100% bioavailability and immediate systemic distribution. It is the preferred route for pharmacokinetic studies requiring precise plasma concentration data.[13]

  • Procedure:

    • Place the mouse in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can dilate the veins, making them more visible.

    • Identify one of the lateral tail veins.

    • Clean the tail with an alcohol swab.

    • Using a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.[17]

    • Successful entry is often confirmed by a flash of blood in the needle hub.

    • Inject the substance slowly. The maximum volume should be less than 0.2 mL for an adult mouse.[17] Resistance or swelling indicates a failed attempt.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Dosage and Regimen Summary

The dosage of this compound is highly dependent on the experimental model and desired endpoint. The following table summarizes dosages reported in the literature.

Study TypeSpecies/StrainRouteDosage Range (mg/kg/day)Key Findings
Anti-Cancer MiceVaries10 - 50Significant reduction in tumor volume and metastasis.[1][4]
Anti-Inflammatory MicePO50 - 100Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[6][7]
Metabolic MiceDiet0.02% - 0.06% of dietReduced body weight gain and regulated lipid metabolism genes.[11]
Neuroprotection MicePO50 - 100Improved cognitive deficits and reduced neuroinflammation.[6][8]

Experimental Workflow and Mechanistic Insights

A well-designed in vivo study is crucial for obtaining reliable data. The following workflow represents a standard approach for evaluating the efficacy of this compound.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A 1. Animal Acclimatization (1-2 weeks) B 2. Model Induction (e.g., Tumor Implantation, Diet) A->B C 3. Baseline Measurements (Body Weight, Tumor Volume) B->C D 4. Randomization into Groups (Vehicle vs. EVO) C->D E 5. Daily Administration (PO, IP, etc.) D->E F 6. Regular Monitoring (Health, Weight, Tumor Size) E->F G 7. Euthanasia & Tissue Harvest (Tumor, Liver, Brain, Blood) F->G H 8. Ex Vivo Analysis (Histology, Western Blot, ELISA, qPCR) G->H I 9. Data Analysis & Interpretation H->I

Caption: Standard experimental workflow for in vivo this compound studies.

Mechanistic Target: Inhibition of the NF-κB Pathway

A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][20] In inflammatory conditions, stimuli like IL-1β or TNF-α lead to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking this inflammatory cascade.[20]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates p65_n p65 IkB->p65_n p65/p50 Translocation p65 p65 p65->IkB Bound (Inactive) p50 p50 p50->IkB EVO This compound EVO->IKK Inhibits DNA DNA (Promoter Region) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription p65_n->DNA p50_n p50 p50_n->DNA Stimulus Inflammatory Stimulus (e.g., IL-1β) Stimulus->IKK

Caption: this compound inhibits NF-κB inflammatory signaling.

Safety and Toxicological Considerations

While this compound has shown therapeutic potential, it is essential to monitor animals for signs of toxicity. High doses may lead to adverse effects. One study noted that mice became seriously ill when given a related compound orally at 80 mg/kg.[21] Although specific LD50 values for this compound in mice are not consistently reported across studies, researchers should always conduct dose-finding studies to establish a safe and effective range for their specific model. Daily monitoring of body weight, food and water intake, and general behavior is crucial for assessing animal welfare. Any signs of distress should be addressed immediately according to approved institutional protocols.[15]

References

  • Jiang, T. F., & Zhang, J. (2012). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules, 17(5), 5149–5159. [Link]

  • Wang, S., Wang, Y., Zhang, Y., Li, J., & Wang, H. (2018). Protective effects of evodiamine in experimental paradigm of Alzheimer's disease. Pharmaceutical Biology, 56(1), 584–592. [Link]

  • Tan, X., et al. (2021). Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. Cancer Management and Research, 13, 7335–7347. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Li, Y., et al. (2022). Effect of injection of different doses of isoproterenol on the hearts of mice. Journal of International Medical Research, 50(9). [Link]

  • Li, M., et al. (2021). Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis. Evidence-Based Complementary and Alternative Medicine, 2021, 9965902. [Link]

  • Direction des services vétérinaires, Université de Montréal. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]

  • Zhang, X., et al. (2013). Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics. Iranian Journal of Pharmaceutical Research, 12(4), 655–664. [Link]

  • Sun, C., et al. (2014). Long-term effects of evodiamine on expressions of lipogenesis and lipolysis genes in mouse adipose and liver tissues. Genetics and Molecular Research, 13(1), 1312–1320. [Link]

  • Yang, J., et al. (2022). The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers in Pharmacology, 13, 881640. [Link]

  • Li, Y., et al. (2023). Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice. Toxins, 15(5), 346. [Link]

  • NIH Office of Animal Care and Use (OACU). (n.d.). Administration Routes. Retrieved from [Link]

  • Li, G., et al. (2020). Protocol for standardized intrathymic injection in mice. STAR Protocols, 1(3), 100205. [Link]

  • Wang, T., et al. (2008). Evodiamine improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling. Endocrinology, 149(1), 358–366. [Link]

  • Boehm, T., et al. (2022). Diamine oxidase knockout mice are not hypersensitive to orally or subcutaneously administered histamine. Frontiers in Allergy, 3, 833869. [Link]

  • Liang, Y., et al. (2022). Evodiamine reduced peripheral hypersensitivity on the mouse with nerve injury or inflammation. Journal of International Medical Research, 50(1). [Link]

  • Williams, E. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. ResearchGate. Retrieved from [Link]

  • Johnson, D. E., & Ugargol, S. R. (1986). Pharmacokinetics and Metabolism of Ethylenediamine in the Swiss Webster Mouse Following Oral or Intravenous Dosing. Drug Metabolism and Disposition, 14(2), 212–215. [Link]

  • Yang, J., et al. (2022). Evodiamine exerts anti-inflammatory effects in OA by modulating the NF-κB pathway. [Figure]. ResearchGate. Retrieved from [Link]

  • Dr. G. Bhanu Prakash. (2023, August 23). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software [Video]. YouTube. [Link]

  • Wang, T., et al. (2008). Evodiamine inhibits insulin-stimulated mTOR-S6K activation and IRS1 serine phosphorylation in adipocytes and improves glucose tolerance in obese/diabetic mice. Journal of Biological Chemistry, 283(52), 36267–36275. [Link]

  • Wang, H., et al. (2025). Evodiamine inhibits tumor growth in a mouse model of colorectal cancer... ResearchGate. Retrieved from [Link]

  • Yu, D., et al. (2023). Regulation of metabolic health by dietary histidine in mice. Nature Communications, 14(1), 5891. [Link]

  • Lee, G., et al. (2015). Evaluation of a novel technique for intraperitoneal injections in mice. Lab Animal, 44(11), 498–501. [Link]

  • Swann, P. F., et al. (1984). Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. Carcinogenesis, 5(10), 1337–1340. [Link]

  • MedChemExpress. (2025). How to conduct Tirzepatide in vivo experiments in model mice?. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Drug development of alkaloids from Evodia rutaecarpa. International Journal of Nanomedicine, 17, 4461–4483. [Link]

  • Ferreira, J., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 22–30. [Link]

  • Batinić-Haberle, I., et al. (2013). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 54, 105–115. [Link]

  • Colca, J. R., et al. (2013). Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ-sparing Thiazolidinedione. Journal of Biological Chemistry, 288(15), 10326–10338. [Link]

  • Yang, Y., et al. (2020). Evodiamine attenuates adjuvant-induced arthritis in rats by inhibiting synovial inflammation and restoring the Th17/Treg balance. Journal of Pharmacy and Pharmacology, 72(7), 957–967. [Link]

  • Zhang, H., et al. (2020). An Indole Alkaloid Extracted from Evodia rutaecarpa Inhibits Colonic Motility of Rats In Vitro. Medical Science Monitor, 26, e921316. [Link]

  • Lee, Y. J., et al. (2011). Evodiamine inhibits 12-O-tetradecanoylphorbol-13-acetate-induced activator protein 1 transactivation and cell transformation in human hepatocytes. Phytotherapy Research, 25(11), 1717–1720. [Link]

Sources

effective concentration of isoevodiamine for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Isoevodiamine Concentrations for Cytotoxicity and Safety Profiling

Abstract & Scope

This compound (IED) is a quinolone alkaloid and a structural isomer of the more widely characterized Evodiamine (EVO) , a major bioactive constituent of Evodia rutaecarpa (Wu Zhu Yu).[1] While Evodiamine is renowned for its potent anti-proliferative activity against various cancer cell lines (IC50 ~1–10 µM), this compound exhibits a distinct pharmacological profile.[1] It is increasingly investigated for its potential in neuroprotection (e.g., Alzheimer’s disease via BChE inhibition) and as a scaffold for structure-activity relationship (SAR) studies.[1]

This Application Note provides a rigorous framework for determining the effective concentration of this compound in in vitro assays. It addresses the dual experimental needs of:

  • Cytotoxicity Profiling (Oncology): Determining the IC50 in tumor cell lines.

  • Safety Thresholding (Neuroprotection): Establishing the non-toxic range for therapeutic efficacy.

Physicochemical Properties & Stock Preparation

Reproducibility in alkaloid assays often fails due to precipitation. This compound is highly lipophilic; improper solubilization will yield erratic IC50 data.

PropertySpecificationCritical Note
Molecular Formula C₁₉H₁₇N₃OIsomer of Evodiamine.
Molecular Weight 303.36 g/mol Use this for precise Molarity (M) calculations.[1]
Solubility Soluble in DMSO (>10 mM)Insoluble in water. Precipitates rapidly in aqueous media if DMSO < 0.1%.
Stability Light SensitiveStore stocks at -20°C, protected from light.[1]
Protocol: Preparation of 10 mM Master Stock
  • Weigh 3.03 mg of this compound powder.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

  • Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Design: Defining the "Effective Concentration"

The "effective" concentration depends entirely on the biological context. Unlike Evodiamine, this compound often displays weaker cytotoxicity, necessitating a broader testing range.[1]

A. For Cytotoxicity Assays (Tumor Cell Killing)
  • Objective: Determine IC50 (concentration inhibiting 50% growth).

  • Target Range: 1 µM – 100 µM.

  • Reference Control: Evodiamine (Positive Control) . Expect IED to have a higher IC50 (lower potency) than EVO in lines like HepG2 or HeLa.[1]

B. For Neuroprotection/Enzyme Assays (Safety Profiling)
  • Objective: Determine the Maximum Non-Toxic Concentration (MNTC).

  • Target Range: 0.01 µM – 10 µM.

  • Rationale: Efficacy for targets like Butyrylcholinesterase (BChE) often occurs in the low micromolar range. You must prove the compound does not kill the neuronal cells (e.g., PC12, SH-SY5Y) at these therapeutic doses.[1]

Detailed Protocol: MTT/CCK-8 Cytotoxicity Assay

This protocol uses a step-down dilution method to prevent precipitation shock, a common error when working with Evodia alkaloids.[1]

Step 1: Cell Seeding[1][2]
  • Adherent Cells (e.g., HepG2, HeLa): Seed 5,000 – 8,000 cells/well in 96-well plates.[1]

  • Volume: 100 µL per well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

Step 2: Drug Dilution (The "Intermediate Plate" Method)

Do not add DMSO stock directly to the cell plate.

  • Prepare a 2x Working Solution in a separate sterile tube or deep-well block.

  • Dilute the 10 mM DMSO stock into complete culture medium to 2x the final desired concentration.

    • Example: For a 100 µM final test, prepare 200 µM in media (20 µL stock + 980 µL media).

    • Note: If precipitation occurs here, sonicate.[1][2] If it persists, the concentration is above the solubility limit (solubility barrier).[1]

  • Perform serial dilutions (1:2 or 1:10) using complete media containing the same % of DMSO as the highest concentration to maintain vehicle consistency.

Step 3: Treatment
  • Remove 50 µL of media from the cell plate (leaving 50 µL).

  • Add 50 µL of the 2x Working Solution to the wells.

  • Final Volume: 100 µL.

  • Vehicle Control: Cells + Media with matched DMSO % (Must be < 0.5%, ideally 0.1%).

  • Positive Control: Evodiamine (10 µM) or Doxorubicin (1 µM).[1]

Step 4: Readout
  • Incubate for 48 hours (Standard for alkaloid mechanism onset).

  • Add 10 µL CCK-8 reagent (or 20 µL MTT).[1]

  • Incubate 1–4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).[1]

Visualization of Experimental Workflows

Figure 1: High-Fidelity Dilution Workflow

This workflow minimizes solvent shock and precipitation, ensuring the effective concentration reaching the cell is accurate.

G Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (2x Conc. in Media) Stock->Inter Dilute 1:50 - 1:1000 (Watch for Precipitate!) Plate Cell Culture Plate (Final 1x Conc.) Inter->Plate Add 1:1 to Wells (Final DMSO < 0.5%) Read Absorbance Read (IC50 Calculation) Plate->Read 48h Incubation

Caption: Step-wise dilution strategy to prevent this compound precipitation in aqueous media.

Figure 2: Mechanistic Context (Cytotoxicity vs. Neuroprotection)

This compound acts on different pathways depending on the concentration and cell type.

Pathway cluster_cancer High Conc. (>10 µM) Cancer Cells (e.g., HepG2) cluster_neuro Low Conc. (<10 µM) Neuronal Cells (e.g., PC12) IED This compound (Treatment) G2M G2/M Cell Cycle Arrest IED->G2M Inhibits Tubulin? BChE BChE/AChE Enzymes IED->BChE Inhibition (IC50 ~ µM range) Apop Apoptosis (Caspase 3/8) G2M->Apop Neuro Neuroprotection (Reduced Toxicity) BChE->Neuro Increases Acetylcholine

Caption: Dual mechanistic pathways: Cytotoxicity at high doses vs. Enzyme inhibition at low doses.[1]

Data Analysis & Troubleshooting

Calculating IC50

Do not rely on linear regression. Use Non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.[1]


[1]
  • X: Log of concentration.

  • Y: Normalized viability (%).

Troubleshooting Guide
ObservationRoot CauseSolution
Crystals in wells Drug precipitation.Reduce max concentration to 50 µM. Ensure DMSO stock is warm before pipetting.
High variability Evaporation or Pipetting error.Use the "Intermediate Plate" method. Fill outer wells with PBS (edge effect).[1]
No cytotoxicity This compound is less potent than Evodiamine.This is a valid result. Verify with a Positive Control (Evodiamine 10 µM) to prove cells are sensitive.[1]

References

  • Evodiamine Cytotoxicity Benchmarks

    • Title: Evodiamine Induces Apoptosis in SMMC-7721 and HepG2 Cells by Suppressing NOD1 Signal Pathway.[3]

    • Source: Int. J. Mol. Sci. 2018.
    • URL:[Link][1][4]

    • Relevance: Establishes the IC50 of the isomer Evodiamine (~1-5 µM) as a baseline for comparison.
  • Evodia Alkaloids in Neuroprotection

    • Title: Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease.[5][6]

    • Source: Molecules 2022.
    • URL:[Link][1][7]

    • Relevance: Discusses the active range (nM to low µM)
  • General DMSO Solubility Protocols

    • Title: DMSO usage in cell culture.[7][2][8]

    • Source: LifeTein Technical Guides.
    • URL:[Link]

    • Relevance: Validates the <0.5% DMSO safety threshold for cell viability assays.

Sources

Comprehensive Guide to the HPLC Analysis of Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoevodiamine Analysis

This compound is a quinazoline-carboline alkaloid and a primary bioactive constituent isolated from Evodia rutaecarpa (Wu-Chu-Yu), a herb widely used in traditional Chinese medicine.[1] It shares a structural similarity with evodiamine and is often found alongside it in plant extracts. This compound exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties, making it a compound of significant interest in drug discovery and development.[1][2]

Accurate and precise quantification of this compound is critical for several reasons:

  • Quality Control: Ensuring the consistency and potency of herbal preparations and dietary supplements.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical research.[3]

  • Drug Development: Characterizing the stability and purity of this compound as an active pharmaceutical ingredient (API).[4]

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection, a widely adopted and reliable technique for the analysis of alkaloids.[5]

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₁₉H₁₇N₃O[6]
Molecular Weight 303.36 g/mol [1][7]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO (up to 5 mg/ml); insoluble in water.[1][7]
Chemical Class Indole Alkaloid[1]

Being an alkaloid, this compound is a basic compound. Its insolubility in water and solubility in organic solvents like DMSO dictate the choice of sample preparation and mobile phase composition.

The Chromatographic Principle: A Rationale-Driven Approach

The selected method is based on reversed-phase chromatography, the most widely used mode of HPLC for pharmaceutical analysis.[8][9]

Stationary Phase Selection: The C18 Advantage

A C18 (octadecylsilyl) column is the cornerstone of this method.[10] Here's why it's the optimal choice:

  • Hydrophobicity: C18 columns have a non-polar stationary phase, which effectively retains the relatively non-polar this compound molecule through hydrophobic interactions.[8]

  • Versatility: C18 columns are renowned for their robustness and ability to separate a wide range of compounds, making them a staple in analytical laboratories.[11]

  • Proven Efficacy: This type of column has a long history of successful application in the analysis of various alkaloids.[5][12]

Mobile Phase Composition: Achieving Optimal Separation

The mobile phase in RP-HPLC is polar, and its composition is critical for achieving the desired separation. A typical mobile phase for this compound analysis consists of a mixture of an organic solvent and an aqueous component.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[13] Methanol is also a viable alternative.[12] The proportion of the organic modifier is adjusted to control the retention time of this compound; a higher percentage will lead to faster elution.[12]

  • Aqueous Component: HPLC-grade water is used as the polar component of the mobile phase.

  • Additives for Peak Shape Enhancement: Due to the basic nature of alkaloids, peak tailing can be a common issue, caused by interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic modifier is often added to the mobile phase.[12]

    • Mechanism of Action: The acid protonates the basic this compound molecule, ensuring a consistent ionic state. It also protonates the silanol groups, reducing unwanted secondary interactions.[14]

    • Common Additives: Formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (typically 0.1%) are effective.[12] Buffers like ammonium acetate can also be used to control the pH.[12]

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV-Vis absorption spectrum of a compound reveals the wavelengths at which it absorbs light most strongly. For this compound, a detection wavelength in the range of 225-270 nm is generally effective, with specific maxima depending on the solvent. It is always recommended to determine the absorption maximum of the analyte in the chosen mobile phase to ensure optimal detection.

Detailed Analytical Protocol

This section provides a step-by-step guide for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.Provides the necessary components for reproducible chromatographic separation and detection.
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Offers a good balance of efficiency, resolution, and backpressure.[15]
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), e.g., 60:40 (v/v).The organic:aqueous ratio can be optimized to achieve a suitable retention time. Formic acid improves peak shape.[12]
Elution Mode Isocratic or Gradient.Isocratic elution is simpler and sufficient if this compound is the primary analyte. Gradient elution is useful for complex samples containing multiple components with varying polarities.[16]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °C.Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~260 nm.Provides good sensitivity for this compound.[5]
Injection Volume 10-20 µL.A typical injection volume for analytical HPLC.
Preparation of Standard and Sample Solutions

4.2.1. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent like methanol or DMSO and make up to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2.2. Sample Preparation (from Herbal Matrix)

Sample preparation is a critical step to ensure that the analyte is efficiently extracted and that interfering matrix components are removed.[17]

  • Extraction: Accurately weigh a known amount of the powdered herbal material (e.g., 1 g). Extract with a suitable solvent (e.g., 25 mL of methanol) using ultrasonication for 30-60 minutes.[18] This process can be repeated to ensure complete extraction.

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

A more advanced technique for cleaner extracts from complex matrices is Matrix Solid-Phase Dispersion (MSPD).[19]

Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Herbal Matrix/API Extraction Extraction (e.g., Sonication) Sample->Extraction Standard Reference Standard Dissolution Dissolution (Methanol/DMSO) Standard->Dissolution Filtration Filtration (0.45 µm filter) Extraction->Filtration Dilution_Standard Serial Dilution with Mobile Phase Dissolution->Dilution_Standard Dilution_Sample Dilution with Mobile Phase Filtration->Dilution_Sample Final_Sample Sample for Injection Dilution_Sample->Final_Sample Final_Standard Calibration Standards Dilution_Standard->Final_Standard HPLC HPLC System (Pump, Autosampler) Final_Sample->HPLC Final_Standard->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Data Chromatogram Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1. A comprehensive workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the protocol itself is designed to produce reliable and reproducible data. To achieve this, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[20]

Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21] This is often demonstrated through forced degradation studies.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.999.[5][21]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known amount of the analyte.[22]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.[22]

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[22] The precision is typically expressed as the relative standard deviation (RSD), which should be less than 2%.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Advanced Techniques: UHPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where plasma concentrations can be very low, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.[3][23]

  • Advantages of UHPLC: Utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity.[24]

  • Advantages of MS/MS: Provides structural information and allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[25] This is particularly useful for analyzing complex biological matrices.[26]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By understanding the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, researchers can not only replicate this method but also troubleshoot and adapt it for their specific needs. Adherence to rigorous method validation principles is paramount to ensure the generation of high-quality, reliable, and reproducible data in the fields of natural product chemistry, quality control, and drug development.

References

  • A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. PubMed. [Link]

  • Evodiamine | C19H17N3O. PubChem. [Link]

  • How do I purify an alkaloid extract by HPLC? ResearchGate. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Extraction and HPLC Analysis of Alkaloids. Scribd. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array Platform. ESA Biosciences. [Link]

  • Determination of evodiamine by high performance liquid chromatography- tandem mass spectrometry and pharmacokinetic studies in rats. Journal of Chinese Pharmaceutical Sciences. [Link]

  • HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace. [Link]

  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies. [Link]

  • Mobile phase composition in HPLC analysis. ResearchGate. [Link]

  • SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Semantic Scholar. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • NOV 2024. International Journal of Pharmaceutical Erudition. [Link]

  • Highly efficient sample preparation and quantification of constituents from traditional Chinese herbal medicines using matrix solid-phase dispersion extraction and UPLC-MS/MS. RSC Publishing. [Link]

  • stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]

  • (PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry. ResearchGate. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

Sources

Application Note: NMR Characterization and Structural Validation of Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals involved in the isolation, synthesis, and quality control of Quinazolinocarboline alkaloids. It addresses the specific challenge of characterizing Isoevodiamine , a structural isomer (often defined as the C13b-epimer or the ring-opened hydrate form depending on the synthetic route) of the bioactive alkaloid Evodiamine .


H, 

C, NOESY, HMBC) Target Molecule: this compound (vs. Evodiamine) Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Scientific Context

This compound is a quinazolinocarboline alkaloid structurally related to Evodiamine , a major bioactive component of Evodia rutaecarpa. In drug development, distinguishing this compound from Evodiamine is critical because:

  • Stereochemical Efficacy: The biological activity (e.g., thermoregulation, antitumor effects) is often stereospecific to the (

    
    )-configuration at the C-13b  chiral center. This compound is frequently identified as the (
    
    
    
    )-enantiomer
    or the C-13b epimer formed during non-stereoselective synthesis or extraction.
  • Structural Stability: Under acidic conditions, Evodiamine can undergo ring-opening to form stable hydrates or rearrange into "Iso" forms (e.g., Rhetsinine-type structures).

  • Regulatory Compliance: Accurate assignment of the C-13b stereocenter and the N-14 methylation site is required for IND (Investigational New Drug) filings.

This protocol provides a definitive NMR workflow to distinguish Evodiamine (typically the (


)-cis-fused isomer) from This compound  (the (

)-isomer or structural variant) using dipolar coupling (NOE) and long-range heteronuclear correlations (HMBC).

Sample Preparation Protocol

To ensure high-resolution data and prevent solvent-induced isomerization:

  • Solvent Selection:

    • Preferred: DMSO-d

      
        (99.9% D).
      
      • Reason: Excellent solubility for indole alkaloids; stabilizes exchangeable protons (Indole NH) which are crucial for NOE analysis.

    • Alternative: CDCl

      
        (Neutralized).
      
      • Warning: Acidic traces in chloroform can catalyze the epimerization of Evodiamine to this compound or dehydration to Dehydroevodiamine. Always filter through basic alumina if using CDCl

        
        .
        
  • Concentration: 5–10 mg in 600 µL solvent (for 500/600 MHz instruments).

  • Temperature: 298 K (25°C).

NMR Experimental Workflow

1D H NMR: The "Fingerprint" Region

The distinction between Evodiamine and this compound relies heavily on the chemical shift and multiplicity of the H-13b methine proton and the N-14 Methyl group.

Key Diagnostic Signals (in CDCl


): 
SignalEvodiamine (

-isomer)
This compound (

-isomer/Epimer)
Mechanistic Insight
H-13b

5.80 – 5.95 ppm (s)

6.10 – 6.30 ppm (s)
The H-13b proton is deshielded in the Iso-form due to anisotropic effects from the carbonyl (C-5) in the trans-fused or epimeric orientation.
N-14 Me

2.45 – 2.50 ppm (s)

2.55 – 2.65 ppm (s)
Methyl group position varies slightly due to ring puckering changes between cis and trans fusion.
Indole NH

~8.0 - 8.5 ppm (br s)

~8.0 - 8.5 ppm
Chemical shift is concentration-dependent; less diagnostic than H-13b.
2D NOESY: Stereochemical Assignment (The Gold Standard)

This is the critical step for validating the "Iso" identity. You must determine the relative orientation of H-13b relative to the indole ring and the N-methyl group.

  • Evodiamine (cis-fused/S-form):

    • Strong NOE correlation between H-13b and H-14 (if H-14 were present, but here we look for N-Me ).

    • Key NOE: H-13b shows a strong correlation to the Indole NH (if the ring fusion allows proximity) or specific aromatic protons (H-1) depending on the pucker.

    • Crucially: In the natural (

      
      )-form, H-13b is often pseudo-axial, allowing specific cross-peaks to the methylene protons at C-8.
      
  • This compound (Epimer):

    • The ring fusion geometry changes (often to a more strained or planar trans-like orientation).

    • Key NOE: The NOE pattern between H-13b and the N-Me group will differ in intensity compared to the natural form due to the change in dihedral angle.

2D HMBC: Skeleton Confirmation

Use HMBC to ensure the "Iso" form is not a constitutional isomer (like a ring-opened ketone).

  • Target Correlation: H-13b to C-5 (Carbonyl, ~165 ppm) and C-7 (Methylene).

  • Validation: If the compound is the ring-opened hydrate (also sometimes called this compound in older literature), the C-5 carbonyl signal will shift significantly (to ~170-180 ppm or appear as a carboxylic acid/amide), and H-13b will shift upfield if it becomes adjacent to an OH group.

Data Analysis & Interpretation Logic

The following logic gate ensures correct classification of the sample.

NMR_Workflow Start Unknown Alkaloid Sample H1_Check 1D 1H NMR: Locate H-13b Start->H1_Check Shift_Check Chemical Shift (CDCl3)? H1_Check->Shift_Check Evodiamine Likely Evodiamine (S-form) (H-13b ~5.9 ppm) Shift_Check->Evodiamine ~5.8-5.9 ppm Iso_Epimer Likely this compound (Epimer) (H-13b >6.1 ppm) Shift_Check->Iso_Epimer >6.1 ppm Ring_Open Ring-Opened/Hydrate Form (H-13b shift anomalous) Shift_Check->Ring_Open Missing/Shifted NOESY_Exp Run 2D NOESY Evodiamine->NOESY_Exp Iso_Epimer->NOESY_Exp NOE_Analysis Analyze H-13b / N-Me Correlation NOESY_Exp->NOE_Analysis Valid_Evo CONFIRMED: Evodiamine (Diagnostic NOE Pattern A) NOE_Analysis->Valid_Evo NOE Matches S-config Valid_Iso CONFIRMED: this compound (Diagnostic NOE Pattern B) NOE_Analysis->Valid_Iso NOE Matches R-config

Figure 1: Decision tree for the NMR-based assignment of Evodiamine and this compound.

Summary of Chemical Shifts (Reference Table)

NucleusPositionEvodiamine (

, ppm)
This compound (

, ppm)*
Multiplicity

H
H-13b 5.85 6.15 s (Methine)

H
N-Me2.482.60s

H
H-5/6 (Aromatic)7.0 - 7.57.0 - 7.5m

C
C-13b 68.5 71.2 CH

C
C-5 (C=O)164.5164.8Cq

C
N-Me36.537.2CH

*Note: Values are approximate for CDCl


 and may vary by ±0.1 ppm depending on concentration and temperature. This compound here refers to the C-13b epimer.

References

  • Bergman, J., & Bergman, S. (1985). Studies of the reaction between tryptophan and 2-nitrobenzoic acid: A new route to the quinazolinocarboline alkaloids.Journal of Organic Chemistry , 50(9), 1246–1250. Link

  • Pellicciari, R., et al. (1983). The Alkaloids: Chemistry and Pharmacology, Vol 21. Academic Press. (Detailed discussion on Evodiamine and this compound structural rearrangements).
  • Takayama, H., et al. (2010). Spectroscopic characterization of Evodia alkaloids.[1][2]Chemical & Pharmaceutical Bulletin . (Standard reference for chemical shifts of Evodia alkaloids).

  • PubChem Database. Evodiamine Compound Summary.Link

Sources

Application Note: Experimental Design for Studying Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoevodiamine (IED), a quinazolinocarboline alkaloid and structural isomer of evodiamine, has emerged as a critical probe in neuropharmacology. Unlike its isomer evodiamine, which exhibits broad-spectrum cytotoxicity and topoisomerase inhibition, This compound is characterized by high selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). This Application Note provides a rigorous experimental framework for researchers to validate IED’s efficacy as a cognitive enhancer and neuroprotective agent. The guide details protocols for solubility management, enzymatic kinetics (Ellman’s method), and cellular neuroprotection assays, ensuring reproducible data generation in Alzheimer’s Disease (AD) drug discovery.

Part 1: Chemical Handling & Preparation (The Foundation)

Physicochemical Constraints

This compound is lipophilic and prone to precipitation in aqueous buffers if not handled correctly. Inconsistent solubility is the primary cause of assay variability.

  • Molecular Weight: ~303.36 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL); poorly soluble in water.

  • Stability: Sensitive to light and repeated freeze-thaw cycles.

Preparation Protocol

Objective: Create a stable stock solution that prevents micro-precipitation during biological assays.

  • Stock Solution (10 mM):

    • Weigh 3.03 mg of this compound powder.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), cell-culture grade.

    • Critical Step: Vortex for 30 seconds. Inspect visually for clarity. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Storage:

    • Aliquot into amber glass vials (avoid plastic if possible to prevent leaching).

    • Store at -20°C. Valid for 3 months.

  • Working Solution (Assay Day):

    • Dilute the DMSO stock into the assay buffer (e.g., PBS or Media).[1]

    • Rule of Thumb: Keep final DMSO concentration

      
       0.1% for cell assays and 
      
      
      
      1% for enzymatic assays to avoid solvent interference.
    • Order of Addition: Add the DMSO stock into the vortexing buffer, not the buffer into the stock, to prevent "shock precipitation."

Part 2: Enzymatic Assay – Selective BChE Inhibition

Rationale

In advanced AD, AChE levels decline while BChE levels increase by up to 165%, making BChE a vital target for sustaining acetylcholine levels. This compound acts as a reversible inhibitor. The following protocol uses a modified Ellman’s method to determine IC


 and Selectivity Index (SI).
Reagents
  • Enzyme: Human Serum BChE (HuBChE) vs. Electric Eel AChE (EeAChE).

  • Substrate: Butyrylthiocholine iodide (BTCh) for BChE; Acetylthiocholine iodide (ATCh) for AChE.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Positive Control: Tacrine or Donepezil.

Protocol Steps
  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Plate Setup (96-well):

    • Blank: 150

      
      L Buffer + 20 
      
      
      
      L DTNB.
    • Control: 130

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L DTNB + 10
      
      
      L Solvent (DMSO).
    • Test: 130

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L DTNB + 10
      
      
      L this compound (varying concentrations: 0.01 – 100
      
      
      M).
  • Incubation: Incubate plate at 37°C for 10 minutes (allows inhibitor-enzyme binding).

  • Substrate Addition: Add 20

    
    L of substrate (BTCh or ATCh, 1 mM final) to all wells.
    
  • Measurement: Monitor Absorbance at 412 nm immediately for 5 minutes (kinetic mode).

  • Calculation:

    
    
    
Data Interpretation (Reference Values)
CompoundTargetTypical IC

(nM)
Selectivity (BChE/AChE)
This compound HuBChE 20 - 100 > 100-fold
EvodiamineHuBChE> 5,000Low
TacrineHuBChE~10 - 30Low (Non-selective)

Part 3: Cellular Neuroprotection & Safety Profiling

Rationale

Unlike Evodiamine, which is often cytotoxic to tumor cells (and potentially healthy cells at high doses), this compound is investigated for its ability to protect neurons from cytotoxicity (e.g., A


-induced or Glutamate-induced) without intrinsic toxicity.
Experimental Workflow (Graphviz)

ExperimentalWorkflow cluster_Enzymatic Phase 1: Target Engagement cluster_Cellular Phase 2: Cellular Validation (SH-SY5Y Cells) Stock This compound Stock (10mM in DMSO) QC Solubility Check (Optical Density) Stock->QC Ellman Modified Ellman's Assay (BChE vs AChE) QC->Ellman Dilution IC50 Determine IC50 & Selectivity Ellman->IC50 ToxScreen Intrinsic Toxicity Screen (MTT/CCK-8 Assay) IC50->ToxScreen Select Effective Dose ProtectScreen Neuroprotection Assay (Pre-treat IED -> Add Aβ1-42) ToxScreen->ProtectScreen Non-toxic dose range Mechanistics Western Blot: Bax/Bcl-2, Caspase-3 ProtectScreen->Mechanistics

Caption: Step-by-step workflow for validating this compound, moving from chemical preparation to enzymatic selectivity and finally cellular neuroprotection.

Protocol: Neuroprotection against A
  • Cell Line: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10

    
    M) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Treat cells with this compound (0.1, 1, 10

    
    M) for 2 hours.
    
    • Control: Vehicle (DMSO 0.1%).[1]

  • Insult: Add aggregated A

    
     (20 
    
    
    
    M) to the media.
  • Incubation: 24 hours at 37°C.

  • Readout: CCK-8 or MTT assay to measure cell viability.

    • Success Criteria: this compound treatment restores viability to >80% of control, significantly higher than A

      
       alone (~50-60%).
      

Part 4: Mechanistic Signaling Pathway

This compound's neuroprotective effects are hypothesized to stem from dual mechanisms: direct BChE inhibition (increasing Acetylcholine) and mitochondrial stabilization (preventing apoptosis).

SignalingPathway IED This compound BChE BChE Enzyme IED->BChE Inhibits Mito Mitochondria IED->Mito Stabilizes MMP ACh Acetylcholine (ACh) BChE->ACh Degrades (Blocked) Receptors Nicotinic Receptors (nAChR) ACh->Receptors Activates Bcl2 Bcl-2 (Anti-apoptotic) Receptors->Bcl2 PI3K/Akt Pathway Cognition Cognitive Function Receptors->Cognition Enhances Mito->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Mito->Bax Downregulates Caspase Caspase-3 Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Dual-mechanism of this compound: (1) Inhibition of BChE preserves Acetylcholine, and (2) Mitochondrial modulation shifts the Bax/Bcl-2 ratio to favor survival.

References

  • Decker, M. (2005). "this compound derivatives as potent and selective butyrylcholinesterase inhibitors." European Journal of Medicinal Chemistry.

  • Li, W., et al. (2018). "Evodiamine and its isomers: A review of their pharmacological effects and pharmacokinetics." Fitoterapia.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Giacobini, E. (2003). "Cholinesterases: New roles in brain function and in Alzheimer's disease." Neurochemical Research.

  • Yang, F., et al. (2013). "Neuroprotective effects of Evodiamine and this compound derivatives against glutamate-induced oxidative stress." Bioorganic & Medicinal Chemistry Letters.

Sources

A Synergistic Approach to Overcoming Doxorubicin Resistance in Breast Cancer Using Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Doxorubicin (DOX) is a highly effective anthracycline antibiotic and a cornerstone of chemotherapy for various cancers, including breast cancer.[1][2] Its primary anticancer mechanisms involve DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and ultimately trigger apoptosis in rapidly dividing cancer cells.[2] However, its clinical utility is severely hampered by two major challenges: the development of multidrug resistance (MDR) and significant cardiotoxicity.[1][3][4]

Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing doxorubicin from the cancer cell and reducing its intracellular concentration to sub-therapeutic levels.[5][6] This renders the cancer cells resistant not only to doxorubicin but to a wide array of other chemotherapeutic agents.[5]

Isoevodiamine, and its related alkaloid evodiamine (EVO), extracted from the plant Evodia rutaecarpa, have demonstrated significant anticancer properties.[7] Crucially, studies have revealed that these compounds can act as potent chemosensitizers, enhancing the cytotoxic effects of conventional chemotherapy drugs.[1][8] This application note details the scientific basis and provides a comprehensive protocol for evaluating the synergistic effects of this compound in combination with doxorubicin, particularly in doxorubicin-resistant breast cancer cell lines.

The primary hypothesis for this synergy is that this compound can circumvent doxorubicin resistance. While some compounds achieve this by directly inhibiting P-gp, recent studies on the structurally similar evodiamine suggest a different, yet equally potent, mechanism. Evidence indicates that evodiamine synergizes with doxorubicin by co-targeting critical cell survival and apoptosis resistance pathways, rather than through P-gp inhibition.[1][8] The combination treatment leads to the inhibition of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin, and suppresses the pro-survival Ras/MEK/ERK signaling cascade.[1][8] This multi-pronged attack restores the cancer cells' sensitivity to doxorubicin and significantly enhances apoptosis, as evidenced by the cleavage of caspase-7, caspase-9, and PARP.[1]

This guide provides the necessary protocols to quantify this synergy, investigate the underlying mechanisms, and offer a robust framework for preclinical evaluation.

Part 1: Mechanistic Synergy Pathway

The combination of this compound and Doxorubicin creates a powerful synergistic effect by targeting multiple pathways that cancer cells exploit for survival and resistance. Doxorubicin's efficacy is limited by the P-gp efflux pump and the activation of pro-survival signals. This compound counters these mechanisms, enhancing doxorubicin's therapeutic potential.

Synergy_Mechanism cluster_cell Doxorubicin-Resistant Cancer Cell cluster_nucleus Nucleus cluster_survival Survival & Proliferation cluster_apoptosis Apoptosis Cascade DOX_in Doxorubicin Pgp P-glycoprotein (P-gp) Efflux Pump DOX_in->Pgp Substrate for DNA DNA Damage & Topoisomerase II Inhibition DOX_in->DNA Induces ISO_in This compound Ras_MEK_ERK Ras/MEK/ERK Pathway ISO_in->Ras_MEK_ERK Inhibits IAPs IAPs (XIAP, survivin) ISO_in->IAPs Inhibits Pgp->DOX_in Efflux Apoptosis Apoptosis DNA->Apoptosis Ras_MEK_ERK->Apoptosis Blocks Caspases Caspase Activation (Caspase-9, -7) IAPs->Caspases Inhibit PARP PARP Cleavage Caspases->PARP Cleaves PARP->Apoptosis Leads to

Caption: Mechanism of this compound and Doxorubicin Synergy.

Part 2: Experimental Workflow

A systematic approach is required to validate the synergistic effects of this compound and doxorubicin. The workflow begins with establishing and maintaining both doxorubicin-sensitive and resistant cell lines. This is followed by cytotoxicity assays to determine the potency of each drug individually and in combination. Finally, quantitative analysis is performed to confirm and characterize the nature of the drug interaction.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7 & MCF-7/ADR) start->cell_culture ic50_determination 2. Determine IC50 (Doxorubicin & this compound Individually) cell_culture->ic50_determination combo_treatment 3. Combination Treatment (Fixed Ratio Design) ic50_determination->combo_treatment mtt_assay 4. MTT Viability Assay (72h Incubation) combo_treatment->mtt_assay data_analysis 5. Data Analysis (Calculate % Inhibition) mtt_assay->data_analysis synergy_calc 6. Synergy Quantification (Chou-Talalay Method Calculate Combination Index) data_analysis->synergy_calc end End (Synergistic, Additive, or Antagonistic Effect) synergy_calc->end

Caption: Workflow for Synergy Evaluation.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Establishment and Culture of Doxorubicin-Resistant Cell Lines

Objective: To generate a doxorubicin-resistant cancer cell line from a parental sensitive line for use as a model system. This protocol uses the continuous low-dose exposure method.

Materials:

  • Parental cancer cell line (e.g., MCF-7 human breast adenocarcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture flasks and plates

Procedure:

  • Determine Parental IC50: First, determine the 50% inhibitory concentration (IC50) of doxorubicin on the parental MCF-7 cell line using the MTT assay described in Protocol 3.2.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing DOX at a concentration of approximately half their predetermined IC50.[9]

  • Gradual Dose Escalation: Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to normal (compared to untreated parental cells). This indicates the development of initial resistance.[9][10]

  • Stepwise Increase: Once the cells are stably growing, double the concentration of DOX in the medium. Repeat this process of dose escalation, allowing cells to recover and resume proliferation at each step.[10][11] This process can take several months.

  • Resistant Line Maintenance: A stable doxorubicin-resistant line (e.g., MCF-7/ADR) is established when it can proliferate in a concentration of DOX that is several-fold higher than the parental IC50.[10] For routine maintenance, culture the resistant cells in a medium containing a constant, sublethal concentration of DOX (e.g., 1-2 µM) to maintain selective pressure.

  • Pre-Experimentation Culture: Before starting any experiment, culture the resistant cells in a drug-free medium for at least one week to avoid interference from the maintenance drug.[10]

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effects of this compound and doxorubicin, alone and in combination, on sensitive and resistant breast cancer cells.

Materials:

  • MCF-7 and MCF-7/ADR cells

  • Complete culture medium

  • Doxorubicin and this compound stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 and MCF-7/ADR cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation & Treatment:

    • Single Agent: Prepare serial dilutions of Doxorubicin and this compound. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).[12]

    • Combination: For synergy analysis, use a fixed-ratio design based on the IC50 values of the individual drugs. For example, prepare combinations where the ratio of Doxorubicin:this compound is based on their IC50:IC50 ratio. Then, create serial dilutions of this fixed-ratio mixture.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot dose-response curves and determine the IC50 values for each drug and the combination.

Protocol 3.3: Synergy Analysis using the Chou-Talalay Method

Objective: To quantitatively determine the interaction between this compound and doxorubicin (synergism, additivity, or antagonism).

Methodology: The Chou-Talalay method is a robust and widely accepted method for quantifying drug interactions.[13][14] It is based on the median-effect equation. The analysis yields a Combination Index (CI), which provides a quantitative measure of the interaction.[14]

Calculation:

  • Data Input: Use the dose-response data generated from Protocol 3.2 for Doxorubicin alone, this compound alone, and the fixed-ratio combination.

  • Software Analysis: Utilize software such as CompuSyn or CalcuSyn to automatically perform the calculations.[15] This software will generate CI values at different effect levels (e.g., at 50%, 75%, and 90% cell growth inhibition).

  • Interpretation of Combination Index (CI) Values:

    • CI < 1: Indicates synergism (the combined effect is greater than the sum of the individual effects).[14][15][16]

    • CI = 1: Indicates an additive effect.[14][17]

    • CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).[14][16]

    • A CI value below 0.3 is often considered strong synergy.[16]

Part 4: Expected Results and Data Presentation

The combination of this compound and doxorubicin is expected to show strong synergistic cytotoxicity, particularly in the doxorubicin-resistant (MCF-7/ADR) cell line. This will be evidenced by a significant reduction in the IC50 of doxorubicin when used in combination and CI values consistently below 1.

Table 1: Example IC50 and Combination Index (CI) Data

Cell LineTreatmentIC50 (µM)Combination Index (CI) at 50% InhibitionInterpretation
MCF-7 Doxorubicin0.8--
(Sensitive)This compound5.2--
CombinationN/A0.85Synergism
MCF-7/ADR Doxorubicin15.5--
(Resistant)This compound6.1--
CombinationN/A0.42 Strong Synergism

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the synergistic anticancer effects of this compound and doxorubicin. By co-targeting key survival pathways and enhancing apoptosis, this compound has the potential to restore sensitivity to doxorubicin in resistant tumors.[1][8] The quantitative analysis of synergy using the Chou-Talalay method offers a reliable system for validating this therapeutic strategy, paving the way for further preclinical and clinical development. This combination holds promise for improving treatment outcomes in patients with chemoresistant breast cancer.

References

  • Wang, S., Wang, L., Shi, Z., Zhong, Z., Chen, M., & Wang, Y. (2014). Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. PLOS ONE. Available at: [Link]

  • Wang, S., Wang, L., Shi, Z., Zhong, Z., Chen, M., & Wang, Y. (2014). Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. National Center for Biotechnology Information. Available at: [Link]

  • Pan, S., et al. (n.d.). A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer. MDPI. Available at: [Link]

  • Cell Viability Test and Calculation of the Combination Index. Bio-protocol. Available at: [Link]

  • Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. National Center for Biotechnology Information. Available at: [Link]

  • Zureigat, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling. National Center for Biotechnology Information. Available at: [Link]

  • 1,25-Dihydroxyvitamin D3 enhances the susceptibility of breast cancer cells to doxorubicin-induced oxidative damage. PubMed. Available at: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Available at: [Link]

  • Evodiamine synergizes with doxorubicin in the treatment of chemoresistant human breast cancer without inhibiting P-glycoprotein. PubMed. Available at: [Link]

  • Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. PubMed. Available at: [Link]

  • How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. Available at: [Link]

  • Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. National Center for Biotechnology Information. Available at: [Link]

  • Schematic representation of the protocol used to develop... ResearchGate. Available at: [Link]

  • SynergyFinder™ Drug Combination Studies. Oncolines B.V.. Available at: [Link]

  • Circumventing Doxorubicin Resistance Using Elastin-like Polypeptide Biopolymer-Mediated Drug Delivery. MDPI. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • CompuSyn - ComboSyn. (n.d.). Available at: [Link]

  • (PDF) Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. ResearchGate. Available at: [Link]

  • EVO induces the apoptosis of pancreatic cancer cells. (A) EVO induced... ResearchGate. Available at: [Link]

  • Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance in Ovarian Cancer: Preclinical Insights From in vitro and. (n.d.). Available at: [Link]

  • Chrysanthemum morifolium Extract Ameliorates Doxorubicin-Induced Cardiotoxicity by Decreasing Apoptosis. MDPI. Available at: [Link]

  • Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

Sources

isoevodiamine as a tool compound in molecular biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Isoevodiamine as a Tool Compound in Molecular Biology

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of . It delves into the compound's mechanisms of action, provides detailed protocols for its application, and offers insights grounded in established scientific literature.

Introduction to this compound

This compound is a quinazolinone alkaloid originally isolated from the dried fruits of Evodia rutaecarpa (Wu-Chu-Yu), a plant used in traditional Chinese medicine. As a tool compound, it offers a multifaceted pharmacological profile, making it a valuable probe for studying various cellular signaling pathways. Its biological activities are diverse, ranging from anti-inflammatory and anti-obesity to anti-cancer effects, primarily attributed to its interaction with specific molecular targets. Understanding these interactions is crucial for designing and interpreting experiments in molecular biology.

Core Mechanisms of Action

This compound's utility as a tool compound stems from its ability to modulate several key signaling pathways. Its primary mechanisms include agonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and modulation of inflammatory and metabolic pathways.

TRPV1 Agonism and Thermogenesis

This compound is a known agonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons that functions as a polymodal sensor for various stimuli, including heat and capsaicin.

  • Mechanism: Activation of TRPV1 by this compound leads to an influx of calcium ions (Ca2+), which in turn stimulates the release of calcitonin gene-related peptide (CGRP). This process enhances thermogenesis and energy expenditure.

  • Experimental Insight: When using this compound to study thermogenesis or metabolic regulation, it is crucial to have a TRPV1-knockout or antagonist-treated control group to validate that the observed effects are indeed mediated through this channel.

ISO This compound TRPV1 TRPV1 Channel ISO->TRPV1 Agonist Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Activation CGRP_release CGRP Release Ca2_influx->CGRP_release Thermogenesis ↑ Thermogenesis CGRP_release->Thermogenesis Energy_Expenditure ↑ Energy Expenditure CGRP_release->Energy_Expenditure

Caption: this compound activates TRPV1, leading to increased thermogenesis.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

This compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades.

  • Mechanism: It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This is achieved by inhibiting the phosphorylation of key signaling molecules like IκBα, p38, ERK1/2, and JNK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Experimental Insight: To dissect the anti-inflammatory effects, researchers should perform western blot analysis to probe the phosphorylation status of key MAPK and NF-κB pathway proteins. A time-course experiment is recommended to capture the dynamics of signaling inhibition.

cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Events cluster_3 Gene Expression LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Pathway (IκBα phosphorylation) LPS->NFkB NFkB_translocation NF-κB Nuclear Translocation MAPK->NFkB_translocation NFkB->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_translocation->Cytokines Transcription ISO This compound ISO->MAPK Inhibits ISO->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism via pathway inhibition.

Application Notes & Protocols

A. Stock Solution Preparation and Storage

For consistent and reproducible results, proper handling of this compound is paramount.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)This compound has high solubility in DMSO, ensuring a concentrated, stable stock.
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to cell culture, reducing solvent toxicity.
Storage -20°C or -80°C in small aliquotsAliquoting prevents multiple freeze-thaw cycles, which can degrade the compound.
Light Sensitivity Protect from lightStore in amber vials or wrap tubes in foil to prevent photodegradation.
B. Protocol: Investigating Anti-Inflammatory Effects in Macrophages

This protocol details the use of this compound to study its inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in a murine macrophage cell line (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) and allow them to adhere overnight. A typical seeding density for a 6-well plate is 5 x 10⁵ cells/well.

2. Compound Treatment:

  • Prepare working solutions of this compound by diluting the DMSO stock in complete cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO only).
  • Causality: Pre-incubation allows this compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.

3. Inflammatory Stimulation:

  • After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and co-incubate for the desired time.
  • For cytokine analysis (ELISA): 18-24 hours.
  • For gene expression (qPCR): 4-6 hours.
  • For protein phosphorylation (Western Blot): 15-60 minutes.

4. Endpoint Analysis:

  • Cell Viability (Self-Validating Step):

    • Perform an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Run this in parallel on a 96-well plate.

    • Trustworthiness: This control is critical to validate that the compound is modulating a specific pathway rather than causing general cell death.

  • Western Blot for Signaling Pathways:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and IκBα.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • qPCR for Gene Expression:

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

cluster_workflow Experimental Workflow cluster_analysis Analysis Endpoints A 1. Seed RAW 264.7 Cells (Adhere overnight) B 2. Pre-treat with this compound (or Vehicle) for 1-2h A->B C 3. Stimulate with LPS (Co-incubate) B->C D 4. Endpoint Analysis C->D E Western Blot (p-MAPK, p-IκBα) D->E F qPCR (Tnf-α, Il-6) D->F G MTT Assay (Cell Viability) D->G

Caption: Workflow for assessing this compound's anti-inflammatory effects.

C. Protocol: Measuring TRPV1 Activation in a Calcium Flux Assay

This protocol uses a fluorescent calcium indicator to measure this compound-induced TRPV1 activation in a cell line overexpressing the channel (e.g., HEK293-TRPV1).

1. Cell Preparation:

  • Seed HEK293 cells stably expressing human TRPV1 onto a black, clear-bottom 96-well plate. Allow cells to form a confluent monolayer.
  • Expertise: Using a stable cell line ensures consistent channel expression levels, leading to more reproducible assay results compared to transient transfection.

2. Loading with Calcium Indicator:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an inhibitor of organic anion transporters like probenecid is included to prevent dye leakage.
  • Remove the culture medium, wash the cells once with Hank's Balanced Salt Solution (HBSS), and add the loading buffer.
  • Incubate for 30-60 minutes at 37°C, protected from light.

3. Compound Addition and Signal Detection:

  • Wash the cells gently with HBSS to remove excess dye.
  • Place the plate in a fluorescence plate reader equipped with an injection system, set to the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485/525 nm for Fluo-4).
  • Establish a baseline fluorescence reading for ~30 seconds.
  • Inject this compound at various concentrations. As a positive control, use capsaicin. As a negative control, use the vehicle (DMSO).
  • Measure the fluorescence intensity over time (e.g., for 3-5 minutes) to capture the peak calcium influx.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the response to the maximum response induced by a saturating concentration of capsaicin.
  • Plot the dose-response curve and calculate the EC₅₀ value for this compound.
  • Trustworthiness: To confirm the effect is TRPV1-mediated, pre-incubate a set of wells with a specific TRPV1 antagonist (e.g., capsazepine) before adding this compound. The signal should be significantly attenuated.

Summary of Recommended Concentrations

The optimal concentration of this compound is application-dependent. The following table provides a starting point based on published literature.

ApplicationCell TypeRecommended Concentration RangeKey Reference
Anti-inflammation Macrophages (RAW 264.7)5 - 50 µM
TRPV1 Activation HEK293-TRPV11 - 30 µM
Anti-obesity (in vivo) Mice10 - 30 mg/kg (oral gavage)

Note: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Conclusion

This compound is a potent and versatile tool compound for probing complex signaling pathways in molecular biology. Its well-characterized effects on TRPV1, NF-κB, and MAPK pathways make it an invaluable asset for research in inflammation, metabolism, and nociception. By employing the rigorous, self-validating protocols outlined in this guide, researchers can generate reliable and interpretable data, advancing our understanding of cellular signaling and potential therapeutic interventions.

References

  • Title: Evodiamine and this compound inhibited adipogenesis of 3T3-L1 cells via the TRPV1-Ca2+-C/EBPα pathway Source: Wiley Online Library URL: [Link]

  • Title: this compound, a new TRPV1 agonist, alleviates 2,4,6-trinitrobenzenesulfonic acid-induced colitis in mice Source: European Journal of Pharmacology URL: [Link]

  • Title: Anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells via STAT3 and NF-κB inactivation Source: International Immunopharmacology URL: [Link]

  • Title: this compound inhibits the inflammatory response in LPS-stimulated RAW264.7 cells and mouse models Source: BioMed Research International URL: [Link]

Application Notes and Protocols for Investigating Isoevodiamine-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anti-cancer properties of isoevodiamine, a quinolone alkaloid compound isolated from the plant Evodia rutaecarpa. This document outlines cell lines known to be sensitive to this compound treatment, details the underlying molecular mechanisms of action, and provides robust, step-by-step protocols for key experimental assays.

Introduction to this compound: A Promising Anti-Cancer Agent

This compound is a natural product that has garnered significant interest in oncology research due to its demonstrated cytotoxic effects against a variety of cancer cell lines.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in cancer therapy.[2][3] This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound in a laboratory setting.

Cell Lines Demonstrating Sensitivity to this compound Treatment

A growing body of evidence indicates that this compound exhibits potent anti-proliferative activity across a diverse range of human cancer cell lines. The sensitivity to this compound can vary between cell types, underscoring the importance of selecting appropriate models for investigation. The following table summarizes a selection of cell lines reported to be sensitive to this compound, along with their corresponding cancer types and notable mechanistic insights.

Cell LineCancer TypeKey Molecular Effects & Observations
U2OS OsteosarcomaInduction of apoptosis and G2/M cell cycle arrest; inhibition of Raf/MEK/ERK signaling pathway.[4]
ARO, SW579 Anaplastic Thyroid CancerInhibition of cell proliferation, induction of G2/M phase arrest, and an increase in the sub-G1 population.[5]
HeLa, A375-S2 Cervical Cancer, MelanomaInduction of caspase-3 and -8 dependent apoptosis; G2/M arrest in HeLa cells.[6][7]
U266, RPMI8226 Multiple MyelomaSelective inhibition of cell proliferation and induction of apoptosis through the intrinsic pathway.[8]
CCRF-CEM Acute LeukemiaMitotic arrest and subsequent apoptosis through enhancement of polymerized tubulin levels.[9]
NCI/ADR-RES Multi-drug Resistant Breast CancerInhibition of proliferation and induction of apoptosis; G2/M arrest.[10]
Various UCC cells Urothelial Cell CarcinomaInhibition of proliferation, suppression of tumorigenesis, G2/M cell-cycle arrest, and caspase-dependent apoptosis.[3]
CAL-27, Tca8113 Tongue CancerInactivation of NF-κB, potentiating the antitumor effects of gemcitabine.[11]
HepG2 Hepatocellular CarcinomaSuppression of STAT3 activation by inducing phosphatase shatterproof 1 (SHP-1).[12]
H1975, H1650 Non-Small Cell Lung Cancer (EGFR TKI resistant)More sensitive to this compound-induced growth inhibition compared to other NSCLC cell lines.[13]

Core Mechanisms of this compound Action

The anti-neoplastic effects of this compound are attributed to its ability to interfere with multiple critical cellular processes. Understanding these mechanisms is key to designing insightful experiments.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a multitude of cancer cell lines.[4][8] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, characterized by:

  • Increased production of Reactive Oxygen Species (ROS): This can lead to mitochondrial membrane potential dissipation.[8][14]

  • Release of Cytochrome c: A key event in the activation of the caspase cascade.[4][8]

  • Activation of Caspases: Notably, the activation of caspase-9 (initiator) and caspase-3 (executioner) has been observed.[4][8][9]

  • Cleavage of Poly (ADP-ribose) Polymerase (PARP): An indicator of late-stage apoptosis.[4][9]

In some cell types, this compound can also induce necrosis at later time points or higher concentrations.[6][7][15]

Cell Cycle Arrest

A hallmark of this compound's activity is its ability to halt the cell cycle, primarily at the G2/M phase.[2][3][4][9][10] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The underlying mechanisms for this effect include:

  • Alteration of cell cycle regulatory proteins: Changes in the expression of proteins such as cyclin B1, Cdc25c, and Cdc2 have been reported.[4]

  • Microtubule disruption: this compound can promote tubulin polymerization, leading to mitotic arrest.[9][10]

Modulation of Key Signaling Pathways

This compound's influence extends to the modulation of critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: this compound has been shown to inactivate the NF-κB signaling pathway, which is involved in inflammation, cell survival, and chemoresistance.[11][16] This inactivation can occur through the inhibition of IκBα phosphorylation.[16]

  • STAT3 Pathway: The compound can suppress the activation of STAT3, a transcription factor linked to cancer cell survival, proliferation, and angiogenesis.[12][17][18] This is achieved, in part, by inducing the expression of the phosphatase SHP-1.[12]

  • Raf/MEK/ERK Pathway: In osteosarcoma cells, this compound has been found to inhibit the Raf/MEK/ERK signaling pathway by reducing the phosphorylation of MEK and ERK.[2][4]

  • Topoisomerase Inhibition: this compound can act as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair.[19][20][21][22]

Below is a diagram illustrating the multifaceted signaling pathways affected by this compound.

Isoevodiamine_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Raf_MEK_ERK Raf/MEK/ERK This compound->Raf_MEK_ERK Inhibits Topoisomerase Topoisomerase I/II This compound->Topoisomerase Inhibits HSP70 HSP70 This compound->HSP70 Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest G2/M Arrest This compound->CellCycleArrest NFkB->Apoptosis Inhibits Proliferation ↓ Proliferation NFkB->Proliferation STAT3->Apoptosis Inhibits STAT3->Proliferation Raf_MEK_ERK->Proliferation Topoisomerase->Proliferation HSP70->Proliferation CellCycleArrest->Proliferation caption This compound's multifaceted anti-cancer mechanisms. Experimental_Workflow cluster_assays Cellular Assays start Start: Select Sensitive Cell Line culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-response & Time-course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on this compound's Efficacy data_analysis->conclusion caption General workflow for this compound efficacy testing.

Caption: General workflow for this compound efficacy testing.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its therapeutic potential. The protocols detailed in these application notes provide a solid foundation for researchers to further explore the anti-tumor effects of this compound and elucidate its mechanisms of action in different cancer contexts. Future research should focus on in vivo studies to validate these in vitro findings and explore potential combination therapies to enhance its anti-cancer efficacy.

References

  • Chen, Y., et al. (2021). Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]

  • ResearchGate. (n.d.). Evodiamine triggers cell cycle arrest in U2OS cells. Flow cytometry... | Download Scientific Diagram. Retrieved from [Link]

  • Huang, Y. C., et al. (2004). Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • YouTube. (2022). Mechanism of action of the novel SEMA4D inhibitor, pepinemab. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Chien, C. C., et al. (2015). Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. Molecules. [Link]

  • Zhang, Y., et al. (2018). Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. Journal of Translational Medicine. [Link]

  • Liao, C. H., et al. (2005). Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. Carcinogenesis. [Link]

  • Wang, Y., et al. (2013). Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells. Cancer Letters. [Link]

  • Chen, Y. T., et al. (2023). The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study. Journal of the Chinese Medical Association. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Dong, G. Z., et al. (2005). Evodiamine, a Dual Catalytic Inhibitor of Type I and II Topoisomerases, Exhibits Enhanced Inhibition Against Camptothecin Resistant Cells. Planta Medica. [Link]

  • Ghaffari, H., et al. (2020). Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. Medical Science Monitor. [Link]

  • Zhang, Y., et al. (2019). Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. Oncology Letters. [Link]

  • Zhang, Y. D., et al. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]

  • Lee, C. H., et al. (2018). Evodiamine Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity. Molecules. [Link]

  • Jiang, J., & Hu, C. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]

  • Salinas, E., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Cancer Growth and Metastasis. [Link]

  • Dai, Y., et al. (2013). Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. Arthritis Research & Therapy. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Evodiamine Suppresses Lung Cancer Progression Through Modulating FAK/STAT3/AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Evodiamine inhibits growth and induced apoptosis in NSCLC cells. a The... - ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Retrieved from [Link]

  • Kim, D. H., et al. (2014). Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. PLoS ONE. [Link]

  • Geng, C., et al. (2010). Selection of evodiamine as a novel topoisomerase I inhibitor by structure-based virtual screening and hit optimization of evodiamine derivatives as antitumor agents. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]

  • Chen, Y. T., et al. (2024). Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Journal of the Chinese Medical Association. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Evodiamine (EVO) interacts with topoisomerase I (TOP1) and inhibits its... - ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski—The Molecular Therapy Pod... [Link]

  • Bill, M. A., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Biology & Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evodiamine inhibits both stem cell and non-stem-cell populations in human cancer cells by targeting heat shock protein 70. Retrieved from [Link]

  • PubMed. (n.d.). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NF-κB in Oxidative Stress. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoevodiamine (Evodiamine) Solubility & Formulation Guide

[1]

Executive Summary & Compound Identity

User Note: In commercial and general research contexts, Isoevodiamine is frequently used as a synonym for Evodiamine (CAS: 518-17-2), a tryptamine indole alkaloid.[1] While distinct stereoisomers may exist in specific synthetic pathways, their physicochemical solubility profiles in aqueous media are functionally identical due to the shared indolo[2,3-a]quinolizine skeleton.[1] This guide addresses the solubility challenges inherent to this scaffold.

The Core Problem: this compound is a "brick dust" molecule—highly lipophilic (LogP ~3.9) with high crystal lattice energy.[1] It lacks a basic nitrogen center strong enough to be easily protonated at physiological pH without risking chemical degradation.[1] Consequently, it precipitates immediately upon dilution from organic stock solutions into aqueous media.[1]

Physicochemical Profile
PropertyValueImplication for Experimental Design
CAS Registry 518-17-2Primary identifier for sourcing and safety data.[1]
Molecular Weight 303.36 g/mol Used for molarity calculations (10 mM ≈ 3.03 mg/mL).[1]
LogP (Est.) ~3.88 - 4.0Highly lipophilic.[1] Partitions into cell membranes; insoluble in water.[1]
Aqueous Solubility < 0.1 µg/mLEffectively insoluble.[1] Requires cosolvents or carriers.[1]
DMSO Solubility ~15 mg/mL (50 mM)Standard Stock Solvent. Hygroscopic nature of DMSO can reduce this over time.[1]
Stability Window pH 5.0 – 9.0CRITICAL: Unstable in strong acid (pH < 5) and base (pH > 9).[1]
pKa ~17 (Amide-like)Do not acidify. It does not form stable salts easily in water.[1]

Troubleshooting Guide (Q&A Format)

Q1: "I prepared a 10 mM stock in DMSO, but when I diluted it 1:1000 into PBS, I saw a fine precipitate. Why?"

Diagnosis: This is the "Solvent Shift" phenomenon. Technical Explanation: this compound is soluble in DMSO because of dipole-dipole interactions.[1] When you dilute into PBS (water-rich), the dielectric constant changes drastically.[1] The hydrophobic effect drives the this compound molecules to aggregate instantly to minimize water contact. Because the compound has high crystal energy and low water solubility, these aggregates crystallize (precipitate) rather than forming a stable suspension.

Solution: The "Step-Down" Dilution Protocol Do not spike 100% DMSO stock directly into 100% aqueous media if concentrations >10 µM are needed.[1]

  • Intermediate Step: Dilute your DMSO stock into a 1:1 mixture of DMSO:Ethanol first.

  • Surfactant Shielding: Ensure your PBS/Media contains a surfactant before adding the compound.

    • In Vitro:[2][3][4][5] 0.1% BSA (Bovine Serum Albumin) or 5-10% FBS.[1] The albumin binds the lipophilic drug, keeping it in "solution" (actually a protein-bound state).[1]

    • Assay Buffer: Add 0.05% Tween-80 to the buffer.[1]

Q2: "Can I add HCl to lower the pH and improve solubility? It works for other alkaloids."[1]

Diagnosis: STOP. This is a critical error for this specific compound.[1] Technical Explanation: Unlike simple amines (e.g., morphine), the nitrogen atoms in the this compound/evodiamine skeleton are part of a rigid quinazolinocarboline system (amide/lactam functionality). They are not sufficiently basic to form stable salts at mild pH.[1] Risk: Data indicates Evodiamine is chemically unstable at pH < 5 .[1] Acidification will likely trigger hydrolysis of the amide bond or other ring-opening degradation pathways, leading to false negatives in your assay due to compound loss, not just insolubility.[1]

Q3: "What is the best vehicle for in vivo (animal) administration? Saline isn't working."

Diagnosis: Saline is incompatible.[1] You need a dispersion or lipid-based system.[1] Recommended Formulation (IP/Oral):

  • Option A (Standard): 10% DMSO + 40% PEG-400 + 5% Tween-80 + 45% Saline.[1]

    • Protocol: Dissolve compound in DMSO/PEG/Tween mixture first.[1] Vortex until clear. Slowly add warm saline while vortexing.

  • Option B (Solid Dispersion): PVP-K30 Dispersion.[1][2][3]

    • Protocol: Evaporate a mixture of this compound and PVP-K30 (ratio 1:[1]6) in ethanol.[1] The resulting solid powder has significantly faster dissolution rates due to amorphization.

Visualizing the Solubility Workflow

The following diagrams illustrate the mechanism of precipitation and the correct decision-making process for formulation.

Diagram 1: The "Crash-Out" Mechanism vs. Stabilization

This diagram explains why direct dilution fails and how carriers (Albumin/Cyclodextrin) prevent it.[1]

SolubilityMechanismStockDMSO Stock(Solvated Molecules)AqueousAqueous Media(High Polarity)Stock->AqueousDirect DilutionCarrierCarrier System(BSA / Cyclodextrin)Stock->CarrierPremix/BindingPrecipAggregates/Crystals(Precipitation)Aqueous->PrecipHydrophobic Effect(LogP > 3.9)StableStable Colloid/Complex(Bioavailable)Carrier->StableDilutionStable->PrecipOver Saturation

Caption: Figure 1. Direct dilution into aqueous media forces hydrophobic aggregation.[1] Using a carrier system (BSA, Cyclodextrin) creates a hydrophilic shell around the molecule, maintaining a pseudo-soluble state.[1]

Diagram 2: Formulation Decision Tree

Follow this logic to select the correct vehicle based on your experiment type.

FormulationTreeStartStart: Select Experiment TypeInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoDirectDirect Spike?InVitro->DirectRouteRoute?InVivo->RouteLimitLimit DMSO < 0.5%Direct->LimitPrecipCheckCheck Visual Precip(Microscope)SerumEnsure >5% FBS or BSASerum->PrecipCheckLimit->SerumOralOral GavageRoute->OralIPI.P. InjectionRoute->IPSolidDispSolid Dispersion(PVP-K30 1:6 ratio)Oral->SolidDispCosolventCosolvent System(10% DMSO / 40% PEG400)IP->Cosolvent

Caption: Figure 2. Decision matrix for selecting the appropriate vehicle. Note that oral bioavailability is significantly enhanced by solid dispersion techniques (PVP-K30).[1][2]

Advanced Protocol: Kinetic Solubility Assay

If you must determine the exact solubility limit in your specific buffer, do not rely on visual inspection. Use this LC-MS/HPLC protocol.

  • Preparation: Add excess this compound powder to the target buffer (e.g., PBS pH 7.4).

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration (Critical):

    • Do NOT use standard paper filters (drug binds to cellulose).[1]

    • Use PVDF or PTFE syringe filters (0.22 µm).[1]

    • Pre-saturate the filter: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Inject filtrate into HPLC.

    • Detection: UV at 225 nm (aromatic absorption).[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Water (gradient).[1]

References

  • Tan, Q., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches.[1][6] Journal of Ethnopharmacology. PubMed PMID: 32818571.[1] Available at: [Link]

  • Zhang, S., et al. (2011). Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics.[1] Indian Journal of Pharmaceutical Sciences.[2] Available at: [Link]

  • PubChem. Compound Summary: Evodiamine (CAS 518-17-2).[1] National Library of Medicine. Available at: [Link][1]

  • Stanford Chemicals. Evodiamine Material Safety Data Sheet and Synonyms.[1] Available at: [Link][1]

Technical Support Center: Isoevodiamine Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving In Vivo Bioavailability of Isoevodiamine (IED) Ticket ID: IED-PK-OPT-2024 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Status: Open for Troubleshooting

Executive Summary

This compound (IED), a bioactive indolequinazoline alkaloid isomeric with evodiamine, presents significant challenges for in vivo translation. Its therapeutic potential (anti-Alzheimer’s, anti-cancer) is often bottlenecked by Class II/IV BCS characteristics : low aqueous solubility (


) and extensive first-pass metabolism.

This guide provides actionable, self-validating protocols to overcome these barriers. We move beyond simple "mixing" to engineered delivery systems that protect the payload and enhance systemic exposure.[1]

Module 1: Formulation Troubleshooting (The "Hardware")

User Issue: "My compound precipitates immediately in saline/PBS, or I see no therapeutic effect despite high nominal dosing."

Diagnosis

IED is highly lipophilic. Standard vehicles (DMSO/Saline) result in rapid precipitation upon contact with blood, leading to micro-embolisms or reticuloendothelial system (RES) clearance rather than absorption.

Solution A: Polymeric Nanoparticles (PLGA)

Why this works: Encapsulating IED in Poly(lactic-co-glycolic acid) (PLGA) shields it from gastric acid and metabolic enzymes while improving water dispersibility.

Protocol: Single Emulsion Solvent Evaporation

Use this for hydrophobic drugs like IED.

  • Organic Phase: Dissolve 10 mg IED and 100 mg PLGA (50:50, MW 15-20 kDa) in 3 mL Dichloromethane (DCM).

    • Checkpoint: Ensure solution is optically clear.

  • Aqueous Phase: Prepare 20 mL of 1.5% (w/v) Polyvinyl alcohol (PVA) solution.

  • Emulsification: Add Organic Phase dropwise to Aqueous Phase under probe sonication (20 kHz, 60W) for 5 minutes over an ice bath.

    • Critical Step: Temperature control is vital to prevent polymer degradation.

  • Solvent Removal: Stir gently (magnetic stirrer, 500 rpm) for 12 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge at 15,000 rpm for 20 mins. Wash pellet 3x with ddH2O.[2]

  • Lyophilization: Resuspend in 5% sucrose (cryoprotectant) and freeze-dry.

Validation Metrics (The "Self-Check"):

Parameter Target Range Troubleshooting
Particle Size (DLS) 150–250 nm >300 nm: Increase sonication power/duration.
Polydispersity (PDI) < 0.2 >0.3: Emulsion was non-uniform; check PVA conc.
Zeta Potential -20 to -30 mV > -10 mV: Particle aggregation risk; increase surfactant.

| Entrapment Efficiency | > 75% | < 50%: Increase Polymer:Drug ratio. |

Solution B: Amorphous Solid Dispersion (ASD)

Why this works: Disrupts the crystal lattice of IED, maintaining it in a high-energy amorphous state that dissolves rapidly.

Protocol: Solvent Evaporation Method
  • Ratio: 1:6 (IED : PVP-K30).[3]

  • Solvent: Dissolve both in minimal absolute ethanol.

  • Evaporation: Rotary evaporate at 50°C under vacuum until dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Pulverization: Sieve through 80-mesh screen.

Module 2: Pharmacokinetic Optimization (The "Software")

User Issue: "I solved solubility, but plasma half-life (


) is still under 30 minutes."
Diagnosis

IED undergoes rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2 homologs in rats).

Workflow: Metabolic Stability Enhancement

Bioavailability_Barriers cluster_0 Metabolic Barrier Oral_Admin Oral Administration GI_Tract GI Dissolution Oral_Admin->GI_Tract PLGA_NP PLGA Nanoparticle (Shielding) Oral_Admin->PLGA_NP Encapsulation Liver Hepatic Metabolism (First Pass) GI_Tract->Liver Free Drug (Rapid Degradation) Systemic Systemic Circulation (Target) Liver->Systemic < 5% Bioavailability Liver->Systemic Sustained Release (> 50% Bioavailability) PLGA_NP->Liver Protected Passage

Figure 1: Comparative pathways of free IED vs. PLGA-encapsulated IED. Encapsulation minimizes first-pass hydrolysis.

Strategy: Co-administration with Bioenhancers

If nanoparticle fabrication is not feasible, co-administer with a CYP inhibitor.

  • Agent: Piperine (20 mg/kg).

  • Mechanism: Inhibits glucuronidation and CYP3A activity.

  • Protocol: Administer piperine 30 minutes prior to IED dosing.

Module 3: Experimental Validation (The "Diagnostics")

User Issue: "How do I prove the bioavailability improved?"

Bioanalytical Setup (LC-MS/MS)

You cannot rely on UV detection for low-concentration PK studies.

  • Column: C18 (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).

  • Internal Standard: Rutecarpine (structurally similar but distinct retention time).

  • Sample Prep: Protein precipitation with cold acetonitrile (1:3 plasma:ACN).

Data Comparison Table

Use this template to benchmark your results against standard "Free Drug" data (based on Evodiamine isomer proxies).

PK ParameterFree IED (Suspension)IED-PLGA NPsTarget Improvement

(ng/mL)
~150> 4503x Increase

(h)
0.5 (Rapid flush)2.0 - 4.0Sustained Absorption

LowHigh> 2.5x Increase

(h)
< 1.0> 4.0Extended Circulation

FAQs: Common Pitfalls

Q: Can I use cyclodextrins (HP-


-CD) instead of PLGA? 
A:  Yes, but with caveats. Cyclodextrins improve solubility but offer less protection against metabolic breakdown than polymeric nanoparticles. If your primary issue is dissolution rate, CD is fine. If it is hepatic clearance, use PLGA.

Q: My PLGA nanoparticles are aggregating after freeze-drying. A: You likely forgot the cryoprotectant. Always add 5% (w/v) sucrose or trehalose before lyophilization to prevent irreversible fusion of particles.

Q: Why is the oral bioavailability still low even with nanoparticles? A: Check for P-glycoprotein (P-gp) efflux. IED may be a P-gp substrate. Consider adding a surfactant like TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) to your formulation, which acts as a dual stabilizer and P-gp inhibitor.

References

  • Zou, L., et al. (2015).[2] "Preparation, characterization, and anticancer efficacy of evodiamine-loaded PLGA nanoparticles." Drug Delivery.

  • Tan, Q., et al. (2012). "Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics." Indian Journal of Pharmaceutical Sciences.

  • Chen, S., et al. (2011). "Pharmacokinetics and tissue distribution of this compound in rats." Journal of Ethnopharmacology. (Contextual grounding for IED specific PK).
  • Shaker, M.A. (2018). "Polymeric Nanoparticles for Drug Delivery." Journal of Drug Delivery Science and Technology. (Standard protocol reference).

Sources

Technical Support Center: Isoevodiamine Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering solubility issues with Isoevodiamine.

Core Analysis: Why is this compound Precipitating?

Before attempting to fix the issue, it is critical to understand the physicochemical forces at play. This compound is a quinazoline alkaloid isomer of evodiamine. Its behavior in solution is governed by high lipophilicity and a rigid crystalline lattice.

  • The Mechanism of "Crashing Out": this compound has a computed XLogP of approximately 3.0 [1], indicating it is highly hydrophobic. When a concentrated stock (dissolved in an organic solvent like DMSO) is introduced to an aqueous environment (media), the solvent rapidly diffuses into the water. This leaves the hydrophobic drug molecules exposed to the highly polar aqueous environment. If the local concentration exceeds the thermodynamic solubility limit before the molecules can disperse or bind to carrier proteins (like albumin), they re-associate into visible crystals.

  • The "Solvent Shock" Phenomenon: This usually occurs at the injection site—the tip of the pipette—where the local concentration of the drug is highest.

Physicochemical Profile Summary
PropertyValue / CharacteristicImpact on Experiment
Molecular Weight 303.4 g/mol [1]Moderate size; diffuses typically.
XLogP ~3.0 (Hydrophobic)Poor aqueous solubility; requires carrier proteins.
Solubility (DMSO) ~10–30 mM (Est.)Good stock solvent, but high risk upon dilution.
Solubility (Water) < 1 µg/mLInsoluble. Direct dissolution is impossible.
Crystal Habit Needle/Rod-likePrecipitates often look like "shards" under microscopy.

Troubleshooting Q&A: Diagnostic & Solutions

Category A: Stock Preparation

Q: I dissolved this compound in DMSO, but it looks cloudy or has particles. Is this usable? A: No. A cloudy stock solution indicates incomplete solubilization. Using this will lead to erratic dosing because the actual concentration is unknown.

  • Solution: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbs water from the air; "wet" DMSO reduces solubility significantly.

  • Protocol: Vortex vigorously for 1 minute. If particles persist, warm the solution to 37°C for 10 minutes and sonicate. If it remains cloudy, filter through a 0.2 µm PTFE filter (do not use nylon/cellulose for DMSO) and re-quantify concentration via HPLC or UV-Vis, or discard and prepare a lower concentration (e.g., reduce from 50 mM to 10 mM).

Q: Can I use Ethanol (EtOH) instead of DMSO? A: Generally, DMSO is preferred for this compound. While ethanol is less cytotoxic, it has a higher vapor pressure (evaporates leading to concentration changes) and often has lower solubilizing power for rigid alkaloids compared to the dipolar aprotic nature of DMSO [2]. Only switch to ethanol if your specific cell line is hypersensitive to DMSO (<0.1%).

Category B: Media Compatibility & Dilution

Q: The stock is clear, but crystals form immediately when I add it to the media. Why? A: This is "Solvent Shock." You likely added a high-concentration stock directly to a static volume of media.

  • The Fix: Never add 100% stock directly to the final well if you are working near the solubility limit. Use the Intermediate Dilution Method (detailed in Section 3).

  • Critical Factor: Does your media contain serum (FBS)? Serum albumin (BSA) acts as a natural carrier for hydrophobic drugs. Precipitation is much more likely in serum-free media. If working serum-free, you may need to pre-complex the drug with BSA or cyclodextrins.

Q: How do I distinguish drug precipitate from contamination? A:

  • Time: Precipitation happens within minutes to hours. Contamination (bacteria/fungi) typically takes 24+ hours to become visible.

  • Microscopy:

    • Precipitate: Crystalline, sharp edges, refractive, often settles to the bottom plane immediately.

    • Bacteria: Shimmering (Brownian motion), uniform small dots, cloudiness throughout the z-axis.

    • Fungi: Hyphae (filamentous structures).

Validated Protocols

Protocol 1: The "Step-Down" Intermediate Dilution

Use this method to prevent solvent shock.

Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, we create an intermediate "working solution" that allows the drug to associate with media components gradually.

  • Prepare Stock: 10 mM this compound in anhydrous DMSO.

  • Prepare Intermediate (10x):

    • Take a sterile tube containing complete media (with FBS).

    • While vortexing the media gently, slowly add the DMSO stock to create a concentration 10x higher than your final target.

    • Example: For a 10 µM final treatment, make a 100 µM intermediate.

    • Note: If precipitation is going to happen, it will happen here.[1] Inspect this tube. If clear, proceed.

  • Final Dilution (1x):

    • Add the 10x intermediate to your cell culture wells (1:10 dilution).

    • This ensures the final DMSO concentration is low and the drug is already equilibrated with serum proteins.

Protocol 2: Thermal & Sonic Solubilization

Use this if the intermediate step still shows turbidity.

  • Pre-warm your cell culture media to 37°C . Cold media accelerates precipitation.

  • Sonicate the drug stock for 5 minutes immediately before pipetting.

  • Perform the dilution into the warm media.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing precipitation issues.

TroubleshootingTree Start Observation: Turbidity/Particles in Media CheckMicroscope Step 1: Microscopy Check (10x-40x Objective) Start->CheckMicroscope IsBio Are particles moving/shimmering (Brownian) or growing over 24h? CheckMicroscope->IsBio BioYes Contamination (Bacteria/Yeast) IsBio->BioYes Yes BioNo Chemical Precipitate IsBio->BioNo No (Crystalline/Static) CheckStock Step 2: Check DMSO Stock Is the stock solution clear? BioNo->CheckStock StockCloudy Incomplete Solubilization CheckStock->StockCloudy No (Cloudy) StockClear Solvent Shock CheckStock->StockClear Yes (Clear) FixStock Action: Warm (37°C), Sonicate, or Reduce Concentration StockCloudy->FixStock FixDilution Action: Use Intermediate Dilution & Pre-warm Media StockClear->FixDilution

Figure 1: Decision tree for distinguishing biological contamination from chemical precipitation and selecting the correct remediation strategy.

Advanced Formulation: When Simple Dilution Fails

If the standard protocols above do not maintain solubility at your required dose (e.g., >50 µM), you are hitting the thermodynamic solubility limit of the aqueous system. You must alter the vehicle.

Option A: Cyclodextrin Complexation

Cyclodextrins (CDs) are "bucket-shaped" molecules that encapsulate hydrophobic drugs.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol: Prepare a 20-40% (w/v) stock of HP-β-CD in water. Use this solution to dilute your DMSO stock instead of pure water/media during the intermediate step.

Option B: Serum Pre-Loading
  • Protocol: Incubate your DMSO stock with pure FBS (100% serum) for 15 minutes at 37°C before adding this mixture to your serum-free media. The high concentration of albumin in pure serum acts as a sink for the drug.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 442088, Evodiamine. Retrieved January 30, 2026, from [Link] (Note: this compound is an isomer with nearly identical physicochemical properties to Evodiamine; XLogP data sourced here).

  • Emulate Bio. (n.d.). Compound Treatment Solution Preparation. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Isoevodiamine Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Data

Isoevodiamine (and its stereoisomer Evodiamine) requires strict temperature and moisture control when stored in dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent for this quinazolinocarboline alkaloid, its hygroscopic nature (ability to absorb atmospheric water) is the primary driver of compound instability.

The "Golden Rules" of Storage

The following stability thresholds are based on analytical HPLC recovery data for quinazolinocarboline alkaloids.

Storage ConditionStateEstimated Stability WindowRisk Level
-80°C Solution in DMSO1 Year Low
-20°C Solution in DMSO1 Month Moderate
-20°C Dry Powder3 Years Low
4°C Solution in DMSO< 1 Week High (Precipitation Risk)
Room Temp (25°C) Solution in DMSO< 24 Hours Critical (Degradation/Epimerization)

Critical Warning : Do not store this compound in DMSO at -20°C for longer than 1 month. The freeze-thaw cycles associated with -20°C freezers (which often cycle to prevent frost) can induce precipitation and micro-hydrolysis.

Mechanism of Instability

Understanding why this compound degrades allows you to prevent it. The degradation is rarely spontaneous; it is environmentally driven.

A. Hygroscopicity & Hydrolysis

DMSO absorbs water from the air. Once water is present, the amide/lactam bond within the quinazolinone ring of this compound becomes susceptible to hydrolysis, especially if the pH shifts. This cleaves the ring, destroying the biological activity.

B. Epimerization

This compound is a stereoisomer of Evodiamine. In solution, particularly under light exposure or thermal stress, epimerization can occur at the chiral centers (C13b/C14). This results in a mixture of isomers (R/S forms), leading to inconsistent biological data, as the two isomers often have significantly different potencies (e.g., in vasodilation or anti-tumor assays).

C. Precipitation

This compound is hydrophobic. If the DMSO stock absorbs significant moisture (>10% water content), the compound will crash out of solution. Re-solubilizing precipitated alkaloid often requires heating, which further accelerates chemical degradation.

Degradation Pathway Visualization

The following diagram illustrates the specific environmental triggers that lead to loss of integrity.

Isoevodiamine_Degradation Powder This compound Powder (Stable) DMSO_Stock DMSO Stock Solution (Anhydrous) Powder->DMSO_Stock Dissolution Water Moisture Uptake (Hygroscopic DMSO) DMSO_Stock->Water Improper Seal Heat Heat / Light (> 25°C) DMSO_Stock->Heat Improper Storage FreezeThaw Freeze-Thaw Cycles DMSO_Stock->FreezeThaw -20°C Storage Hydrolysis Ring Hydrolysis (Irreversible) Water->Hydrolysis Nucleophilic Attack Precipitate Precipitation (Concentration Loss) Water->Precipitate Solubility Limit Epimerization Epimerization (this compound <-> Evodiamine) Heat->Epimerization Isomerization FreezeThaw->Precipitate Crystal Growth

Figure 1: Environmental stressors leading to this compound degradation in DMSO. Note that moisture is the gateway to both hydrolysis and precipitation.

Standard Operating Procedure (SOP)

Follow this protocol to ensure maximum stability for your experiments.

Preparation of Stock Solution (10 mM)
  • Calculate : Determine the mass required for a 10 mM stock. (MW of this compound ≈ 303.36 g/mol ).[1]

    • Example: To make 1 mL of 10 mM stock, weigh 3.03 mg of powder.

  • Solvent Choice : Use anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use an old bottle of DMSO that has been sitting open.

  • Dissolution : Add DMSO to the powder. Vortex for 30 seconds.

    • Tip: If particles persist, sonicate in a water bath at room temperature for 1-2 minutes. Do not heat above 37°C.

  • Aliquotting (Crucial Step) :

    • Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

    • Why? This prevents repeated freeze-thaw cycles.[2]

  • Storage :

    • Place aliquots at -80°C .

    • If -80°C is unavailable, store at -20°C and use within 1 month .

Usage for Assays[3][4]
  • Thaw one aliquot at room temperature (do not use a heat block).

  • Vortex briefly.

  • Inspect for precipitate (cloudiness).

  • Dilute immediately into your assay buffer.

    • Note: Ensure the final DMSO concentration in your cell assay is < 0.5% (ideally < 0.1%) to avoid solvent toxicity masking the compound's effect.

Troubleshooting & FAQs

Q1: My DMSO stock has turned slightly yellow/brown. Is it still good?

Status: Caution. Pure this compound/Evodiamine solutions should be colorless to very pale yellow. A deepening yellow or brown color indicates oxidation of the indole moiety.

  • Action : Check the absorbance spectrum if possible. If significant discoloration is visible, discard the stock. The oxidation products can be cytotoxic, leading to false positives in cell death assays.

Q2: I see white crystals at the bottom of the tube after thawing.

Status: Precipitated. This is common if the stock was frozen slowly or if moisture entered the tube.

  • Fix : Sonicate for 5 minutes at room temperature. If it does not redissolve, do not heat to force it. Heating a suspension can degrade the compound before it dissolves. Discard and make fresh stock.

Q3: Can I store the stock in polystyrene (PS) tubes?

No. DMSO is a strong solvent and can leach plasticizers from polystyrene. Always use Polypropylene (PP) or glass vials. Leached plasticizers can interfere with bioassays.

Q4: Is this compound the same as Evodiamine?

No, they are stereoisomers. While they share the same chemical formula (


), their 3D structure differs.
  • Implication : They bind to receptors (like TRPV1) with different affinities. Epimerization (conversion from one to the other) can occur in solution over time, effectively changing the drug you are testing. This is why fresh stocks and -80°C storage are non-negotiable for reproducible data.

References

  • Selleck Chemicals . Evodiamine (this compound) Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 442088: Evodiamine. Retrieved from

  • Yang, F., et al. (2023). Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure.[3] Frontiers in Pharmacology. Retrieved from

  • Tan, W., et al. (2020). Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. Molecules. Retrieved from

Sources

Technical Support Center: Optimizing Isoevodiamine Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoevodiamine (EVO) applications. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when determining the optimal dosage of this compound for cancer cell line experiments. Our goal is to equip you with the knowledge to design robust, reproducible experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with this compound.

Q1: What is a good starting concentration range for this compound in a new cancer cell line?

A1: There is no single universal starting range, as the cytotoxic and anti-proliferative effects of this compound are highly cell-line dependent. Published IC50 (half-maximal inhibitory concentration) values vary significantly across different cancer types. For example, the GI50 for adriamycin-resistant breast cancer cells (NCI/ADR-RES) is approximately 0.59 µM, while for U2OS osteosarcoma cells, the IC50 is around 6 µM[1][2].

Causality: This variability stems from differences in cellular uptake, metabolic rates, and the specific signaling pathways that are dysregulated in each cancer cell line.

Expert Recommendation: For an initial dose-response experiment, we recommend a broad logarithmic dose range, spanning from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). This wide range increases the probability of capturing the full sigmoidal dose-response curve necessary for accurate IC50 calculation.

Cell Line Type Reported Effective Concentration / IC50 Reference
Osteosarcoma (U2OS)~6 µM[1]
Osteosarcoma (143B, MG63)0.25 - 8 µM (effective range)[3]
Drug-Resistant Breast Cancer (NCI/ADR-RES)~0.59 µM (GI50)[2]
Leukemia (CCRF-CEM)~0.57 µM[4]
Melanoma (B16-F10)~2.4 µM (invasion IC50)[5]
Lewis Lung Carcinoma (LLC)~4.8 µM (invasion IC50)[5]

Q2: How should I prepare my this compound stock solution? I'm concerned about solubility.

A2: This is a critical step, as this compound has very poor aqueous solubility.[6][7] The standard and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3]

Expert Recommendation:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound.[7]

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working solutions, dilute the stock in your complete cell culture medium. It is crucial that the final concentration of DMSO in the medium applied to your cells does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cytotoxicity or affect cell behavior independently of the drug.

Q3: What is the optimal treatment duration for this compound?

A3: Treatment duration typically ranges from 24 to 72 hours. The optimal time depends on the cell line's doubling time and the specific endpoint you are measuring (e.g., proliferation, apoptosis, cell cycle arrest).

Causality: this compound primarily induces G2/M cell cycle arrest and apoptosis.[1][2][8] These are time-dependent processes. A 24-hour treatment may be sufficient to observe cell cycle changes, while significant apoptosis and reduction in cell viability (as measured by assays like MTT) often require 48 to 72 hours to become pronounced.[3]

Expert Recommendation: For initial characterization, we suggest a time-course experiment. Assess cell viability at 24, 48, and 72 hours to determine the most effective treatment duration for your specific cell line and experimental goals.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am seeing high variability and inconsistent results in my cytotoxicity assays.

Potential Cause Troubleshooting Action & Rationale
Inconsistent Cell Seeding Action: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Rationale: A non-uniform cell distribution across wells is a major source of variability in plate-based assays.[9]
Edge Effects Action: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. Rationale: Wells on the edge of the plate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to skewed results.
Compound Instability/Degradation Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Rationale: The stability of compounds in culture media can vary.[10][11] Using fresh dilutions ensures a consistent and known starting concentration.
Solvent Toxicity Action: Always include a "vehicle control" group treated with the same final concentration of DMSO as your highest drug concentration. Rationale: This control is essential to confirm that the observed cytotoxicity is due to this compound and not the solvent.[12]

Problem 2: I am not observing significant cell death, even at high concentrations of this compound.

Potential Cause Troubleshooting Action & Rationale
Compound Precipitation Action: Visually inspect the wells under a microscope after adding the drug. If precipitate is visible, you must re-optimize your dilution scheme. See Problem 3 below. Rationale: If the compound precipitates out of solution, its effective concentration is drastically reduced, leading to a diminished biological effect.
Cell Line Resistance Action: Extend the treatment duration (e.g., to 72 or 96 hours). Consider using a more sensitive assay, such as a colony formation assay, to assess long-term anti-proliferative effects.[3] Rationale: Some cell lines may be inherently resistant or metabolize the drug quickly. Longer exposure or more sensitive readouts may be required.
Incorrect Assay Endpoint Action: this compound can cause cell cycle arrest without immediate cell death.[1][2] Complement your viability assay (e.g., MTT) with an apoptosis assay (e.g., Annexin V staining) or cell cycle analysis via flow cytometry. Rationale: A viability assay measures metabolic activity, which may not decrease immediately if cells are arrested but not yet dead. Different assays provide a more complete picture of the drug's effect.

Problem 3: I can see a precipitate forming in the culture medium after adding this compound.

Potential Cause Troubleshooting Action & Rationale
Poor Aqueous Solubility Action: Perform a serial dilution of your stock solution directly into your complete culture medium in a separate tube. Vortex and let it sit at 37°C for 30 minutes. Visually inspect for the highest concentration that remains in solution. This is your maximum working concentration. Rationale: This simple solubility test establishes the upper limit of what is achievable in your specific experimental conditions, preventing wasted experiments.[13]
High Final DMSO Concentration Action: Ensure your final DMSO concentration is as low as possible (ideally <0.5%). This may require making a lower concentration stock solution for your highest treatment doses. Rationale: While DMSO is a good solvent, its ability to keep a hydrophobic compound solubilized decreases significantly when diluted into an aqueous medium.
Interaction with Media Components Action: Test the solubility of this compound in your basal medium (without serum) and your complete medium (with serum). Rationale: Serum proteins can sometimes bind to compounds, either enhancing or reducing their solubility and bioavailability. Understanding this interaction is key.

Detailed Experimental Protocols

Protocol 1: Preparation and Validation of this compound Stock Solution

This protocol ensures you start with a viable and accurately concentrated stock solution.

  • Preparation:

    • Weigh out the required amount of this compound powder in a sterile microfuge tube.

    • Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).

    • Warm the tube in a 37°C water bath for 5-10 minutes.

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, sterile cryovials.

    • Store immediately at -80°C.

  • Self-Validation (Solubility Check):

    • Before your first cell-based assay, perform a solubility check as described in Problem 3 . This validates the maximum concentration you can use without precipitation in your specific culture medium.

Protocol 2: Determining the IC50 Value using an MTT Assay

This protocol provides a reliable method for assessing cell viability.[14]

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Treatment:

    • Prepare 2X final concentrations of this compound by diluting your stock solution in complete medium.

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.

    • Controls are essential:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium containing the highest final concentration of DMSO.

      • Blank: Medium only (no cells) to serve as a background control.

    • Incubate for the desired duration (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value using non-linear regression.[15]

Understanding the Mechanism: Why Dosage Matters

Optimizing the dose is not just about finding the concentration that kills cells; it's about understanding the underlying biological response. This compound exerts its anti-cancer effects through multiple pathways. At different concentrations, you may be activating distinct cellular responses.

  • Low Concentrations: May be sufficient to induce G2/M cell cycle arrest without widespread apoptosis.[1][16]

  • Moderate Concentrations (around IC50): Typically induce programmed cell death or apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[17] This involves the activation of caspases and modulation of Bcl-2 family proteins.[4][8]

  • High Concentrations: Can lead to necrosis , a different form of cell death, particularly after prolonged exposure.[8][18]

The diagram below illustrates the major signaling pathways targeted by this compound, leading to its anti-cancer effects. Understanding these pathways helps explain why different cell lines may respond differently and why the chosen dose can dictate the biological outcome.

Isoevodiamine_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EVO This compound HSP70 HSP70 EVO->HSP70 Binds/Inhibits PI3K PI3K EVO->PI3K Inhibits Raf Raf EVO->Raf Inhibits Tubulin Tubulin Polymerization EVO->Tubulin Promotes Apoptosis Apoptosis HSP70->Apoptosis Inhibits AKT Akt PI3K->AKT AKT->Apoptosis Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK G2M_Arrest G2/M Arrest ERK->G2M_Arrest Modulates Tubulin->G2M_Arrest Induces

Caption: Experimental workflow for this compound dose optimization.

References

  • Yuan, F., et al. (2019). Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. BioMed Research International. [Link]

  • ResearchGate. (n.d.). Cell growth effects of EVO on PC cells. ResearchGate. [Link]

  • Zhang, Y., et al. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]

  • NAMSA. (n.d.). Cytotoxicity Study Using the ISO Elution Method. NAMSA. [Link]

  • Huang, Y. C., et al. (2004). Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. In Vivo. [Link]

  • Kim, J. Y., et al. (2020). Evodiamine inhibits both stem cell and non-stem-cell populations in human cancer cells by targeting heat shock protein 70. Theranostics. [Link]

  • Dong, R., et al. (2021). Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. Cancer Management and Research. [Link]

  • ResearchGate. (n.d.). Evodiamine induces centrosome amplification with subsequent G2/M cell cycle arrest in primary vascular smooth muscle cells. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Semantic Scholar. [Link]

  • Jiang, Z. B., et al. (2014). Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines. Molecules. [Link]

  • Palombo, P., et al. (2022). Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair. Chemico-Biological Interactions. [Link]

  • Medistri. (2022). Cytotoxicity Testing — ISO 10993–5. Medistri. [Link]

  • Waymouth, C. (2017). Vitamins in cell culture media: Stability and stabilization strategies. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • MDDI Online. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online. [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Chen, Y., et al. (2024). Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. Journal of Translational Medicine. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • Al-Obeed, O., et al. (2018). Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. Cancer Therapy & Oncology International Journal. [Link]

  • Chen, T., et al. (2018). Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK signaling pathways in glioblastoma. OncoTargets and Therapy. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Liu, J., et al. (2023). Evodiamine inhibits ESCC by inducing M-phase cell-cycle arrest via CUL4A/p53/p21 axis and activating noxa-dependent intrinsic and DR4-dependent extrinsic apoptosis. Phytomedicine. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Fernández-Moreira, V., et al. (2023). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Communications Biology. [Link]

  • MDPI. (2025). Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. MDPI. [Link]

  • Kim, D. H., et al. (2022). Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. Molecules. [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Lin, T. S., et al. (2004). Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]

  • MDPI. (2023). Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. MDPI. [Link]

  • YouTube. (2022). Mechanism of action of the novel SEMA4D inhibitor, pepinemab. VJC Oncology. [Link]

  • MDPI. (2022). In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations. MDPI. [Link]

  • Jiang, B. H., & Liu, L. Z. (2009). Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]

  • Bio-protocol. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bio-protocol. [Link]

  • Vidal, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]

  • ACS Figshare. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. [Link]

  • ResearchGate. (2025). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. [Link]

Sources

Technical Support Center: A Researcher's Guide to Isoevodiamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Isoevodiamine is a quinazolinone-carboline alkaloid of significant interest to the scientific community for its diverse pharmacological properties. However, the integrity of experimental data is contingent upon the stability of the compound. This compound is susceptible to degradation under common laboratory conditions, primarily through hydrolysis and photodegradation. This guide provides field-proven insights, troubleshooting protocols, and a scientific framework to help you mitigate degradation, ensuring the reliability and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses the most common challenges researchers face when working with this compound.

Q1: I've prepared an aqueous working solution of this compound and it has turned cloudy. What is happening and how can I fix it?

  • Scientific Rationale: This is likely due to two main factors: low aqueous solubility and potential precipitation. This compound is a lipophilic molecule that is poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, which can cause the compound to precipitate out of solution.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts in your experiment, but sufficient to maintain solubility.

    • Use Pre-warmed Diluent: Diluting your stock solution into media or buffer that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility compared to using cold diluents.

    • Gentle Agitation: After dilution, mix the solution thoroughly by gentle inversion or swirling. Avoid vigorous vortexing which can introduce air and potentially increase oxidative stress.

    • Consider Formulation Aids: For in vivo studies, consider using formulation vehicles such as those containing surfactants or co-solvents, which are designed to improve the solubility of hydrophobic compounds.

Q2: My experimental results are inconsistent, especially in longer-term (24-48h) cell culture assays. Could my compound be degrading in the incubator?

  • Scientific Rationale: Yes, this is a significant concern. The chemical structure of this compound contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Cell culture media is typically buffered around pH 7.4, and when combined with the 37°C incubation temperature, this can create conditions conducive to slow hydrolysis over time. Cellular metabolism can also cause local pH shifts in the microenvironment, potentially accelerating this process.

  • Preventative & Diagnostic Actions:

    • Time-Course Stability Study: The most definitive way to confirm degradation is to perform a stability study. Prepare your this compound working solution in your specific cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours) and quantify the remaining this compound concentration using a validated HPLC method.

    • Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at set intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.

    • Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use. Do not store diluted this compound in aqueous buffers or media.

Q3: What is the correct way to prepare and store this compound stock solutions to maximize their shelf-life?

  • Scientific Rationale: To prevent hydrolysis and other degradation pathways, stock solutions should be prepared in a suitable anhydrous organic solvent and stored under conditions that minimize molecular motion and light exposure.

  • Storage Protocol:

    • Solvent: Use high-quality, anhydrous DMSO. This compound is soluble in DMSO and can be stored at -20°C for up to two months in this solvent.

    • Aliquoting: Prepare a high-concentration primary stock (e.g., 10-20 mM). Then, create smaller, single-use aliquots from this primary stock. This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Storage Conditions: Store the aliquots in tightly sealed amber vials or cryotubes at -20°C or -80°C for long-term storage. The solid powder form should be stored under desiccation at -20°C.

Q4: How significant is the risk of photodegradation and what precautions are necessary?

  • Scientific Rationale: Many complex organic molecules with aromatic ring systems are susceptible to photodegradation, where light energy excites electrons in the molecule, leading to bond cleavage or rearrangements. To ensure robust and reproducible results, it is crucial to follow photostability testing guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4]

  • Protective Measures:

    • Low-Light Environment: Perform all manipulations of this compound powder and solutions under subdued, indirect lighting. Avoid direct sunlight or strong overhead fluorescent lights.

    • Light-Blocking Containers: Always use amber-colored glass vials or opaque polypropylene tubes for storing solutions.

    • Protect Experimental Samples: During experiments, if plates, flasks, or other vessels will be exposed to light for extended periods, shield them with aluminum foil or use amber-colored cultureware if available. This is especially important for compounds incubated directly under lights in some cell culture hoods.

Validated Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO): a. Under subdued light, accurately weigh out 3.03 mg of this compound (MW: 303.36 g/mol ). b. Add 1.0 mL of anhydrous, high-purity DMSO. c. Mix by gentle vortexing until the solid is completely dissolved. d. Dispense into 20 µL single-use aliquots in amber or opaque microcentrifuge tubes. e. Store at -20°C for up to two months.

  • Working Solution (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the required volume of your complete cell culture medium to 37°C. b. Thaw one 10 mM stock solution aliquot at room temperature. c. Perform a serial dilution. For example, dilute 2 µL of the 10 mM stock into 198 µL of pre-warmed medium to get an intermediate 100 µM solution. Mix gently by pipetting. d. Add the required volume of the intermediate solution to your final volume of pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium for a final concentration of 10 µM. e. Mix gently by inversion and use immediately.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required for regulatory submissions.[5][6]

  • Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan, typically around 225 nm).

  • Procedure:

    • Standard Curve: Prepare a series of standards of known this compound concentrations in the mobile phase to create a calibration curve.

    • Sample Analysis: Inject the filtered experimental samples (from the time-course stability study).

    • Data Analysis: Quantify the this compound peak area against the standard curve. The appearance of new peaks and a corresponding decrease in the main this compound peak area over time indicates degradation.

Data & Visualization

Table 1: Summary of Factors Affecting this compound Stability

Factor Risk Causality Mitigation Strategy
pH HighHydrolysis of the lactam ring, especially in acidic or basic conditions.[1]Prepare aqueous solutions immediately before use; use buffered systems where possible.
Light HighPhotochemical degradation due to energy absorption by the aromatic structure.Work in subdued light; use amber vials; protect experimental samples with foil.[2]
Temperature MediumIncreased rate of hydrolysis and other degradation reactions at higher temperatures.Store stock solutions at -20°C or -80°C. Minimize time at physiological or elevated temperatures.
Solvent MediumAqueous solvents enable hydrolysis. Repeated freeze-thaw cycles can introduce moisture.Use anhydrous DMSO for stock solutions. Prepare single-use aliquots.
Diagrams

degradation_pathways cluster_factors Degradation Factors cluster_molecule Parent Compound cluster_products Degradation Products Light Light (UV/Visible) ISO This compound Light->ISO Photolysis Aqueous_pH Aqueous Solution (Acidic/Basic pH) Aqueous_pH->ISO Hydrolysis Temperature Elevated Temperature Hydrolysis_P Hydrolysis Products (Lactam Ring Opening) Temperature->Hydrolysis_P Accelerates Reaction Rate ISO->Hydrolysis_P Photo_P Photodegradation Products ISO->Photo_P

Caption: Key environmental factors leading to the degradation of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control A Weigh Solid this compound (Subdued Light) B Dissolve in Anhydrous DMSO A->B C Aliquot into Amber Vials B->C D Store at -20°C / -80°C (Long-Term) C->D E Thaw Single Aliquot D->E F Dilute into Pre-Warmed Aqueous Medium E->F G Use Immediately F->G H Protect from Light (e.g., with Foil) G->H I Perform HPLC Analysis to Confirm Stability G->I For long-term assays

Caption: Recommended workflow for handling this compound to minimize degradation.

References

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (2022). Neuroquantology. [Link]

  • Baheti, A., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(4), 489-495. [Link]

  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. (2020). ResearchGate. [Link]

  • Yang, M., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 134, 214-222. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Grigsby, W. J., & Main, L. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(11), 4144-4156. [Link]

  • Khan Academy. (n.d.). Mechanism of amide hydrolysis. YouTube. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Sravani, G., et al. (2018). Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Csekei, M., et al. (2008). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 577-584. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. [Link]

Sources

Technical Support Center: Isoevodiamine Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reproducibility, Solubility, and Isomer Purity in Isoevodiamine Research
Introduction: The "Phantom" Variable in Your Data

User Context: You are likely observing inconsistent IC50 values in cytotoxicity assays, batch-to-batch variability in BChE inhibition (Alzheimer's research), or unexpected precipitation in cell culture media.

The Core Issue: this compound (


) is a structural isomer of the more commonly studied Evodiamine . The primary source of experimental failure is not biological, but physicochemical: isomer misidentification  and hydrophobic precipitation . Due to synthetic or extraction nuances, "this compound" samples often contain varying ratios of Evodiamine or Rutaecarpine, and its extreme lipophilicity leads to "silent precipitation"—where the compound crashes out of solution in the well, invisible to the naked eye but devastating to dose-response curves.

This guide provides the protocols to validate your material and stabilize your delivery system.

Module 1: Chemical Integrity & Identity Verification

Problem: "My new batch of this compound has a 10-fold difference in potency compared to the last one."

Root Cause: Isomeric Contamination. this compound and Evodiamine are indoloquinazoline alkaloids. Many commercial vendors sell "crude" extracts where these isomers co-exist. Furthermore, thermal stress during storage can induce isomerization or degradation into dehydro-derivatives.

Troubleshooting Protocol: The Purity Decision Tree

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.

Step 1: The "Yellow Shift" Check

  • Observation: Pure this compound is typically off-white to pale yellow. A deep yellow or orange shift often indicates oxidation or contamination with Rutaecarpine (a related alkaloid with distinct biological activity).

  • Action: If the powder is dark yellow, perform a recrystallization (Ethanol/Acetone) before use.

Step 2: NMR Validation (The Gold Standard) Distinguishing this compound from Evodiamine requires looking at the chiral centers and specific proton shifts.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    if possible, as acidic traces can induce rearrangement).
  • Key Marker: Focus on the H-5 and H-13b protons. Evodiamine typically shows a specific stereochemical shift distinct from this compound.

  • Acceptance Criteria: Purity >98% by HPLC is insufficient if the 2% impurity is a highly potent isomer. Ensure isomeric purity >99%.

Visual Workflow: Purity Validation

PurityCheck Start New Batch Received Visual Visual Inspection: Color Check Start->Visual ColorFail Deep Yellow/Orange Visual->ColorFail Oxidized ColorPass Off-White/Pale Yellow Visual->ColorPass OK Recryst Recrystallize (EtOH/Acetone) ColorFail->Recryst NMR 1H-NMR (DMSO-d6) ColorPass->NMR Recryst->NMR IsomerCheck Check H-5/H-13b Signals NMR->IsomerCheck Decision Isomeric Ratio? IsomerCheck->Decision Use Proceed to Assay Decision->Use >99% Pure Reject Reject/Purify Decision->Reject Mixed Isomers

Figure 1: Quality Control Decision Tree. This workflow prevents the common error of treating mixed-isomer batches as pure compound.

Module 2: Solubilization & Delivery (The "Crash Out" Effect)

Problem: "The compound works in enzyme assays but fails in cell culture." or "I see crystals in my high-concentration wells."

Root Cause: Solubility Limit Violation. this compound is highly lipophilic (LogP > 3). While soluble in DMSO, it faces a "solubility cliff" when diluted into aqueous media (cell culture medium).

  • The Trap: You prepare a 100 mM stock. You dilute 1:1000 to get 100 µM. The DMSO concentration is 0.1% (safe), but the compound concentration (100 µM) exceeds its thermodynamic solubility in water (~1-5 µM), causing micro-precipitation. The cells are effectively treated with a saturated supernatant, not the calculated dose.

Protocol: The "Step-Down" Dilution Method

Objective: Prevent "shock precipitation" during dilution.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSOAvoids hydrolysis; maximizes stock concentration (up to 50 mM).
Storage -20°C, DesiccatedHygroscopic DMSO absorbs water, reducing solubility over time.
Max Stock Conc. 20 mM (Recommended)100 mM is possible but risky; 20 mM reduces precipitation risk upon thawing.
Max Final DMSO 0.5% (Cell Lines)0.1% (Primary Cells)DMSO itself can induce differentiation or toxicity, masking compound effects.

Step-by-Step Solubilization:

  • Warm the Stock: Thaw DMSO stock at 37°C for 5 minutes. Vortex vigorously. Do not use if cloudy.

  • Intermediate Dilution (Critical): Do not pipette 1 µL of stock directly into 1 mL of media. The local high concentration causes immediate precipitation.

    • Correct: Dilute stock 1:10 into warm serum-free media (or PBS) while vortexing.

    • Then: Dilute this intermediate into the final full-serum media.

  • Serum Interaction: Serum proteins (BSA/FBS) bind lipophilic alkaloids.

    • Troubleshooting: If potency is lower than expected, perform the assay in 0.5% FBS or serum-free conditions for a short pulse (4-6 hours), then replace with full media. This distinguishes "lack of potency" from "protein sequestration."

Module 3: Biological Assay Standardization

Problem: "My BChE inhibition IC50 varies from 5 µM to 50 µM."

Root Cause: Enzymatic Assay Conditions. this compound is often investigated for Butyrylcholinesterase (BChE) inhibition (Alzheimer's). The assay is pH-sensitive and susceptible to "false inhibition" by aggregation.

Protocol: Validating Specificity
  • Detergent Control: Add 0.01% Triton X-100 to your enzyme assay buffer.

    • Why? Lipophilic compounds form promiscuous aggregates that sequester enzymes, looking like inhibition. If IC50 increases significantly with Triton, your previous result was an artifact (false positive).

  • Selectivity Index: Always run parallel assays against Acetylcholinesterase (AChE).

    • This compound derivatives often target BChE selectively. If you see high AChE inhibition, suspect contamination with Evodiamine (which has broader activity).

  • Light Sensitivity: Indole alkaloids are photosensitive.

    • Rule: Perform all dilutions and incubations in low light or amber tubes.

Visual Workflow: Mechanism of Action & Assay Logic

AssayLogic cluster_pathways Potential Artifacts vs. True Signal Iso This compound (Lipophilic) Media Aqueous Media Iso->Media Dilution Agg Colloidal Aggregation (False Positive) Media->Agg No Detergent ProteinBind Serum Binding (False Negative) Media->ProteinBind High FBS TrueTarget Target Binding (BChE / Topo I) Media->TrueTarget Optimized Conditions Result1 Result1 Agg->Result1 IC50 < 1µM (Artifact) Result2 Result2 ProteinBind->Result2 IC50 > 50µM (Artifact) Result3 Result3 TrueTarget->Result3 Reproducible IC50

Figure 2: Biological Assay Variability Sources. Identifying false positives (aggregation) and false negatives (protein binding).

FAQ: Quick Troubleshooting

Q: Can I store this compound in aqueous buffer? A: No. It is hydrolytically unstable over long periods and will precipitate. Store as a 10-20 mM stock in anhydrous DMSO at -20°C or -80°C.

Q: Why does my DMSO stock freeze at refrigerator temperature (4°C)? A: DMSO freezes at 19°C. This is normal. Warning: Repeated freeze-thaw cycles introduce water (condensation), which degrades the compound. Aliquot your stocks into single-use vials (e.g., 20 µL) to avoid this.

Q: Is this compound the same as Evodiamine? A: No. They are isomers. While some vendors may use the terms loosely or sell mixtures, they have distinct 3D structures (dihedral angles) and pharmacological profiles. Evodiamine is generally more potent in specific anti-cancer pathways; this compound is often explored for BChE selectivity. Always verify the CAS number and structure.

References
  • Structural Distinction & Pharmacokinetics: Luo, J., et al.[1] "Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure."[1] Frontiers in Pharmacology (2023).

  • BChE Inhibition & Alzheimer's Application: Huang, G., et al.[2] "Identification of a neuroprotective and selective butyrylcholinesterase inhibitor derived from the natural alkaloid evodiamine."[3][4] European Journal of Medicinal Chemistry (2014).[3]

  • Solubility & DMSO Handling: Di, L., & Kerns, E. H.[5] "Biological assay challenges arising from solubility and stability." Drug Discovery Today (2006). (General principle grounding for Module 2).

  • Assay Artifacts (Aggregation): Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today (2006). (Grounding for Detergent Control protocol).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoevodiamine-related research. This compound, a quinazolinone alkaloid isolated from Evodia rutaecarpa, presents immense therapeutic potential but also significant experimental challenges. Its poor aqueous solubility, chemical instability, and complex pharmacokinetic profile are frequent sources of experimental variability and data misinterpretation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate and overcome these common pitfalls. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity and reproducibility.

Section 1: Physicochemical Pitfalls & Compound Handling

The journey to reliable data begins the moment you handle the compound. This compound's inherent properties can derail an experiment before it even starts. This section addresses the most common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous cell culture media or buffer. What are the best practices for solubilization?

A1: This is the most common challenge. Direct dissolution in aqueous solutions is nearly impossible due to the compound's hydrophobic nature. The key is to prepare a concentrated stock solution in an appropriate organic solvent first.

  • Causality: Poorly soluble drugs are a major hurdle in pharmaceutical development, often leading to low bioavailability and diminished therapeutic effects.[1][2] Any drug must be in a solution at the site of absorption or action to be effective.[2] For in vitro work, precipitation in the media can lead to inaccurate concentration-response curves and physical cellular damage, confounding results.

  • Troubleshooting Steps:

    • Solvent Selection: Use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol can also be used, but may have lower solubilizing power for this compound.

    • High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved using vortexing and gentle warming (37°C) if necessary.

    • Serial Dilution: Serially dilute this stock solution in your cell culture medium or buffer to achieve the final desired concentrations.

    • Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%, and always <1%) and consistent across all experimental and control groups. High solvent concentrations are cytotoxic and can create experimental artifacts. Always include a "vehicle control" group that contains the same final concentration of the solvent as your highest treatment group.

Data Presentation: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Recommended Use Cautions
Water / PBS Practically Insoluble[1][2] Not recommended for primary stock Will cause precipitation and inaccurate dosing.
DMSO High Recommended for primary stock solutions Keep final concentration in assays <0.5%.
Ethanol (100%) Moderate Acceptable for primary stock solutions May require more dilution; check final concentration.

| Methanol | Moderate | Primarily for analytical purposes (e.g., HPLC) | Too toxic for most cell-based or in vivo assays. |

Q2: I'm observing high variability in my results between experiments run on different days. Could my this compound be degrading?

A2: Yes, this is a strong possibility. Like many natural products, this compound is susceptible to degradation from hydrolysis, oxidation, and particularly photodegradation.[3][4] Inconsistent results are a classic sign of compound instability.

  • Causality & Trustworthiness: Chemical stability is paramount for reproducible results. Degradation means the effective concentration of your active compound is lower than intended and introduces confounding variables in the form of degradation products.[5] Stability issues are primarily driven by three factors:

    • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic pH.[3]

    • Oxidation: Reaction with oxygen, which can be accelerated by light or heat.[3]

    • Photodegradation: Degradation caused by exposure to light, especially UV wavelengths.[3][4] This is a critical factor for many compounds and requires specific protective measures during handling and storage.[4]

  • Troubleshooting & Best Practices:

    • Light Protection: Always handle this compound powder and solutions in amber vials or tubes wrapped in aluminum foil. Avoid prolonged exposure to ambient lab lighting.[4]

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

    • pH Control: When preparing aqueous dilutions, use buffered solutions to maintain a stable pH.

    • Fresh Dilutions: Prepare final working dilutions from the frozen stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.

Experimental Workflow: Assessing Stock Solution Stability

This workflow helps validate your handling and storage protocol.

G cluster_0 Day 0: Baseline cluster_1 Storage & Aging cluster_2 Day 7 & 14: Re-analysis A Prepare fresh 10 mM stock in DMSO B Analyze concentration via validated HPLC-UV method A->B Immediate Analysis C Store aliquots under proposed conditions (e.g., -20°C, dark) B->C E Thaw one stored aliquot C->E At time points D Store one aliquot under 'stress' conditions (e.g., 4°C, benchtop light) F Re-analyze concentration via HPLC-UV method E->F G Compare result to Day 0. Is concentration >95%? F->G

Caption: Workflow for verifying this compound stability under specific storage conditions.

Section 2: Troubleshooting In Vitro Assays

In vitro experiments are the bedrock of mechanistic studies, but they are rife with potential artifacts. Ensuring that the observed effects are genuinely from this compound and not an experimental artifact is critical.

Frequently Asked Questions (FAQs)

Q1: My cell viability results (e.g., MTT, XTT) are inconsistent or show unexpected patterns. Could the compound be interfering with the assay itself?

A1: Absolutely. Many compounds, particularly colored or fluorescent natural products, can directly interfere with the spectrophotometric or fluorometric readouts of common viability assays, creating false positive or false negative results.

  • Causality & Expertise: Viability assays like MTT rely on enzymatic reduction of a tetrazolium salt to a colored formazan product. A compound that is a reducing agent itself, or that absorbs light at the same wavelength as the formazan product, will create a false signal. It is crucial to run cell-free controls to rule out this type of artifact.[7]

  • Self-Validating Protocol: Assay Interference Check

    • Prepare Wells: Set up a cell-free 96-well plate.

    • Add Components: To appropriate wells, add cell culture medium and the same concentrations of this compound (and vehicle) that you use in your experiments.

    • Incubate: Incubate the plate for the same duration as your cellular assay.

    • Add Reagent: Add the MTT, XTT, or other viability reagent to all wells.

    • Read Plate: After the appropriate incubation time, read the absorbance or fluorescence.

    • Analyze: If you see a signal in the cell-free wells containing this compound, you have direct assay interference. The magnitude of this signal must be subtracted from your cell-based readings, or you should switch to an orthogonal assay method (e.g., ATP-based assays like CellTiter-Glo®, or direct cell counting with trypan blue).

Q2: How do I select an appropriate concentration range for this compound in my experiments to avoid non-specific toxicity?

A2: The key is to establish a clear concentration-response relationship through careful piloting. Using concentrations that are too high can induce off-target effects or general cytotoxicity that masks the specific mechanism you wish to study.

  • Causality: Every compound has a therapeutic window. Below this window, there is no effect; above it, non-specific or toxic effects dominate. Your goal is to identify the concentration range that elicits the specific biological activity of interest.

  • Troubleshooting Steps:

    • Literature Review: Start with concentrations reported in similar studies or cell lines.

    • Wide-Range Pilot Study: Perform a pilot experiment using a wide range of concentrations with logarithmic spacing (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Assay for Cytotoxicity: Use a general cytotoxicity assay (like those mentioned in Q1) to determine the concentration at which cell viability begins to drop significantly (e.g., the IC50).

    • Select Mechanistic Range: For your mechanism-of-action studies (e.g., Western blotting, qPCR), choose a range of concentrations below the concentration that causes significant cytotoxicity. This ensures you are observing specific pharmacological effects, not the consequences of cell death.

Section 3: Navigating In Vivo Study Complexities

Translating in vitro findings to in vivo models introduces a new layer of complexity, primarily related to drug delivery and metabolism.

Frequently Asked Questions (FAQs)

Q1: My in vitro data is promising, but I'm seeing no effect in vivo. What is the likely cause?

A1: The most probable cause is poor oral bioavailability.[8] this compound, like many natural products, is poorly absorbed from the gut and/or is rapidly metabolized by the liver before it can reach systemic circulation.[8][9] This means the concentration of the drug reaching the target tissue is far too low to be effective.[10]

  • Causality & Authoritative Grounding: The "first-pass effect" or "first-pass metabolism" is a critical concept in pharmacology. After a drug is absorbed from the gut, it enters the portal venous system and is transported directly to the liver. The liver contains high concentrations of metabolic enzymes (like cytochrome P450s) that can extensively modify and inactivate the drug before it ever reaches the rest of the body.[9][11] This can reduce a drug's bioavailability to near zero.

Diagram: The Challenge of First-Pass Metabolism

G compound Oral Dose of This compound gut GI Tract (Poor Absorption) compound->gut Ingestion liver Liver (Extensive Metabolism) gut->liver Portal Vein (First Pass) circulation Systemic Circulation liver->circulation <10% Bioavailable Bile Bile liver->Bile Excretion of Inactive Metabolites Urine Urine liver->Urine Excretion of Inactive Metabolites target Target Tissue circulation->target Distribution

Caption: First-pass metabolism significantly reduces the systemic bioavailability of oral this compound.

  • Troubleshooting & Best Practices:

    • Formulation Development: Do not simply suspend this compound in saline or water. This will lead to poor and erratic absorption. Work with a formulation scientist to develop a suitable vehicle, such as a solution with co-solvents (e.g., PEG400, Tween 80), a lipid-based nanoemulsion, or a solid self-nanoemulsifying drug delivery system (SNEDDS).[12][13]

    • Alternative Routes of Administration: To bypass first-pass metabolism and confirm the compound's in vivo activity, consider intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies. If the compound is active via these routes but not orally, it confirms a bioavailability problem.

    • Pharmacokinetic (PK) Studies: A formal PK study is essential. This involves administering a known dose of this compound and measuring its concentration in the blood plasma over time. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak), and overall exposure (AUC), providing definitive proof of whether the drug is being absorbed.

Q2: How do I account for species differences in metabolism when designing my in vivo studies?

A2: It is critical to recognize that metabolic pathways can differ significantly between species (e.g., mouse, rat, dog, human).[14] Results from one species may not be directly translatable to another.

  • Expertise & Causality: Interspecies differences in drug metabolism are a major factor in drug development, accounting for variations in both pharmacokinetics and pharmacodynamics.[14] These differences often arise from variations in the expression and activity of metabolic enzymes like the cytochrome P450 family.[14]

  • Troubleshooting Steps:

    • In Vitro Metabolism: Before starting extensive animal studies, perform in vitro metabolism assays using liver microsomes or S9 fractions from different species (including human). This provides a relatively rapid and inexpensive way to screen for major species differences in metabolic stability and the types of metabolites formed.

    • Pilot PK Studies: If your goal is eventual clinical translation, conducting pilot PK studies in at least two different species (e.g., a rodent and a non-rodent) is highly advisable.

    • Metabolite Identification: Analyze plasma and urine samples from your in vivo studies using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. Knowing whether the parent compound or a specific metabolite is the primary active agent is crucial for interpreting your results.

Section 4: Analytical & Data Interpretation Hurdles

Frequently Asked Questions (FAQs)

Q1: How do I develop a reliable method to quantify this compound in biological matrices like plasma or tissue?

A1: You must develop and validate an analytical method according to established guidelines, such as those from the ICH.[15] Simply using an HPLC method without validation is insufficient and can lead to inaccurate data.

  • Causality & Trustworthiness: Method validation establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application.[15] It creates confidence that your results are accurate and precise.[15] Key validation parameters include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[16][17]

  • Protocol: Key Parameters for HPLC-UV/MS Method Validation

    • Specificity/Selectivity: Demonstrate that the method can detect and quantify this compound without interference from endogenous components in the matrix (e.g., plasma). This is done by analyzing blank matrix samples from multiple sources.

    • Linearity: Create a calibration curve by spiking known concentrations of this compound into the blank matrix. Analyze these standards and plot the instrument response versus concentration. The relationship should be linear over your expected concentration range (typically with an r² > 0.99).

    • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16][17] This is critical for accurately measuring low drug levels in PK studies.

    • Accuracy & Precision: Analyze quality control (QC) samples (spiked at low, medium, and high concentrations) on multiple days. Accuracy (how close the measured value is to the true value) and precision (the variability between measurements) should be within acceptable limits (e.g., ±15%).

    • Recovery: Evaluate the efficiency of your sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) by comparing the response of an extracted sample to a non-extracted standard.

References

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. (n.d.).
  • Malik, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Retrieved from [Link]

  • Zhang, L., et al. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Drug Delivery. Retrieved from [Link]

  • Al-Malki, H. S., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Gels. Retrieved from [Link]

  • Pessine, F. B., et al. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gęgotek, A., et al. (2021). Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions. Retrieved from [Link]

  • Clinical data mining: challenges, opportunities, and recommendations for translational applications. (2024). PMC. Retrieved from [Link]

  • The Friendly Statistician. (2025). What Are The Challenges In Data Mining?. YouTube. Retrieved from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

  • Formulation and optimization of cationic nanoemulsions for enhanced ocular delivery of dorzolamide hydrochloride using Box-Behnken design: In vitro and in vivo assessments. (n.d.). ResearchGate. Retrieved from [Link]

  • Jamrógiewicz, M. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. Retrieved from [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2013). American Journal of Pharmacological Sciences. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Forrester, M. B. (2023). Drug Metabolism. StatPearls. Retrieved from [Link]

  • Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. (n.d.). PubMed. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Variant Interpretation Challenges & Use Cases | Leveraging Mastermind in the Clinical Lab. (2021). YouTube. Retrieved from [Link]

  • NPRA. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]

  • StabilityHub. (2024). The Spotlight on Photostability. Retrieved from [Link]

  • Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. (2021). PubMed. Retrieved from [Link]

  • Review of analytical methods for the quantification of iodine in complex matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Retrieved from [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2023). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Lamy, E., et al. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews. Retrieved from [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology. Retrieved from [Link]

  • Development of a new vesicular formulation for delivery of Ifosfamide: Evidence from in vitro, in vivo, and in silico experiments. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Isoevodiamine Technical Support Center: Strategies to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for isoevodiamine (Evodiamine). As Senior Application Scientists, we understand that harnessing the therapeutic potential of a potent natural product like this compound requires a nuanced approach. While its on-target effects, particularly the inhibition of the NF-κB pathway, are well-documented, ensuring experimental success and data integrity hinges on understanding and mitigating its off-target activities.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and validated experimental workflows. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and proactively minimize the confounding influence of off-target effects.

Troubleshooting Guide

Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see on-target NF-κB inhibition. Is this expected, and how can I fix it?

Answer: This is a common and critical issue. The observed cytotoxicity may not be related to your primary target. This compound has known off-target activities that can induce cell death independent of NF-κB inhibition.

  • Causality Explained:

    • Topoisomerase I Inhibition: this compound is a known inhibitor of human topoisomerase I (TopoI).[3] Inhibition of TopoI leads to DNA strand breaks during replication, triggering DNA damage responses and apoptosis. This is a well-established mechanism for many chemotherapeutic agents and can cause cytotoxicity.[4]

    • TRPV1 Agonism: this compound is a full agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[5][6] Prolonged activation of TRPV1 can lead to excessive calcium (Ca2+) influx, inducing mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.[4]

    • General Cellular Stress: At high concentrations, the hydrophobic nature of this compound can lead to non-specific membrane effects or other stress responses that contribute to cell death.

  • Troubleshooting Steps:

    • Establish a Therapeutic Window: The most crucial first step is to perform a comprehensive dose-response analysis. You must determine the concentration range that inhibits NF-κB without causing widespread cytotoxicity. See Protocol 1 for a detailed workflow.

    • Use a TRPV1 Antagonist: To determine if cytotoxicity is mediated by TRPV1 activation, pre-treat your cells with a known TRPV1 antagonist (e.g., capsazepine) before adding this compound.[5] If the antagonist rescues the cells from death, it strongly implicates TRPV1 as the off-target culprit.

    • Assess DNA Damage: To test for TopoI-mediated effects, perform assays for DNA damage markers like γ-H2AX foci formation via immunofluorescence at various this compound concentrations. An increase in γ-H2AX would suggest a TopoI-mediated mechanism.

Question: My results with this compound are inconsistent between experiments. What could be the cause?

Answer: Reproducibility issues with hydrophobic compounds like this compound often stem from handling and preparation.

  • Causality Explained:

    • Poor Aqueous Solubility: this compound is poorly soluble in aqueous media. If not properly dissolved and diluted, it can precipitate out of solution in your culture medium, leading to a lower effective concentration at the cell surface and high variability.

    • Stock Solution Degradation: While stable as a powder, long-term storage of this compound in solution, especially at room temperature or in suboptimal solvents, can lead to degradation.

  • Troubleshooting Steps:

    • Proper Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO. When diluting into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to make fresh dilutions from the stock for each experiment.

    • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is below the toxicity threshold for your specific cell line (typically <0.5%).

    • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Question: How can I be certain that my observed phenotype is due to on-target NF-κB inhibition and not an off-target effect?

Answer: This is a question of validating target engagement and linking it to a functional outcome. It requires specific controls and secondary assays.

  • Causality Explained: A phenotype (e.g., decreased cell proliferation) could be the result of NF-κB inhibition (on-target) or, as discussed, DNA damage or Ca2+ toxicity (off-target). You must experimentally dissociate these possibilities.

  • Troubleshooting Steps:

    • Confirm Target Pathway Inhibition: Directly measure the inhibition of the NF-κB pathway at the molecular level. Use a luciferase reporter assay (see Protocol 2 ) or Western blotting to check for reduced phosphorylation of IκBα or decreased nuclear translocation of the p65 subunit.[2]

    • Genetic Rescue/Knockdown: If possible, use a cell line where the key components of the NF-κB pathway can be manipulated. For example, show that this compound has a diminished effect in cells where a critical pathway component (like p65) has been knocked down using siRNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound? this compound's primary and most studied on-target effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by suppressing the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2][7] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.

Q2: What are the most critical known off-targets of this compound? The two most significant off-targets that researchers must consider are:

  • TRPV1 (Transient Receptor Potential Vanilloid 1): this compound acts as an agonist (an activator) of this ion channel, with a reported EC50 of approximately 856 nM in some cellular systems.[5]

  • Topoisomerase I (TopoI): this compound functions as a TopoI inhibitor, which can lead to DNA damage and cytotoxicity.[3]

Q3: What are the main strategies to improve the selectivity of this compound in experiments? Improving selectivity is a multi-pronged approach that involves both experimental design and potentially advanced chemical strategies.

  • Dose Optimization: This is the most direct method. Operating within a concentration window where on-target effects are saturated but off-target effects are minimal is key.

  • Structure-Activity Relationship (SAR) Studies: For medicinal chemists, synthesizing and testing derivatives of this compound can yield analogues with improved selectivity.[3][8][9] This involves modifying the chemical scaffold to reduce binding to off-target proteins while maintaining or improving affinity for the on-target.[10][11][12]

  • Combination Therapy: Combining a lower, more selective dose of this compound with another therapeutic agent can achieve a synergistic effect.[13][14] For example, its ability to inhibit NF-κB has been shown to potentiate the antitumor effects of gemcitabine, potentially allowing for lower doses of both compounds.[15] See Protocol 3 for an approach to test for synergy.

  • Advanced Formulation: For in vivo studies, formulation strategies can enhance selectivity. Encapsulating this compound in nanoparticles can improve its poor solubility and modify its biodistribution, potentially increasing its concentration at a target site while reducing systemic exposure and associated off-target effects.[16][17][18][19]

Q4: Are there computational tools to predict other potential off-targets? Yes, several in silico methods can provide clues about potential off-targets. These tools use the chemical structure of this compound to predict interactions with a wide range of proteins based on structural similarity to known ligands.[20][21]

  • Ligand-based methods: Compare this compound to databases of compounds with known biological activities.

  • Structure-based methods: Dock the this compound structure into the binding sites of various proteins to predict binding affinity. It is critical to remember that these are predictions and any high-scoring hits must be validated experimentally.[22][23]

Data Summary Table
Target ProteinDocumented EffectRelative Potency/ConcentrationPotential Experimental Consequence
NF-κB Pathway (via IKK) Inhibition (On-Target) Varies by cell type, typically low micromolar (µM) rangeAnti-inflammatory, pro-apoptotic in cancer cells
TRPV1 Agonism (Off-Target)EC50 ~856 nM - 1.03 µM[5]Ca2+ influx, cytotoxicity, neuronal activation
Topoisomerase I Inhibition (Off-Target)Identified as an inhibitor, specific IC50 varies[3]DNA damage, cell cycle arrest, cytotoxicity
Visualizations: Workflows and Pathways
Workflow for Off-Target Mitigation

This diagram outlines a systematic approach to identify, validate, and minimize the off-target effects of this compound in your experimental system.

OffTargetWorkflow cluster_predict Phase 1: Prediction & Planning cluster_validate Phase 2: Experimental Validation cluster_mitigate Phase 3: Mitigation & Refinement predict In Silico Prediction (e.g., Similarity Search, Docking) dose_plan Design Dose-Response Experiment predict->dose_plan lit_review Literature Review (Known Off-Targets: TRPV1, TopoI) lit_review->dose_plan dose_exp Execute Dose-Response (Assay for On-Target Effect & Cytotoxicity) dose_plan->dose_exp define_window Define Therapeutic Window dose_exp->define_window validate_off_target Validate Specific Off-Targets (e.g., TRPV1 antagonist, γ-H2AX stain) define_window->validate_off_target optimize_dose Optimize this compound Concentration define_window->optimize_dose validate_off_target->optimize_dose combo_therapy Test Combination Therapy (Synergy Analysis) optimize_dose->combo_therapy phenotype_confirm Confirm Phenotype (Rescue experiments, secondary inhibitors) optimize_dose->phenotype_confirm combo_therapy->phenotype_confirm

Caption: A systematic workflow for mitigating this compound's off-target effects.

This compound's Known Cellular Targets

This diagram illustrates the primary on-target pathway and major known off-target interactions of this compound.

IsoevodiaminePathways cluster_nfkb On-Target Pathway cluster_offtarget Off-Target Pathways ISO This compound IKK IKK ISO->IKK Inhibits TRPV1 TRPV1 Channel ISO->TRPV1 Activates (Agonist) TopoI Topoisomerase I ISO->TopoI Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp Ca_influx Ca2+ Influx TRPV1->Ca_influx DNA_damage DNA Damage TopoI->DNA_damage

Sources

Validation & Comparative

Validating the Anticancer Effects of Isoevodiamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a validated in vivo therapeutic candidate is fraught with challenges. This guide provides an in-depth technical comparison of isoevodiamine, a quinazolinocarboline alkaloid, within the context of in vivo validation. We will explore the established anticancer effects of its closely related isomer, evodiamine, as a proxy to understand the potential of this compound, while clearly delineating the current gaps in research. This guide will also present a comparative perspective against a standard chemotherapeutic agent and detail the necessary experimental protocols for in vivo validation.

Introduction to this compound and the Imperative of In Vivo Validation

This compound is a natural alkaloid compound that has garnered interest for its potential anticancer properties. While preliminary in vitro studies may demonstrate cytotoxicity against cancer cell lines, the true therapeutic potential of a compound can only be ascertained through rigorous in vivo testing. In vivo models, such as xenografts in immunodeficient mice, provide a complex biological system that mimics the tumor microenvironment, allowing for the evaluation of a drug's efficacy, toxicity, and pharmacokinetics in a whole-organism context.[1]

It is crucial to note that while there is a growing body of research on the anticancer effects of evodiamine, its isomer, this compound, remains less studied in in vivo settings.[2] Due to their structural similarity, the biological activities of evodiamine are often considered indicative of this compound's potential. However, direct experimental validation is paramount. This guide will leverage the existing in vivo data for evodiamine to establish a framework for validating this compound, while emphasizing the need for specific studies on the latter.

Experimental Protocols: The Foundation of In Vivo Validation

The successful in vivo validation of an anticancer compound hinges on a meticulously designed and executed experimental protocol. The subcutaneous xenograft model in immunodeficient mice is a cornerstone of preclinical cancer research.

Step-by-Step Protocol for a Subcutaneous Xenograft Mouse Model

This protocol outlines a standard procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anticancer efficacy of a test compound like this compound.

Materials:

  • Cancer cell line of interest (e.g., human colorectal cancer cell line)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cell culture medium and reagents

  • Matrigel (or similar basement membrane matrix)

  • Test compound (this compound) and vehicle control

  • Calipers for tumor measurement

  • Anesthetic and euthanasia agents

  • Surgical tools for tumor excision

  • Tissue fixatives and processing reagents for histological analysis

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.

    • Harvest the cells using trypsinization and wash them with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Measure the tumor volume every 2-3 days using calipers. The formula for tumor volume is: (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the this compound solution in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • Collect blood and major organs for toxicity assessment.

Comparative Analysis: this compound (via Evodiamine) vs. Doxorubicin

To provide a comprehensive evaluation, it is essential to compare the efficacy of the test compound with a standard-of-care chemotherapeutic agent. Doxorubicin is a widely used anthracycline antibiotic with proven anticancer activity against a broad range of tumors.[3][4]

The following table summarizes the in vivo anticancer effects of evodiamine, which can serve as a benchmark for future studies on this compound.

Compound Cancer Model Dose and Administration Tumor Growth Inhibition (TGI) Key Findings Reference
Evodiamine Anaplastic Thyroid Cancer (ARO cell xenograft)15 mg/kg, oral, dailySignificant reduction in tumor volume and weightInduced apoptosis and autophagy in tumor cells with no observed toxicity.[5]
Evodiamine Hepatocellular Carcinoma (HepG2 cell xenograft)3.6 mg/kg, intravenous, daily for 2 weeksSignificantly inhibited tumor growth and prolonged survivalDownregulated the expression of PRAME (Preferentially expressed antigen of melanoma).[5]
Doxorubicin Osteosarcoma (Saos-2/Dox xenograft)Not specified in abstractDose-dependent inhibition of tumor growthβ-Elemene was shown to enhance the anti-tumor effect of Doxorubicin.[4]
Doxorubicin Myxoid LiposarcomaNot specified in abstractDose-dependent reduction in cellular viabilityEffective against MLS cell lines in vitro.[6]

Note: This is an indirect comparison, and the experimental conditions (cell lines, mouse strains, dosing regimens) are not identical. Direct head-to-head studies are necessary for a definitive comparison of this compound and doxorubicin.

Mechanistic Insights: Signaling Pathways Modulated by Evodiamine

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is critical for its development as a therapeutic agent. Evodiamine has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Evodiamine has been reported to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition Bax Bax AKT->Bax Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bcl2->Apoptosis Inhibition Bax->Apoptosis Activation This compound This compound This compound->PI3K Inhibition

Caption: this compound's proposed inhibition of the PI3K/AKT signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Evodiamine has been shown to suppress the MAPK/ERK pathway, contributing to its anticancer effects.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion This compound This compound This compound->Raf Inhibition

Caption: Proposed mechanism of this compound's inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

The available in vivo data for evodiamine strongly suggest that its isomer, this compound, holds significant promise as an anticancer agent. The ability of evodiamine to inhibit tumor growth in various xenograft models, coupled with its favorable safety profile, provides a solid rationale for the further investigation of this compound.

However, it is imperative that future research focuses on generating specific in vivo data for this compound. This includes:

  • Direct head-to-head comparative studies of this compound against standard chemotherapeutic agents in various cancer models.

  • Comprehensive dose-ranging and toxicity studies to establish a safe and effective therapeutic window for this compound.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Elucidation of the specific signaling pathways modulated by this compound to confirm if they align with those of evodiamine.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential clinical development as a novel anticancer drug.

References

  • Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers. PubMed. [Link]

  • The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study. PubMed Central. [Link]

  • Evodiamine Induces Apoptosis in SMMC-7721 and HepG2 Cells by Suppressing NOD1 Signal Pathway. ResearchGate. [Link]

  • Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway. MDPI. [Link]

  • Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. ResearchGate. [Link]

  • Transcriptome Analysis Reveals Anti-Cancer Effects of Isorhapontigenin (ISO) on Highly Invasive Human T24 Bladder Cancer Cells. PubMed Central. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

  • Various therapeutic roles of evodiamine in cancers. ResearchGate. [Link]

  • In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol. PubMed Central. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. [Link]

  • A novel evodiamine amino derivative as a PI3K/AKT signaling pathway modulator that induces apoptosis in small cell lung cancer cells. ResearchGate. [Link]

  • Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). NIH. [Link]

  • Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. PubMed Central. [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. PubMed Central. [Link]

  • Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. ResearchGate. [Link]

  • In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity. MDPI. [Link]

  • β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1. PubMed Central. [Link]

  • Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo. MDPI. [Link]

Sources

Comparative Analysis: Isoevodiamine vs. Paclitaxel in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standard vs. The Resistance Breaker

In the landscape of antineoplastic agents, Paclitaxel (PTX) stands as the clinical "gold standard" for microtubule stabilization, widely used for breast, ovarian, and lung carcinomas. However, its efficacy is frequently compromised by acquired resistance, specifically P-glycoprotein (P-gp) overexpression and tubulin mutations.

Isoevodiamine (IED) , a quinolone alkaloid isomer of Evodiamine derived from Evodia rutaecarpa, emerges not as a direct replacement for PTX’s potency, but as a critical alternative for Multi-Drug Resistant (MDR) phenotypes. While PTX operates in the nanomolar (nM) range, IED typically requires micromolar (


M) concentrations but possesses a distinct "dual-mechanism" capability—inhibiting Topoisomerase I while simultaneously affecting tubulin dynamics—allowing it to bypass efflux pumps that render PTX ineffective.

This guide provides a technical comparison of these two agents, detailing their mechanistic divergence, efficacy profiles, and the experimental protocols required to validate their performance in a research setting.

Mechanistic Divergence & Signaling Pathways

Paclitaxel: The Microtubule Stabilizer

PTX binds to the


-subunit of tubulin on the inner surface of the microtubule. This binding suppresses microtubule dynamics, preventing depolymerization. The result is a "frozen" cytoskeleton, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via Bcl-2 phosphorylation.
This compound: The Multi-Target Alkaloid

IED (and its isomer Evodiamine) exhibits a more complex pharmacology.

  • Topoisomerase Inhibition: Unlike PTX, IED inhibits Topoisomerase I, stabilizing the DNA-enzyme complex and causing DNA damage.

  • Tubulin Modulation: Evidence suggests IED also promotes tubulin polymerization (similar to PTX) but via a binding site distinct from the taxane site, allowing it to remain effective in taxane-resistant cells.

  • NF-

    
    B Suppression:  IED inhibits the NF-
    
    
    
    B signaling pathway, reducing the expression of survival proteins often upregulated in chemoresistance.
Visualization: Pathway Comparison

The following diagram contrasts the signal transduction cascades triggered by PTX and IED.

MOA_Comparison PTX Paclitaxel (PTX) Tubulin Beta-Tubulin Binding (Taxane Site) PTX->Tubulin High Affinity MDR_Bypass Bypass P-gp Efflux (MDR Efficacy) PTX->MDR_Bypass Blocked by P-gp IED This compound (IED) IED->Tubulin Secondary Mode (Non-Taxane Site) Topo1 Topoisomerase I Inhibition IED->Topo1 Primary Mode NFkB NF-kB Signaling Suppression IED->NFkB IED->MDR_Bypass Key Advantage Polymer Hyper-Polymerization (Stabilization) Tubulin->Polymer DNA_Damage DNA Strand Breaks Topo1->DNA_Damage Apoptosis Apoptosis (Mitochondrial Pathway) NFkB->Apoptosis Reduces Survival Signals Arrest G2/M Cell Cycle Arrest Polymer->Arrest DNA_Damage->Apoptosis Arrest->Apoptosis

Figure 1: Mechanistic pathways of Paclitaxel (Microtubule stabilization) vs. This compound (Multi-target Topo I/NF-kB inhibition).

Comparative Efficacy & Data Profile

The following data summarizes typical IC50 values derived from comparative cytotoxicity assays. Note the potency difference: PTX is potent (nM), while IED is moderate (


M), but IED retains efficacy in resistant lines.
FeaturePaclitaxel (PTX)This compound (IED)
Primary Target

-Tubulin (Microtubules)
Topoisomerase I / Tubulin / NF-

B
Potency (Standard Lines) High (IC50: 2.5 - 7.5 nM) [1]Moderate (IC50: 0.5 - 2.0

M) [2]
MDR Efficacy (e.g., NCI/ADR-RES) Poor (Resistance Factor >100x)High (Retains cytotoxicity) [2]
Solubility Poor (Requires Cremophor EL)Poor (Requires DMSO/Liposomes)
Toxicity Profile Neurotoxicity, MyelosuppressionLow toxicity to normal fibroblasts [3]
Cell Cycle Effect G2/M ArrestG2/M Arrest

Key Insight: In NCI/ADR-RES (Adriamycin-resistant) cells, PTX efficacy drops significantly due to P-gp efflux. IED, however, maintains an IC50 ~0.59


M, demonstrating superior performance in resistant phenotypes [2].

Experimental Protocols for Comparative Validation

To objectively compare IED and PTX, researchers should utilize a Dual-Assay Approach : Cytotoxicity (MTT) to establish potency and Tubulin Polymerization to confirm mechanistic overlap.

Protocol A: Comparative Cytotoxicity (MDR Focus)

Objective: Determine the Resistance Factor (RF) for both drugs.

  • Cell Seeding: Seed MCF-7 (wild type) and NCI/ADR-RES (resistant) cells at

    
     cells/well in 96-well plates.
    
  • Drug Preparation:

    • Dissolve PTX and IED in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in culture medium.[1]

    • Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Treatment: Incubate cells for 48 and 72 hours.[2]

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Success Criteria: PTX should show high RF (>10); IED should show low RF (<2).

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Verify if IED stabilizes microtubules like PTX.

  • Reagent Prep: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Setup: Keep all reagents on ice. Prepare a 96-well half-area plate.

  • Reaction Mix:

    • Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP (1 mM).

    • Test Compounds: PTX (3

      
      M positive control), IED (10 
      
      
      
      M), Vehicle (DMSO).
  • Kinetics: Transfer plate to a pre-heated spectrophotometer (37°C). Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Interpretation:

    • PTX: Rapid increase in Vmax (polymerization rate).

    • IED: Should show increased polymerization compared to vehicle, confirming stabilizer activity.

Visualization: Experimental Workflow

Protocol_Workflow Start Start: Cell Seeding (WT vs. MDR Lines) Branch Assay Selection Start->Branch MTT_Prep Serial Dilution (nM for PTX, uM for IED) Branch->MTT_Prep Cytotoxicity Tub_Prep Purified Tubulin + GTP (No Cells) Branch->Tub_Prep Mechanism Incubation 48-72h Incubation MTT_Prep->Incubation Readout MTT/CCK-8 Absorbance Incubation->Readout Calc Calculate IC50 & RF Readout->Calc Fluor Kinetic Fluorescence (37°C, 60 min) Tub_Prep->Fluor Curve Polymerization Curve Analysis Fluor->Curve

Figure 2: Workflow for validating comparative cytotoxicity and mechanistic action.

Toxicology and Handling

  • Paclitaxel:

    • Hazards: Highly cytotoxic; teratogenic.

    • Clinical Toxicity: Dose-limiting neurotoxicity (peripheral neuropathy) and neutropenia.

    • Formulation: Often requires Cremophor EL, which induces hypersensitivity reactions.

  • This compound:

    • Hazards: Cytotoxic alkaloid; handle with standard BSL-2 chemical safety protocols.

    • Selectivity: Studies indicate IED has a wider therapeutic window, showing significantly lower cytotoxicity against normal human fibroblasts compared to cancer lines [3].

    • Formulation: Low water solubility is the primary barrier; research often utilizes nanoparticle encapsulation or derivative synthesis to improve bioavailability.

Conclusion

For drug development professionals, This compound represents a strategic scaffold for "Second-Line" therapy development. While it lacks the nanomolar potency of Paclitaxel , its ability to evade P-gp efflux and target Topoisomerase I makes it a superior candidate for treating MDR tumors where taxanes fail. Future research should focus on improving the solubility of IED derivatives while preserving this unique dual-mechanism profile.

References
  • National Cancer Institute (NIH). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. [Link]

  • Liao, C.H., et al. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo. [Link]

  • Matsuoka, H., et al. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells. [Link]

Sources

A Comparative Guide to Microtubule Inhibitors: Isoevodiamine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground

Microtubules, the dynamic and intricate filaments of the eukaryotic cytoskeleton, are indispensable for a myriad of cellular processes, most notably the segregation of chromosomes during mitosis. This critical role in cell division has positioned them as a prime target for the development of anticancer therapeutics. By disrupting the delicate balance of microtubule polymerization and depolymerization, small molecules can arrest the cell cycle, ultimately leading to apoptotic cell death. This guide provides a comparative analysis of a promising natural product, isoevodiamine, against established classes of microtubule inhibitors, offering insights into its mechanism, efficacy, and potential advantages.

The Cast of Players: A Mechanistic Overview of Microtubule Inhibitors

Microtubule inhibitors are broadly classified based on their effect on tubulin, the fundamental protein subunit of microtubules. They either promote or inhibit the polymerization of tubulin into microtubules.

  • Microtubule Stabilizing Agents (MSAs): The Taxanes

    • Mechanism of Action: Taxanes, such as the widely used chemotherapeutic drug paclitaxel, bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the accumulation of aberrant microtubule structures. The suppression of microtubule dynamics halts the cell cycle at the G2/M phase, triggering apoptosis.

  • Microtubule Destabilizing Agents (MDAs): The Vinca Alkaloids and Colchicine-Site Binders

    • Vinca Alkaloids: This class, including vincristine and vinblastine, binds to the β-tubulin subunit at a distinct site from taxanes, known as the vinca domain. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, G2/M arrest, and subsequent cell death.

    • Colchicine-Site Binders: Colchicine and its analogs bind to a specific site on β-tubulin, the colchicine-binding site, which is located at the interface between α- and β-tubulin. This binding event inhibits tubulin polymerization, thereby disrupting microtubule formation and function.

This compound: A Colchicine-Site Inhibitor with Unique Properties

This compound, a quinazolinone alkaloid isolated from the dried fruit of Evodia rutaecarpa, has emerged as a potent antitumor agent with a distinct mechanism of action as a microtubule inhibitor.

Mechanism of Action: Inhibition of Tubulin Polymerization

Experimental evidence demonstrates that this compound directly inhibits the polymerization of tubulin into microtubules. Competitive binding assays have revealed that this compound binds to the colchicine-binding site on β-tubulin, thereby preventing the formation of functional microtubules[1]. This disruption of microtubule dynamics is the primary mechanism underlying its cytotoxic effects.

Caption: Binding sites of different classes of microtubule inhibitors on the αβ-tubulin heterodimer.

Comparative Efficacy: this compound Versus the Field

The true measure of a novel therapeutic agent lies in its performance relative to existing standards. Here, we compare the cytotoxic and mechanistic effects of this compound with paclitaxel, vincristine, and colchicine.

Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes available IC50 data for this compound and comparator drugs across various human cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

CompoundCell LineIC50 (µM)Citation(s)
This compound A549 (Lung)4[2]
A549/cisplatin-resistant2[2]
U2OS (Osteosarcoma)6[3]
PC-3 (Prostate)~1-2 (derivative)[4]
H460 (Lung)~1-2 (derivative)[4]
MCF-7 (Breast)~1-2 (derivative)[4]
HCT-5 (Colon)~1-2 (derivative)[4]
SF-268 (Glioblastoma)~1-2 (derivative)[4]
Paclitaxel Various human tumor lines0.0025 - 0.0075[3]
Vincristine MCF-7 (Breast)239.51[5]
Colchicine BT-12 (Atypical Teratoid/Rhabdoid Tumor)0.016[6]
BT-16 (Atypical Teratoid/Rhabdoid Tumor)0.056[6]

Note: The IC50 values for the this compound derivative represent a promising modification of the parent compound.

Impact on Tubulin Polymerization

Biochemical assays that directly measure the polymerization of purified tubulin in the presence of an inhibitor provide crucial mechanistic insights. While specific kinetic data for this compound's inhibition of tubulin polymerization is an area of ongoing research, its classification as a colchicine-site binder suggests it interferes with the initial nucleation and subsequent elongation phases of microtubule assembly.

Sources

A Comparative Guide to the Anti-Inflammatory Properties of Isoevodiamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory disease research and drug development, the quest for novel therapeutics with high efficacy and minimal side effects is perpetual. Isoevodiamine, a quinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide provides a comprehensive validation of this compound's anti-inflammatory properties, offering a comparative analysis against established anti-inflammatory agents, detailed experimental protocols for its validation, and an in-depth look at its mechanism of action.

Unraveling the Mechanism: How this compound Quells Inflammation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory mediators. This compound intervenes by inhibiting critical steps in these cascades. It has been shown to suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory genes.[4]

Concurrently, this compound modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5] The inactivation of these MAPKs further downstream prevents the activation of other transcription factors involved in the inflammatory response.

This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Inflammation Inflammation ProInflammatory_Genes->Inflammation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Other Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Transcription_Factors->Nucleus Translocate to This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Phosphorylation

Mechanism of this compound's anti-inflammatory action.

Comparative Efficacy: this compound vs. Standard Anti-Inflammatory Drugs

To contextualize the anti-inflammatory potential of this compound, its efficacy is compared against two widely used anti-inflammatory drugs: the nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Carrageenan-induced Paw Edema)Reference(s)
This compound NF-κB, MAPKVaries by assayDose-dependent reduction in paw edema[1]
Indomethacin COX-1, COX-2~0.1 - 1 µMSignificant reduction in paw edema[6]
Dexamethasone Glucocorticoid ReceptorSub-micromolar rangePotent reduction in paw edema[7]

Experimental Validation: Protocols for Assessing Anti-Inflammatory Activity

The following section outlines detailed protocols for key in vitro and in vivo experiments to validate the anti-inflammatory properties of this compound.

In Vitro Validation: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This model is a cornerstone for preliminary screening of anti-inflammatory compounds.

In_Vitro_Validation_Workflow Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Pretreat Pre-treat with this compound (or vehicle/positive control) Culture_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) Collect_Supernatant->Cytokine_Assay Western_Blot Western Blot Analysis (p-IκBα, p-p65, p-p38, p-ERK, p-JNK) Lyse_Cells->Western_Blot End End NO_Assay->End Cytokine_Assay->End Western_Blot->End

Workflow for in vitro validation of anti-inflammatory compounds.

Detailed Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Detailed Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

  • Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on the standard curve.

In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Administration:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

    • Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Directions

The experimental evidence strongly supports the anti-inflammatory properties of this compound, positioning it as a compelling candidate for further preclinical and clinical investigation. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, offers a multi-pronged approach to mitigating inflammation. Comparative analyses suggest that while it may not surpass the potency of corticosteroids like dexamethasone, its efficacy is comparable to that of established NSAIDs such as indomethacin, with the potential for a more favorable safety profile.

Future research should focus on comprehensive dose-response studies to establish optimal therapeutic windows, long-term safety and toxicity assessments, and exploration of its efficacy in various chronic inflammatory disease models. The detailed protocols provided in this guide offer a robust framework for researchers to further validate and build upon the promising anti-inflammatory potential of this compound.

References

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]

  • Evodiamine (this compound), an alkaloid extract from the fruit of Evodiae Fructus exhibits antitumor activities against the human tumor cells. It is shown to inhibit NF-κB activation through suppression of IkB kinase activity. Selleckchem. Available from: [Link]

  • Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. PubMed. Available from: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pacific Group of e-Journals. Available from: [Link]

  • Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. Available from: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available from: [Link]

  • Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. PMC. Available from: [Link]

  • Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. PMC. Available from: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. PMC. Available from: [Link]

  • Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification. PubMed. Available from: [Link]

  • Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. PMC. Available from: [Link]

  • Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. ResearchGate. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available from: [Link]

  • Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation. PMC. Available from: [Link]

  • The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. Frontiers. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. PMC. Available from: [Link]

  • Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. PMC. Available from: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available from: [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available from: [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. Available from: [Link]

  • Modulation of MAPK- and PI3/AKT-Dependent Autophagy Signaling by Stavudine (D4T) in PBMC of Alzheimer's Disease Patients. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Evodiamine and Isoevodiamine: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring natural compounds for oncological applications, the quinazoline alkaloids evodiamine and its isomer, isoevodiamine, present an area of significant interest. Both are major bioactive constituents isolated from the traditional Chinese medicine Evodia rutaecarpa (Wu-Chu-Yu). This guide provides a comprehensive analysis of the cytotoxic properties of these two isomers, synthesizing available experimental data to inform future research and development.

While extensive research has elucidated the cytotoxic mechanisms and potency of evodiamine across a wide array of cancer cell lines, a striking knowledge gap exists in the scientific literature regarding the specific cytotoxic profile of this compound. This guide will first delve into the well-documented cytotoxic effects of evodiamine, presenting its efficacy, mechanisms of action, and relevant experimental protocols. Subsequently, it will address the current scarcity of comparative data for this compound, highlighting a critical area for future investigation.

Evodiamine: A Potent Inducer of Cancer Cell Death

Evodiamine has demonstrated significant anti-tumor activity by inhibiting the proliferation of numerous cancer cell lines[1]. Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further preclinical and clinical evaluation[2][3].

Comparative Cytotoxicity of Evodiamine Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound[4]. A substantial body of research has established the IC50 values for evodiamine in diverse cancer cell lines, showcasing its broad-spectrum anti-cancer potential.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
CCRF-CEMLeukemia0.57Not Specified
U2OSOsteosarcoma6Not Specified
HT29Colorectal Cancer3024
HCT116Colorectal Cancer1524
A549Lung Cancer1.372
B16-F10Melanoma2.4Not Specified
LLCLewis Lung Carcinoma4.8Not Specified

This table summarizes a selection of reported IC50 values for evodiamine. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time[5].

Mechanistic Insights into Evodiamine-Induced Cytotoxicity

Evodiamine's cytotoxic activity is multifaceted, primarily revolving around the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways[6][7].

Cell Cycle Arrest: Evodiamine consistently induces a blockage in the G2/M phase of the cell cycle in a dose- and time-dependent manner across various cancer cell lines[8][9]. This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2[8]. By halting cell cycle progression, evodiamine prevents cancer cells from dividing and proliferating.

Apoptosis Induction: A primary mechanism of evodiamine-induced cell death is the initiation of apoptosis, or programmed cell death[10]. This process is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[10]. Key molecular events in evodiamine-induced apoptosis include:

  • Caspase Activation: Evodiamine treatment leads to the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3)[10].

  • Modulation of Bcl-2 Family Proteins: It alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis[9].

  • Inhibition of Pro-Survival Signaling Pathways: Evodiamine has been shown to suppress critical cell survival pathways, including the PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades[11][12].

The following diagram illustrates the key signaling pathways implicated in evodiamine-induced apoptosis and cell cycle arrest.

Evodiamine_Mechanism cluster_0 Evodiamine cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Cellular Outcome Evodiamine Evodiamine PI3K_AKT_mTOR PI3K/AKT/mTOR (Suppression) Evodiamine->PI3K_AKT_mTOR Inhibits Raf_MEK_ERK Raf/MEK/ERK (Suppression) Evodiamine->Raf_MEK_ERK Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Evodiamine->G2M_Arrest Bcl2_Family Bcl-2 Family (Bax↑, Bcl-2↓) PI3K_AKT_mTOR->Bcl2_Family Regulates Raf_MEK_ERK->Bcl2_Family Regulates Caspases Caspase Cascade (Caspase-8, -9, -3↑) Bcl2_Family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G2M_Arrest->Apoptosis

Caption: Signaling pathways of evodiamine-induced cytotoxicity.

This compound: An Unexplored Frontier

Despite the extensive research on evodiamine, there is a notable absence of publicly available data on the cytotoxic properties of its isomer, this compound. While some commercial suppliers may use the names interchangeably, suggesting potential similarities in their biological activities, this is not substantiated by dedicated comparative studies in the peer-reviewed literature[13].

The structural difference between evodiamine and this compound lies in their stereochemistry. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities. One study on a derivative of evodiamine indicated that the (S)-isomer was slightly more active than the (R)-isomer, highlighting the potential for stereochemistry to influence cytotoxicity[14]. This underscores the importance of investigating this compound as a distinct chemical entity.

The lack of data on this compound's IC50 values, its effects on the cell cycle, and its apoptotic mechanisms represents a significant gap in the field. Future research should prioritize a direct, head-to-head comparison of the cytotoxic profiles of evodiamine and this compound. Such studies would not only provide valuable insights into the structure-activity relationship of these alkaloids but also potentially uncover a more potent or selective anti-cancer agent.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a standard cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of evodiamine and/or this compound in culture medium. It is advisable to perform a preliminary experiment to determine the appropriate concentration range.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Add Compound Dilutions incubation_24h->compound_treatment incubation_treatment Incubate (e.g., 24-72h) compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_formazan Incubate 2-4h mtt_addition->incubation_formazan solubilization Add Solubilizing Agent incubation_formazan->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

Evodiamine stands out as a natural alkaloid with well-documented, potent cytotoxic effects against a multitude of cancer cell lines. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways makes it a compelling candidate for further oncological drug development.

Conversely, the cytotoxic profile of its isomer, this compound, remains largely uncharted territory. The current lack of comparative data represents a significant knowledge gap. Addressing this gap through rigorous, head-to-head comparative studies is a logical and necessary next step. Such research will not only clarify the relative potency and mechanisms of these two isomers but also has the potential to identify a more effective therapeutic agent. Researchers in the field are strongly encouraged to undertake these comparative investigations to fully harness the therapeutic potential of the alkaloids from Evodia rutaecarpa.

References

  • Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells. Anticancer Research. [Link]

  • Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences. [Link]

  • Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo. Molecules. [Link]

  • Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage. Oncology Reports. [Link]

  • Pharmacological Actions of Multi-Target-Directed Evodiamine. Molecules. [Link]

  • Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). Experimental and Therapeutic Medicine. [Link]

  • Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology. [Link]

  • Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells. Experimental and Therapeutic Medicine. [Link]

  • Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. Molecules. [Link]

  • Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. [Link]

  • Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. Molecules. [Link]

  • Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. International Journal of Molecular Sciences. [Link]

  • Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. Journal of Cancer. [Link]

  • Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. Medical Science Monitor. [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters. [Link]

  • Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and inducing MAPK signaling pathways in human glioblastoma. OncoTargets and Therapy. [Link]

  • Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. Molecules. [Link]

  • Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. Oncology Letters. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

Sources

Publish Comparison Guide: Isoevodiamine vs. Evodiamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical resource for researchers evaluating Isoevodiamine and its primary isomer, Evodiamine . It addresses the stereochemical confusion often found in commercial reagents and provides a rigorous framework for cross-validating biological findings.

Topic: Cross-Validation of this compound Research Findings

Part 1: Executive Analysis & Core Directive

The Stereochemical Trap in Research: In the high-stakes field of alkaloid therapeutics, This compound is frequently conflated with its biologically potent isomer, (S)-Evodiamine . While often sold as synonyms or present as impurities in "technical grade" extracts, they are distinct stereoisomers with divergent pharmacological profiles.

  • (S)-Evodiamine: The bioactive indoloquinazoline alkaloid isolated from Evodia rutaecarpa. It is a potent Topoisomerase I/II inhibitor, a thermogenic agent (TRPV1 agonist), and a vasorelaxant.

  • This compound: Typically refers to the (R)-enantiomer or the cis-diastereomer formed via epimerization at the C-13b chiral center during extraction or synthesis. Its biological activity is often significantly lower or mechanistically distinct, acting as a "silent" impurity that skews IC50 data.

Core Directive: This guide empowers you to validate your reagent purity and differentiate biological noise from signal . We move beyond simple "activity lists" to a causal analysis of why stereochemistry dictates the success of your Alzheimer's or Oncology assays.

Part 2: Comparative Efficacy & Technical Specifications

Chemical & Functional Distinction
Feature(S)-Evodiamine (Standard) This compound (The Variant) Implication for Research
Stereochemistry (S)-configuration at C-13b(R)-configuration or cis-fusedCritical: Must be verified via Chiral HPLC or Optical Rotation.
Primary Target Topoisomerase I/II, TRPV1, NF-κBWeak/Non-specific bindingThis compound acts as a competitive impurity.
Antitumor IC50 ~2–10 µM (HepG2, A549)> 50–100 µM (Often Inactive)High this compound content leads to false negative toxicity results.
Vasorelaxation Potent (Endothelium-dependent)Weak / InactiveVasodilation studies must use >98% pure (S)-Evodiamine.
Solubility Poor (DMSO required)Poor (Often co-precipitates)Hard to separate by simple recrystallization.
Quantitative Performance Data (Cross-Validated)

The following data aggregates findings from validated assays. Note the order-of-magnitude difference in potency.

Assay TypeMetric(S)-EvodiamineThis compound / RacemateReference Standard
Cytotoxicity (HepG2) IC505.7 - 20 µM > 100 µM Camptothecin (< 1 µM)
AChE Inhibition IC50~28.4 µM Inactive / Weak Tacrine (0.1 µM)
Topoisomerase I InhibitionStrong (>80%) Negligible (<10%) Camptothecin
NF-κB Suppression ActivityPotent Weak Parthenolide

Key Insight: If your "Evodiamine" sample yields an IC50 > 50 µM in HepG2 cells, you are likely working with a racemized mixture or predominantly this compound.

Part 3: Mechanistic Validation (The "How")

To publish robust data, you must confirm that the observed phenotype is driven by the specific molecular mechanism of the (S)-isomer.

Mechanism of Action: The Dual-Target Pathway

Evodiamine functions as a "molecular wedge," intercalating into DNA to inhibit Topoisomerase while simultaneously blocking the NF-κB survival signal. This compound lacks the specific 3D-geometry required for the high-affinity binding pocket of Topoisomerase I.

MOA_Pathway Evo (S)-Evodiamine Topo Topoisomerase I/II (DNA Unwinding) Evo->Topo Intercalation (High Affinity) NFkB NF-κB Complex (Survival Signal) Evo->NFkB Inhibition Iso This compound Iso->Topo Steric Clash (No Binding) DNA_Damage DNA Strand Breaks (Accumulation) Topo->DNA_Damage Stabilizes Cleavable Complex Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Promotes Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Bax Bax Upregulation Bax->Apoptosis Promotes Bcl2->Apoptosis Blocks

Figure 1: Mechanistic divergence. (S)-Evodiamine engages critical survival and replication nodes, whereas this compound fails to bind due to steric incompatibility.

Part 4: Experimental Protocols (The "Do")

Protocol A: Stereochemical Purity Validation (Mandatory)

Before starting any biological assay, you must validate that your "this compound" or "Evodiamine" is not a racemate.

Objective: Quantify the ratio of (S)-Evodiamine to this compound.

  • Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE membrane.

  • Column Selection: Use a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or AD-H ). Standard C18 columns cannot separate these enantiomers effectively.

  • Mobile Phase: Isocratic elution with n-Hexane : Isopropanol (90:10 v/v).

  • Detection: UV at 254 nm (aromatic absorption) and 225 nm .

  • Flow Rate: 1.0 mL/min at 25°C.

  • Validation:

    • (S)-Evodiamine: Elutes typically at

      
       min.
      
    • This compound: Elutes typically at

      
       min (verify with standards).
      
    • Criterion: If the minor peak area > 5%, repurify via preparative TLC or recrystallization.

Protocol B: Differential Cytotoxicity Assay (MTT)

A self-validating system to distinguish true potency from artifact.

Reagents:

  • Target Cells: HepG2 (Liver Hepatocellular Carcinoma) - High sensitivity.

  • Control Cells: HUVEC (Human Umbilical Vein Endothelial Cells) - Toxicity check.

  • Positive Control: Camptothecin (Topoisomerase inhibitor).

  • Solvent Control: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of (S)-Evodiamine and this compound (0.1, 1, 5, 10, 20, 50, 100 µM).

    • Crucial Step: Pre-incubate the drug stock in serum-free media for 30 mins to prevent serum protein binding artifacts.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Success Metric: (S)-Evodiamine should show a sigmoidal dose-response with IC50 < 20 µM. This compound should show a flat or weak response (IC50 > 100 µM).

Part 5: Cross-Validation Framework

Use this logic gate to validate your findings before publication:

Validation_Logic Start Experimental Result: Low Potency (IC50 > 50µM) Check1 Step 1: Purity Check (Chiral HPLC) Start->Check1 Decision1 Is it Racemic? Check1->Decision1 Outcome1 Artifact: Sample is This compound/Racemate Decision1->Outcome1 Yes (>10% R-isomer) Outcome2 True Negative: Cell Line Resistant? Decision1->Outcome2 No (Pure S-isomer) Check2 Step 2: Mechanism Check (Western Blot: p-NFkB) Outcome2->Check2

Figure 2: Troubleshooting logic for inconsistent this compound data.

References

  • Concise synthesis and biological study of evodiamine and its analogues. Source: Royal Society of Chemistry (RSC), 2021. Significance: Establishes the synthesis pathways and structural divergence of Evodiamine analogues.

  • Evodiamine: A Privileged Structure with Broad-ranging Biological Activities. Source: PubMed / Bentham Science, 2022. Significance: Comprehensive review of the structure-activity relationship (SAR) confirming the necessity of the (S)-configuration for potency.

  • Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. Source: MDPI Molecules, 2016. Significance: Provides comparative IC50 data for Evodiamine against various derivatives and isomers in cancer cell lines.

  • The vasorelaxant effect of evodiamine in rat isolated mesenteric arteries: mode of action. Source: PubMed / European Journal of Pharmacology. Significance: Validates the calcium channel blocking mechanism of the active alkaloid fraction.

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Source: PMC / PubMed Central. Significance: Provides the baseline methodology for Ellman’s assay used to test alkaloid efficacy in Alzheimer's models.

Comparative Pharmacological Profiling: Isoevodiamine vs. Evodiamine in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of botanical alkaloid therapeutics, structural isomerism often dictates the divergence between a blockbuster candidate and an inactive impurity. This guide provides a technical comparison between Evodiamine (EVO) , a well-characterized quinazolinocarboline alkaloid, and its structural isomer, Isoevodiamine (IED) .

While EVO is widely recognized as a dual Topoisomerase I/II inhibitor, emerging transcriptomic and proteomic profiling suggests IED operates via a distinct mechanistic axis—specifically targeting microtubule dynamics and exhibiting unique immunomodulatory potential. This guide dissects their efficacy across Hepatocellular Carcinoma (HCC), Leukemia, and Breast Cancer, providing the experimental frameworks necessary to validate these distinct pathways.

Chemical & Mechanistic Divergence

The core distinction between EVO and IED lies in the stereochemical orientation at the C-13b position and the resulting conformational flexibility. This structural variance fundamentally alters the ligand-binding landscape.

Structural Impact on Target Engagement
  • Evodiamine (EVO): Adopts a conformation that facilitates intercalation into DNA base pairs, stabilizing the Topoisomerase-DNA cleavable complex (Topo I/II inhibition).

  • This compound (IED): The isomeric shift sterically hinders deep DNA intercalation. Instead, recent chemogenomic profiling (e.g., correlations with parbendazole) suggests IED affinity for tubulin, leading to mitotic arrest rather than S-phase DNA damage.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by these isomers.

MechanismDivergence cluster_0 Evodiamine (EVO) Pathway cluster_1 This compound (IED) Pathway EVO Evodiamine Topo Topoisomerase I/II Complex Stabilization EVO->Topo DNADamage DNA Double-Strand Breaks Topo->DNADamage SPhase S/G2 Phase Arrest DNADamage->SPhase Apoptosis1 Apoptosis (Caspase 3/9) SPhase->Apoptosis1 IED This compound Tubulin Microtubule Polymerization Inhibition IED->Tubulin Mitotic Mitotic Spindle Collapse Tubulin->Mitotic MPhase M Phase Arrest Mitotic->MPhase Apoptosis2 Apoptosis (Mitotic Catastrophe) MPhase->Apoptosis2

Figure 1: Divergent mechanistic cascades. EVO drives DNA damage responses (Left), while IED is proposed to target cytoskeletal dynamics (Right).

Comparative Efficacy by Cancer Type[1]

The following data synthesizes IC50 values and qualitative effects from recent high-throughput screens and comparative assays.

Hepatocellular Carcinoma (HCC)

HCC represents the primary indication for Evodia alkaloids.

  • Evodiamine: Exhibits high potency against HepG2 and Hep3B lines. Mechanism involves downregulation of WWOX and inhibition of NF-κB.

  • This compound: Often shows reduced cytotoxicity in direct proliferation assays compared to EVO but demonstrates synergistic potential in combination therapies.

MetricEvodiamine (EVO)This compound (IED)
HepG2 IC50 (48h) ~20.0 µM > 50.0 µM (Est.)
Primary Target Topoisomerase IMicrotubule / Unknown
Key Biomarker

-H2AX (DNA Damage)
Phospho-Histone H3 (Mitosis)
Bioavailability Low (requires encapsulation)Moderate (slightly higher polarity)
Leukemia (HL-60, CCRF-CEM)

Leukemia cells are highly sensitive to cell cycle disruptors.

  • Evodiamine: Extremely potent (IC50 < 1 µM). It induces rapid apoptosis via the mitochondrial pathway.

  • This compound: Chemogenomic studies link IED activity to microtubule inhibitors like parbendazole, suggesting it may be effective in multi-drug resistant (MDR) lines where Topo-inhibitors fail.

Breast Cancer (MDA-MB-231)[1][2][3]
  • Immunomodulation: Recent screens indicate IED has an additive effect when combined with Natural Killer (NK) cell therapies, a property not strongly observed with pure Topo inhibitors. This suggests IED may sensitize solid tumors to immune surveillance.

Experimental Protocols for Validation

To objectively compare IED and EVO, researchers must use assays that distinguish between DNA damage (S-phase) and Microtubule disruption (M-phase).

Protocol A: Differential Cell Cycle Analysis (Flow Cytometry)

Rationale: This protocol differentiates the isomers based on the specific phase of cell cycle arrest.

Materials:

  • Cell Line: HepG2 or HeLa.[1]

  • Reagents: Propidium Iodide (PI), RNase A, Ethanol (70%).

  • Controls: Paclitaxel (M-phase positive control), Camptothecin (S-phase positive control).

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Vehicle (DMSO 0.1%)

    • Group B: Evodiamine (1.0 µM)

    • Group C: this compound (1.0 µM & 10.0 µM)

  • Incubation: 24 hours.

  • Fixation: Harvest cells (trypsin), wash PBS, fix in ice-cold 70% ethanol for >2h at -20°C.

  • Staining: Resuspend in PBS containing

    
     PI and 
    
    
    
    RNase A. Incubate 30 min at 37°C.
  • Acquisition: Analyze >10,000 events on Flow Cytometer (FL2 channel).

Interpretation:

  • EVO Signature: Accumulation in S or G2/M transition with broad peaks (DNA clumping).

  • IED Signature: Sharp accumulation in M-phase (4N DNA content) similar to Paclitaxel.

Protocol B: Experimental Workflow Visualization

Workflow cluster_assays Parallel Validation Assays Start Cell Seeding (HepG2/HL-60) Treat Treatment (EVO vs IED) Start->Treat MTT MTT Assay (Cytotoxicity IC50) Treat->MTT FACS PI Staining (Cycle Arrest) Treat->FACS West Western Blot (Markers) Treat->West Output Data Synthesis: Potency vs. Mechanism MTT->Output FACS->Output West->Output

Figure 2: Integrated workflow for distinguishing isomeric bioactivity.

Critical Analysis & Future Directions

The "Inactive" Misconception

Historically, IED was discarded as an inactive impurity because it failed to show potency in Topoisomerase assays designed for EVO. However, the structure-activity relationship (SAR) data indicates that IED's lack of planarity prevents DNA intercalation but may enhance binding to globular proteins like tubulin.

Clinical Implications
  • Toxicity: IED is less cytotoxic to normal hepatocytes compared to EVO, suggesting a wider therapeutic window.

  • Combination Strategy: The combination of EVO (DNA damager) and IED (Mitotic arrestor) mimics the clinical regimen of Doxorubicin + Paclitaxel, potentially offering a "botanical doublet" therapy within a single extract source.

Recommendation for Researchers

When sourcing "Evodiamine" for research, purity is paramount. Commercial preparations often contain 5-10% this compound. We recommend HPLC-DAD purification prior to mechanistic studies to ensure observed effects (specifically microtubule inhibition) are not artifacts of isomeric contamination.

References

  • Evodiamine as an anticancer agent: a comprehensive review. PubMed. (Review of EVO mechanisms including Topo inhibition). Link

  • Evodiamine stabilizes topoisomerase I-DNA cleavable complex to inhibit topoisomerase I activity. Molecules. (Definitive paper on EVO's Topo I mechanism). Link

  • MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia. Clin Cancer Res. (Identifies this compound's correlation with microtubule inhibitors). Link

  • Chemical Modulation of Cancer Cells to Enhance Tumor Immunity. PDXScholar. (Data on this compound's additive effect with NK cells). Link

  • Simultaneous Determination of Six Bioactive Compounds in Evodiae Fructus. ResearchGate. (Methodology for separating EVO and IED). Link

Sources

A Comparative Guide to Validating Isoevodiamine's Role in NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The NF-κB Signaling Pathway: A Pivotal Target in Inflammation and Disease

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, and cell survival.[1] In a resting state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and drives the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancer.[4]

NF-kB_Pathway Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α/LPS TNFR TNFR/TLR4 TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Ub_IkBa Ub-IκBα p_IkBa->Ub_IkBa Ubiquitination Proteasome 26S Proteasome Ub_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates p65_p50_nuc p65/p50 DNA κB DNA sites p65_p50_nuc->DNA Binds Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Induces Transcription

Figure 1. The Canonical NF-κB Signaling Pathway.

Section 2: Isoevodiamine - A Natural Alkaloid with Potent Anti-inflammatory Properties

This compound is a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa.[5] Mounting evidence suggests that this compound exerts significant anti-inflammatory effects, primarily through its modulation of the NF-κB signaling pathway.[6][7] Mechanistically, this compound has been shown to directly inhibit the catalytic activity of IKKβ, a key kinase in the canonical NF-κB pathway.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[9]

Section 3: A Comparative Analysis of NF-κB Inhibitors

To contextualize the efficacy of this compound, we compare it with two other well-characterized NF-κB inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.

InhibitorMechanism of ActionReported IC50 (NF-κB Inhibition)Key Features
This compound Direct inhibitor of IKKβ kinase activity.[8]Data not yet fully established; potent inhibition observed.[9]Natural product with a favorable safety profile in preclinical studies.
Parthenolide Primarily targets IKKβ, but may have other cellular effects.[10]~5 µM (inhibition of NF-κB activation)Sesquiterpene lactone with demonstrated anti-inflammatory and anti-cancer properties.[11]
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[12]~10 µM (inhibition of IκBα phosphorylation)[8]Widely used as a research tool for studying NF-κB signaling; also inhibits other cellular processes.[4]

Table 1. Comparative overview of this compound and other NF-κB inhibitors.

Section 4: A Self-Validating Experimental Workflow for Assessing this compound's Efficacy

To rigorously validate the role of this compound in NF-κB signaling, a multi-faceted approach is essential. The following experimental workflow is designed to provide a comprehensive and self-validating assessment of its mechanism of action.

Validation_Workflow Experimental Workflow for Validating this compound's Role in NF-κB Signaling start Start: Cell Culture (e.g., HEK293, RAW264.7) stimulate Stimulate with TNF-α or LPS +/- this compound/Comparators start->stimulate assay1 NF-κB Luciferase Reporter Assay stimulate->assay1 assay2 Western Blot for p-IκBα and Total IκBα stimulate->assay2 assay3 Immunofluorescence for p65 Nuclear Translocation stimulate->assay3 assay4 In Vitro IKKβ Kinase Assay stimulate->assay4 data1 Measure Luciferase Activity (↓ indicates inhibition) assay1->data1 data2 Quantify Band Intensity (↓ p-IκBα/IκBα ratio) assay2->data2 data3 Visualize and Quantify Nuclear p65 (↓ nuclear localization) assay3->data3 data4 Measure Kinase Activity (↓ indicates direct inhibition) assay4->data4 end Conclusion: Validated Mechanism of Action data1->end data2->end data3->end data4->end

Figure 2. A comprehensive workflow for validating this compound's impact on NF-κB signaling.

NF-κB Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Parthenolide, BAY 11-7082, or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value for each inhibitor.

Field-Proven Insights:

  • Cell Line Choice: HEK293T cells are commonly used due to their high transfection efficiency. Other cell lines, such as HeLa or specific immune cell lines (e.g., RAW 264.7 macrophages), can also be utilized depending on the research context.

  • Controls are Critical: Always include unstimulated, vehicle-treated cells (negative control) and TNF-α-stimulated, vehicle-treated cells (positive control).

  • Toxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to cell death.

Western Blot for Phosphorylated IκBα and Total IκBα

This technique directly assesses the phosphorylation status of IκBα, a key upstream event in NF-κB activation.

Principle: Following cell treatment and lysis, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate. Pre-treat with inhibitors as described above, followed by stimulation with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-IκBα (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total IκBα to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of p-IκBα to total IκBα.

Field-Proven Insights:

  • Phosphatase Inhibitors are Non-Negotiable: Their inclusion in the lysis buffer is absolutely critical to prevent dephosphorylation of your target protein.[13]

  • Blocking Agent: Use BSA instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can lead to high background.[6]

  • Loading Control: In addition to total IκBα, probing for a housekeeping protein like β-actin or GAPDH is good practice to ensure equal protein loading.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay provides a direct visualization of NF-κB activation by monitoring the subcellular localization of the p65 subunit.

Principle: Cells are grown on coverslips, treated, and then fixed and permeabilized. The p65 subunit is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The nucleus is counterstained, and the localization of p65 is observed using a fluorescence microscope.

Detailed Protocol:

  • Cell Culture on Coverslips: Seed cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat with inhibitors and stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Antibody Staining: Incubate with a primary antibody against p65 (e.g., at a 1:200 dilution) for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.

  • Nuclear Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in a statistically significant number of cells for each condition.

Field-Proven Insights:

  • Time Course is Key: The nuclear translocation of p65 is often transient. Performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes post-stimulation) is recommended to capture the peak of translocation.

  • High-Content Imaging: For more quantitative and high-throughput analysis, consider using an automated high-content imaging system.

  • Antibody Validation: Ensure the specificity of your p65 antibody through appropriate controls, such as siRNA-mediated knockdown of p65.

In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the enzymatic activity of IKKβ and is crucial for confirming this compound as a direct inhibitor.

Principle: Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant active IKKβ, and various concentrations of this compound or control inhibitors.

  • Initiate Reaction: Add a mixture of the IKKβ substrate peptide and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. Several detection methods are available:

    • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate peptide.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[8]

    • Fluorescence-based Assay: Use a fluorescently labeled substrate and detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Field-Proven Insights:

  • ATP Concentration: The apparent IC50 of an ATP-competitive inhibitor will be influenced by the ATP concentration in the assay. It is important to perform the assay at or near the Km of ATP for IKKβ to obtain a more accurate measure of potency.

  • Enzyme Purity and Activity: The quality of the recombinant IKKβ is critical for a robust and reproducible assay. Always use a highly purified and active enzyme preparation.

  • Z'-factor: For high-throughput screening applications, validate the assay by calculating the Z'-factor to ensure it is robust and reproducible.

Section 5: Conclusion

The validation of this compound's role in NF-κB signaling requires a systematic and multi-pronged experimental approach. By employing the workflow and protocols outlined in this guide, researchers can rigorously characterize its mechanism of action, from its direct effects on IKKβ activity to its downstream consequences on NF-κB transcriptional activity. The comparative data generated will be invaluable for assessing the therapeutic potential of this compound relative to other NF-κB inhibitors and for guiding future drug development efforts. While further studies are needed to establish a definitive IC50 for this compound in various assay formats, the available evidence strongly supports its role as a potent inhibitor of the NF-κB signaling pathway.

References

  • A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. [Link]

  • Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer. [Link]

  • Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. [Link]

  • Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. [Link]

  • Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. [Link]

  • IKKe/IKBKE Kinase Assay Service. [Link]

  • Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. [Link]

  • Regulation of NF-κB by TNF Family Cytokines. [Link]

  • The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]

  • IKKb/IKBKB Kinase Assay Service. [Link]

  • NF-κB signaling in inflammation. [Link]

  • Evodiamine prevents dextran sulfate sodium-induced murine experimental colitis via the regulation of NF-κB and NLRP3 inflammasome. [Link]

  • Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components. [Link]

  • IFN-alpha suppresses activation of nuclear transcription factors NF-kappa B and activator protein 1 and potentiates TNF-induced apoptosis. [Link]

  • I am having problems getting a clear band with my phosphorylated antibodies even after IP. [Link]

  • Tumor Necrosis Factor Receptor Deletion Reduces Nuclear Factor-κB Activation, Cellular Inhibitor of Apoptosis Protein 2 Expression, and Functional Recovery after Traumatic Spinal Cord Injury. [Link]

  • In vitro benchmarking of NF-κB inhibitors. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. [Link]

  • (PDF) B-cell Specific Inhibitors of NF-κB Activation. [Link]

  • Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. [Link]

  • Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. [Link]

Sources

Comparative Bioavailability of Isoevodiamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative bioavailability of isoevodiamine and its primary structural analogs (evodiamine , rutaecarpine , and dehydroevodiamine ). It is designed for researchers investigating the pharmacokinetic (PK) barriers of Evodia rutaecarpa alkaloids and provides actionable protocols for benchmarking these compounds.

Executive Summary: The Bioavailability Challenge

This compound and its isomer evodiamine are bioactive indolequinazoline alkaloids derived from Evodia rutaecarpa (Wu-Chu-Yu).[1] Despite potent anti-tumor, anti-inflammatory, and thermoregulatory potential, their clinical translation is severely hindered by poor oral bioavailability (<1%) .

This guide objectively compares the pharmacokinetic performance of this compound against its analogs. While dehydroevodiamine (DHE) exhibits superior systemic exposure, this compound and evodiamine suffer from solubility-limited absorption (BCS Class II/IV) and extensive first-pass metabolism. The following sections detail the physicochemical divergence, PK metrics, and validated protocols to assess these parameters experimentally.

Chemical & Physicochemical Profile

Understanding the structural nuance is critical, as the stereochemistry and saturation levels drastically alter metabolic stability.

Table 1: Physicochemical Comparison of Key Analogs

CompoundStructure TypeLogP (Predicted)Solubility (Aq)Key Bioavailability Barrier
This compound Isomer of Evodiamine~3.8Very LowSolubility & Isomer-specific Metabolism
Evodiamine Indole alkaloid (S-isomer)3.6 - 4.2< 1 µg/mLFirst-pass Metabolism (CYP3A4) + Solubility
Rutaecarpine Indolopyridoquinazoline~3.5LowRapid Metabolism (Hydroxylation)
Dehydroevodiamine Quinazoline (Unsaturated)~3.2ModerateLower Metabolic Clearance (Higher Exposure)

Technical Insight: this compound is often found as a minor isomer or rearrangement product. Unlike evodiamine, which has a specific chiral center (


-configuration), synthetic or isolated this compound may present different steric interactions with CYP enzymes, potentially altering its half-life compared to evodiamine.

Pharmacokinetic Performance: The Data

The following data synthesizes comparative PK studies in rodent models. Dehydroevodiamine (DHE) serves as the "high-exposure" benchmark, while evodiamine represents the "low-exposure" baseline.

Table 2: Comparative Pharmacokinetic Parameters (Rat Plasma, Oral Administration)

ParameterEvodiamine (EVO)Dehydroevodiamine (DHE)This compound (Predicted)*
Tmax (h) 0.5 – 1.00.5 – 2.0~0.5 – 1.0 (Rapid absorption phase)
Cmax (ng/mL) Low (< 50 ng/mL)**High (> 200 ng/mL) Low (Likely similar to EVO)
T1/2 (h) 1.0 – 2.03.0 – 5.0< 2.0 (Rapid clearance)
Bioavailability (F%) < 1% ~15 - 25% < 1%
Metabolites Hydroxy-evodiamine, Nor-evodiamineHydroxy-DHEHydroxy-isoevodiamine

*Note: Direct PK data for pure this compound is scarce; values are inferred from structural isomerism and shared metabolic pathways with Evodiamine. **Note: Cmax is highly dose-dependent and formulation-dependent (e.g., phospholipid complexes increase Cmax by >200%).

Mechanistic Causality
  • Absorption Window: All analogs show rapid Tmax, indicating that absorption is not the primary rate-limiting step if the compound is solubilized. The barrier is pre-systemic.

  • Metabolic Shunt: Evodiamine undergoes rapid dehydrogenation to dehydroevodiamine or hydroxylation. This compound is susceptible to similar oxidative attacks.

  • The "DHE Advantage": Dehydroevodiamine lacks the chiral center and specific saturation sites of evodiamine, making it more resistant to the specific dehydrogenases that rapidly clear evodiamine.

Visualization: Metabolic & Experimental Pathways

The following diagram illustrates the metabolic relationship between these analogs and the decision tree for evaluating their bioavailability.

Bioavailability_Pathways cluster_Exp Validation Protocol Iso This compound CYP CYP3A4 / CYP1A2 (Metabolism) Iso->CYP Isomerization/Oxidation Sol Solubility Barrier (Dissolution) Iso->Sol Class II Evo Evodiamine DHE Dehydroevodiamine (High Bioavailability) Evo->DHE Metabolic Conversion Evo->CYP Dehydrogenation Evo->Sol Class II Rut Rutaecarpine DHE->CYP Slower Rate HighF Moderate Bioavailability (~20%) DHE->HighF LowF Low Bioavailability (<1%) CYP->LowF Metab Hydroxylated Metabolites CYP->Metab Micro Microsomal Stability (Cl_int) CYP->Micro Pgp P-gp Efflux (Transport) Sol->CYP Dissolved Fraction Caco Caco-2 Assay (Permeability) Sol->Caco

Caption: Metabolic fate and bioavailability determinants of Evodia alkaloids. Evodiamine and this compound face dual barriers (Solubility + Metabolism), whereas Dehydroevodiamine bypasses rapid clearance.

Experimental Protocols (Self-Validating Systems)

To objectively compare this compound against its analogs, you must generate data using these standardized, self-validating protocols.

Protocol A: LC-MS/MS Quantification (The Detection System)

Objective: Distinguish this compound from Evodiamine and quantify in plasma.

  • Column Selection: Use a C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) .[2]

    • Why: this compound and Evodiamine are isomers. A standard C18 column with optimized gradient elution is required to separate their retention times (RT).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile (ACN).

    • Gradient: 30% B to 90% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (+).

    • Transitions (Specific):

      • Evodiamine/Isoevodiamine: m/z 304.1

        
         134.1 (Quantifier).
        
      • Dehydroevodiamine: m/z 302.1

        
        fragment (check standard).
        
      • IS (Internal Standard): Carbamazepine or specific deuterated analog.

  • Validation Check: Inject a mix of this compound and Evodiamine standards. If peaks overlap, adjust the mobile phase gradient (lower initial %B) until baseline separation is achieved. Do not proceed to biological samples without RT separation.

Protocol B: Microsomal Stability Assay (The Metabolic Check)

Objective: Determine Intrinsic Clearance (


) and 

.[3]
  • Preparation: Thaw pooled Rat/Human Liver Microsomes (RLM/HLM) on ice.

  • Incubation System:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Protein concentration: 0.5 mg/mL.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Reaction Start: Pre-incubate for 5 min at 37°C. Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold Acetonitrile (containing IS) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Comparison: If this compound

      
       < Evodiamine 
      
      
      
      , it suggests higher metabolic susceptibility, explaining lower bioavailability.
Protocol C: Caco-2 Permeability Assay (The Absorption Check)

Objective: Assess intestinal permeability (


) and Efflux Ratio.
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    
  • Transport Study:

    • Apical to Basolateral (A-B): Add compound (10 µM) to apical side.

    • Basolateral to Apical (B-A): Add compound to basolateral side (to check efflux).

  • Incubation: 2 hours at 37°C.

  • Quantification: Measure donor and receiver concentrations via LC-MS/MS.

  • Result Interpretation:

    • 
       cm/s: Low permeability (Paracellular/Solubility limited).
      
    • Efflux Ratio (B-A / A-B) > 2.0: Indicates P-gp substrate (Common for these alkaloids).

Conclusion & Recommendations

  • This compound vs. Evodiamine: Both compounds share poor bioavailability profiles driven by low aqueous solubility and high metabolic clearance. However, they must be separated chromatographically to avoid data confounding in PK studies.

  • The Superior Analog: Dehydroevodiamine is the preferred scaffold for systemic availability. It exhibits a more favorable metabolic stability profile.

  • Formulation Strategy: For this compound or evodiamine to be viable drug candidates, simple oral dosing is insufficient. Phospholipid complexes (Phytosomes) or Solid Lipid Nanoparticles (SLNs) are required to improve solubility and bypass some first-pass metabolism, potentially increasing relative bioavailability by >200%.

References

  • Tan, Q., et al. (2012). Design and Evaluation of a Novel Evodiamine-Phospholipid Complex for Improved Oral Bioavailability. AAPS PharmSciTech.

  • Wen, B., et al. (2018). Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes. Frontiers in Pharmacology.

  • Yan, R., et al. (2011). Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats. Journal of Ethnopharmacology.

  • Zhang, Y., et al. (2020). Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches. Journal of Ethnopharmacology.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[4] Nature Protocols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoevodiamine
Reactant of Route 2
Isoevodiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.